4,6-Dibromothieno[3,4-c]furan-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJQMGTDSIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1C(=O)OC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857033 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015423-45-6 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 4,6-Dibromothieno[3,4-c]furan-1,3-dione?
An In-depth Technical Guide to 4,6-Dibromothieno[3,4-c]furan-1,3-dione: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal intermediate in the synthesis of advanced organic electronic materials. As a derivative of the electron-deficient thieno[3,4-c]furan-1,3-dione core, its primary utility lies in its function as a precursor to the widely-used thieno[3,4-c]pyrrole-4,6-dione (TPD) building block. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions, enabling the construction of complex π-conjugated polymers and small molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed representative synthesis protocol, its key chemical transformations, and its applications in high-performance organic solar cells and thin-film transistors.
Introduction and Significance
The development of high-performance organic semiconductors is central to advancing technologies such as flexible displays, printable electronics, and organic photovoltaics (OPVs). A prevailing strategy in molecular design is the creation of donor-acceptor (D-A) conjugated systems, which allows for precise tuning of the material's optical and electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap.[1]
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety has emerged as a powerful electron-accepting unit for constructing these D-A copolymers.[2] Its rigid, planar structure and strong electron-withdrawing nature promote intermolecular π-π stacking and lead to low-lying HOMO energy levels, which is beneficial for achieving high open-circuit voltages in solar cells and ensuring environmental stability.[1][2]
This compound serves as the foundational starting point for introducing the TPD core into a polymer backbone. It is not typically used in its anhydride form in final devices but is rather a stable, accessible precursor that is readily converted into the corresponding N-alkylated dibromo-TPD monomer immediately prior to polymerization.[3][4] This two-step approach provides significant synthetic flexibility, allowing for the introduction of various solubilizing side-chains on the nitrogen atom, a critical factor for solution-processable materials.
Physicochemical Properties
The compound is typically a light red-yellow or off-white solid.[5] While it is commercially available from multiple suppliers, key experimental data such as a definitive melting point is not consistently reported in the scientific literature. The data presented below is a consolidation of supplier information and predicted values.
| Property | Value | Source(s) |
| CAS Number | 1015423-45-6 | [5][6] |
| Molecular Formula | C₆Br₂O₃S | [5][7] |
| Molecular Weight | 311.94 g/mol | [5][7] |
| IUPAC Name | This compound | [8] |
| Synonyms | 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride | [8] |
| Appearance | Light red-yellow solid | [5] |
| Purity | ≥95% - 98% (typical commercial grades) | [9][10] |
| Boiling Point | 420.1 ± 45.0 °C (Predicted) | [7] |
| Density | 2.507 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis and Purification
The synthesis of this compound is achieved through the dehydration and cyclization of its corresponding dicarboxylic acid. This is a standard organic transformation for forming a cyclic anhydride. The upstream precursor, 2,5-dibromothiophene-3,4-dicarboxylic acid, is the logical starting material.[10] The following protocol is a representative procedure adapted from the well-documented synthesis of the non-brominated analog, thieno[3,4-c]furan-1,3-dione.[11]
Representative Synthetic Protocol
Reaction: 2,5-dibromothiophene-3,4-dicarboxylic acid → this compound
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,5-dibromothiophene-3,4-dicarboxylic acid (1.0 eq).
-
Solvent/Reagent Addition: Add an excess of acetic anhydride (approx. 10-15 mL per gram of starting material). Acetic anhydride serves as both the dehydrating agent and the reaction solvent.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting diacid.
-
Causality: The high temperature provides the necessary activation energy for the intermolecular dehydration, where two carboxylic acid groups cyclize to form the five-membered anhydride ring. Acetic anhydride drives the equilibrium towards the product by consuming the water that is eliminated.
-
-
Workup and Isolation: After cooling the mixture to room temperature, the excess acetic anhydride is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent, such as toluene, to yield the final product as a crystalline solid.[11]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Key Transformations
The primary value of this compound is its role as a stable precursor to N-alkylated 1,3-dibromothieno[3,4-c]pyrrole-4,6-dione monomers, which are the direct building blocks for polymerization.
Imide Formation
The anhydride ring is susceptible to nucleophilic attack by primary amines. This reaction proceeds in two stages: (1) ring-opening of the anhydride to form an amic acid intermediate, and (2) subsequent thermal or chemical dehydration to close the ring, forming the more stable five-membered imide.
-
Step 1: this compound is dissolved in a high-boiling point solvent like toluene with a primary amine (e.g., octylamine, 2-ethylhexylamine).
-
Step 2: The mixture is heated to reflux, often with a Dean-Stark trap to remove water, driving the reaction to completion to form the N-alkylated dibromo-TPD monomer.[3]
Palladium-Catalyzed Cross-Coupling Polymerization
The N-alkylated dibromo-TPD monomer is a cornerstone for synthesizing D-A conjugated polymers. The two bromine atoms at the 4- and 6-positions are readily displaced via palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling.[3][12][13]
-
Stille Coupling: The dibromo-TPD monomer is reacted with an organostannane (e.g., a distannylated donor monomer) in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[12]
-
Suzuki Coupling: The dibromo-TPD monomer is reacted with an organoboron compound (e.g., a diboronic acid or ester derivative of a donor monomer) with a palladium catalyst and a base (e.g., K₃PO₄).[14]
This polymerization strategy allows for the creation of a diverse library of polymers where the TPD unit acts as the acceptor and is linked to various donor units, enabling fine-tuning of the final material's properties.
Key Reactivity Pathway Diagram
Caption: Primary reaction pathway from the anhydride to conjugated polymers.
Applications in Materials Science
Polymers derived from the this compound scaffold have demonstrated excellent performance in organic electronic devices.
-
Organic Solar Cells (OSCs): TPD-based polymers are used as either electron donor or acceptor materials in the active layer of bulk heterojunction (BHJ) solar cells.[1][8] Their low-lying HOMO levels contribute to high open-circuit voltages (Voc), and their broad absorption profiles help improve the short-circuit current (Jsc). Power conversion efficiencies (PCEs) for devices using TPD-based copolymers have exceeded 8%.[2] For example, a polymer known as PBDTTPD, when blended with PC₇₁BM, achieved a PCE of 5.5% with a high Voc of 0.85 V.[1]
-
Organic Thin-Film Transistors (OTFTs): The strong electron-withdrawing nature of the TPD unit makes its polymers suitable for n-type (electron-transporting) or ambipolar charge transport.[3] The planarity of the TPD core promotes ordered packing in thin films, which is crucial for efficient charge mobility. Electron mobilities for TPD-based polymers have been reported as high as 2.11 × 10⁻³ cm² V⁻¹ s⁻¹.[15]
Spectroscopic Characterization (Expected)
While specific spectra for the title compound are not widely published, its structure allows for clear predictions of its key spectroscopic features.
-
¹³C NMR: Two distinct signals are expected in the aromatic region for the quaternary, bromine-bearing carbons (C-Br) and the quaternary carbons fused to the furan ring. A prominent downfield signal corresponding to the anhydride carbonyl carbons (C=O) would be expected in the range of 160-165 ppm.
-
¹H NMR: As the thiophene ring is fully substituted, no signals would be observed in the aromatic proton region (6-8 ppm).
-
Infrared (IR) Spectroscopy: The most characteristic signals would be the symmetric and asymmetric stretching vibrations of the C=O bonds in the cyclic anhydride group, typically appearing as two distinct, strong bands in the region of 1750-1850 cm⁻¹.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] Some suppliers also list H302 (Harmful if swallowed).[3]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation from moisture.[9]
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An In-Depth Technical Guide to 4,6-Dibromothieno[3,4-c]furan-1,3-dione: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dibromothieno[3,4-c]furan-1,3-dione, also known as 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride, is a pivotal heterocyclic building block in the landscape of organic synthesis. Its unique electronic and structural characteristics, defined by a fused thiophene-furanone core and strategically positioned bromine atoms, make it a highly valuable intermediate for the development of advanced materials and complex organic molecules. This guide provides a comprehensive analysis of its chemical structure, bonding, and practical applications, with a focus on empowering researchers to leverage its synthetic potential.
Introduction: A Versatile Heterocyclic Core
This compound (CAS No. 1015423-45-6) is a crystalline solid, appearing as a light yellow to brown powder.[1][2] It belongs to the family of thieno[3,4-c]furan derivatives, a class of compounds that has garnered significant interest for its utility in constructing π-conjugated systems. The fusion of an electron-rich thiophene ring with an electron-withdrawing maleic anhydride moiety results in a unique electronic profile, which is further modulated by the presence of two bromine atoms. These bromine atoms not only influence the molecule's electronic properties through their inductive and resonance effects but also serve as reactive handles for a variety of cross-coupling reactions, making this compound a versatile precursor for more complex molecular architectures.[3][4]
Molecular Structure and Bonding: A Confluence of Aromaticity and Reactivity
The core of this compound is a planar, fused bicyclic system. The central thiophene ring, a five-membered heterocycle containing a sulfur atom, is inherently aromatic due to the delocalization of six π-electrons.[5] This aromaticity contributes to the molecule's overall stability. The furan-1,3-dione portion, a five-membered ring containing an oxygen atom and two carbonyl groups, acts as a potent electron-withdrawing group.
The interplay between the electron-donating thiophene ring and the electron-accepting dione moiety is a defining feature of this molecule's electronic structure. This "push-pull" characteristic is fundamental to the properties of many organic electronic materials.[6] The bromine atoms at the 4 and 6 positions (equivalent to the 2 and 5 positions of the parent thiophene ring) further withdraw electron density from the thiophene ring via an inductive effect, enhancing its electrophilicity and influencing the regioselectivity of subsequent reactions.
Key Structural Features:
-
Fused Heterocyclic System: A thiophene ring fused with a furan-1,3-dione ring.
-
Planarity: The fused ring system is largely planar, which can facilitate π-π stacking in the solid state.
-
Symmetry: The molecule possesses C2v symmetry.
-
Reactive Sites: The two bromine atoms are susceptible to substitution via various cross-coupling reactions, and the anhydride group can undergo ring-opening reactions with nucleophiles.
Visualization of the Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Characterization
Synthetic Pathway: Dehydration of a Dicarboxylic Acid Precursor
This compound is synthesized via the dehydration of its corresponding dicarboxylic acid, 2,5-dibromo-3,4-thiophenedicarboxylic acid.[7] This is a classic method for the formation of cyclic anhydrides. The reaction typically involves heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride or thionyl chloride, to promote the intramolecular condensation and elimination of a water molecule.
Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (General Procedure):
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-dibromo-3,4-thiophenedicarboxylic acid.
-
Add an excess of a dehydrating agent, such as acetic anhydride.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
The product, which is often a solid, can be isolated by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ether) to remove any remaining acetic anhydride and acetic acid.
-
Dry the product under vacuum.
Note: The specific temperature and reaction time will depend on the chosen dehydrating agent and the scale of the reaction. Optimization of these parameters is recommended.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
The IR spectrum of a thiophene derivative is characterized by several key absorption bands.[8] For this compound, the following peaks are anticipated:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~3100 | C-H stretching (thiophene ring) | Weak |
| 1850-1750 | C=O stretching (anhydride, symmetric & asymmetric) | Strong |
| 1600-1400 | C=C stretching (thiophene ring) | Medium |
| 1300-1000 | C-O-C stretching (anhydride) | Strong |
| 900-700 | C-H out-of-plane bending (thiophene ring) | Medium-Strong |
| Below 700 | C-Br stretching | Medium-Strong |
The most telling signals would be the strong, characteristic double peak for the anhydride C=O stretching vibrations.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be very simple, showing a single peak for the two equivalent protons on the thiophene ring. However, since the thiophene ring is fully substituted, there will be no signals in the aromatic proton region of the ¹H NMR spectrum.
The ¹³C NMR spectrum will provide more detailed structural information:
-
Carbonyl Carbons: Two signals in the downfield region (typically 160-180 ppm) corresponding to the carbonyl carbons of the anhydride.
-
Thiophene Carbons: Two signals for the carbons of the thiophene ring. The carbons attached to the bromine atoms will appear at a different chemical shift than the carbons fused to the furanone ring.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound (311.93 g/mol ).[1] A key feature in the mass spectrum will be the characteristic isotopic pattern of a molecule containing two bromine atoms (a triplet of peaks with an approximate ratio of 1:2:1 for M, M+2, and M+4).
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two primary reactive sites: the carbon-bromine bonds and the anhydride ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the thiophene ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3][10] These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system. This is a powerful strategy for the synthesis of novel organic semiconductors, dyes, and other functional materials.
Suzuki-Miyaura Coupling:
This reaction involves the coupling of the dibromo compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This is a highly versatile and widely used method for forming biaryl linkages.
Stille Coupling:
The Stille reaction couples the dibromo compound with an organotin reagent.[12] It is known for its tolerance of a wide range of functional groups.
Logical Flow of Cross-Coupling Reactions:
Caption: Synthetic pathways using cross-coupling reactions.
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives
One of the most important applications of this compound is as a precursor to thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives.[13] TPDs are excellent electron-accepting units used in the construction of high-performance organic electronic materials, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[14][15]
The synthesis of TPDs from the subject anhydride involves a ring-opening reaction with a primary amine, followed by an intramolecular cyclization to form the imide ring. This reaction replaces the oxygen atom in the furanone ring with a nitrogen atom, allowing for the introduction of various side chains on the nitrogen, which can be used to tune the solubility and solid-state packing of the resulting materials.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of a fused aromatic system, an electron-withdrawing anhydride group, and reactive bromine atoms makes it an ideal starting material for the construction of complex, π-conjugated molecules. A thorough understanding of its structure, bonding, and reactivity, as outlined in this guide, is essential for researchers aiming to exploit its full potential in the development of novel organic materials for a wide range of applications, from organic electronics to advanced drug discovery.
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An In-depth Technical Guide to the Synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione: Pathways and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a key intermediate in the development of advanced organic materials and pharmaceuticals. We will delve into the primary synthetic strategies, offering detailed experimental protocols and exploring the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for researchers in organic synthesis, materials science, and medicinal chemistry, providing the necessary insights to successfully prepare this versatile building block.
Introduction: The Significance of this compound
The thieno[3,4-c]furan-1,3-dione core is a valuable scaffold in organic electronics and medicinal chemistry. The strategic placement of bromine atoms at the 4 and 6 positions of this heterocyclic system provides reactive handles for further functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures with tailored electronic and photophysical properties, making this compound a sought-after intermediate for the synthesis of organic semiconductors, polymers for photovoltaic applications, and novel therapeutic agents.[1][2] The electron-withdrawing nature of the anhydride moiety and the bromine substituents significantly influences the electronic characteristics of the thiophene ring, rendering it a unique building block for materials science.[3]
Primary Synthetic Pathway: Electrophilic Bromination of Thieno[3,4-c]furan-1,3-dione
The most direct and widely applicable approach to this compound involves the electrophilic bromination of the pre-synthesized thieno[3,4-c]furan-1,3-dione (also known as thiophene-3,4-dicarboxylic anhydride). This two-step process is generally efficient and allows for good control over the final product.
Step 1: Synthesis of Thieno[3,4-c]furan-1,3-dione
The precursor, thieno[3,4-c]furan-1,3-dione, is readily prepared from thiophene-3,4-dicarboxylic acid through a dehydration reaction.
Reaction Scheme:
Caption: Synthesis of Thieno[3,4-c]furan-1,3-dione.
Experimental Protocol:
A detailed procedure for the synthesis of thiophene-3,4-dicarboxylic anhydride is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3,4-dicarboxylic acid in an excess of acetic anhydride.
-
Heating: Heat the mixture to reflux and maintain this temperature for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The acetic anhydride and acetic acid byproduct are typically removed under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexanes, to afford pure thieno[3,4-c]furan-1,3-dione.
Step 2: Bromination of Thieno[3,4-c]furan-1,3-dione
The key step in this pathway is the selective bromination of the thiophene ring at the 4- and 6-positions (equivalent to the 2- and 5-positions of the thiophene core). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known for its ability to effect regioselective bromination of electron-rich aromatic systems under mild conditions.[4]
Reaction Scheme:
Caption: Bromination of Thieno[3,4-c]furan-1,3-dione.
Experimental Protocol:
The following is a generalized, yet robust, protocol for the bromination reaction:
-
Reaction Setup: Dissolve thieno[3,4-c]furan-1,3-dione in a suitable aprotic solvent, such as acetonitrile or chloroform, in a flask protected from light.[5]
-
Reagent Addition: Add N-bromosuccinimide (2.0-2.2 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain control.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a preferred brominating agent over elemental bromine as it is a solid that is easier and safer to handle. It provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination and other side reactions.[6]
-
Solvent: Aprotic solvents like acetonitrile or chloroform are used to dissolve the reactants and facilitate the reaction without participating in it.
-
Protection from Light: Radical side reactions can be initiated by light, so it is advisable to conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
Alternative Synthetic Pathway: Cyclization of 2,5-Dibromothiophene-3,4-dicarboxylic Acid
An alternative route to the target molecule involves the synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid followed by an intramolecular cyclization to form the anhydride.
Synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic Acid
This starting material can be synthesized through various methods, often involving the bromination of a thiophene derivative followed by carboxylation. Its availability from commercial suppliers makes it a viable starting point for this synthetic sequence.[2]
Cyclization to this compound
The cyclization of 2,5-Dibromothiophene-3,4-dicarboxylic acid to the corresponding anhydride would likely be achieved under similar dehydrating conditions as described for the non-brominated analogue, for instance, by heating with acetic anhydride.
Reaction Scheme:
Caption: Cyclization of 2,5-Dibromothiophene-3,4-dicarboxylic Acid.
Challenges and Considerations:
While this pathway appears straightforward, potential challenges may arise during the cyclization step. The presence of the electron-withdrawing bromine atoms could influence the reactivity of the carboxylic acid groups and may require more forcing reaction conditions. Additionally, the stability of the starting material and product under these conditions should be considered.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Thiophene-3,4-dicarboxylic acid | C₆H₄O₄S | 172.16 | Solid |
| Thieno[3,4-c]furan-1,3-dione | C₆H₂O₃S | 154.14 | Solid |
| This compound | C₆Br₂O₃S | 311.94 | Solid |
| 2,5-Dibromothiophene-3,4-dicarboxylic acid | C₆H₂Br₂O₄S | 330.00 | Solid |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of the thieno[3,4-c]furan-1,3-dione core followed by a regioselective electrophilic bromination using N-bromosuccinimide. This pathway offers high yields and good control over the reaction. While an alternative route starting from 2,5-Dibromothiophene-3,4-dicarboxylic acid is conceivable, it may present synthetic challenges. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this important building block for their research and development endeavors.
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An In-depth Technical Guide to the Characterization of 4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS Number: 1015423-45-6)
For professionals engaged in the fields of medicinal chemistry, materials science, and drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and purity assessment of 4,6-Dibromothieno[3,4-c]furan-1,3-dione , a key building block in the synthesis of advanced organic materials.[1][2] While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectroscopic data based on analogous structures and foundational principles, coupled with field-proven experimental protocols.
Molecular Identity and Physicochemical Properties
This compound, also known by its synonym 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride, is a halogenated heterocyclic compound.[1] Its structure features a fused thieno-furan ring system, with bromine atoms at the 4 and 6 positions and a cyclic anhydride functional group. This combination of a thiophene core and reactive anhydride moiety makes it a valuable intermediate in organic synthesis, particularly for the development of functionalized polymers and materials for organic electronics.[1]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1015423-45-6 | [3] |
| Molecular Formula | C₆Br₂O₃S | [4][3] |
| Molecular Weight | 311.94 g/mol | [3] |
| Appearance | Light red-yellow solid | |
| Purity (typical) | ≥98.0% | [5] |
| Moisture Content | ≤0.2% | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Predicted Spectroscopic Data and Characterization Protocols
The following sections detail the anticipated spectroscopic data for this compound and provide robust protocols for their experimental acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive information about its chemical structure.
Due to the symmetrical nature of the molecule, the two protons on the thiophene ring are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum. The electron-withdrawing effects of the bromine atoms and the anhydride group will deshield this proton, shifting its resonance downfield.
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 ppm | Singlet | 2H | Thiophene C-H |
Causality: The absence of adjacent protons leads to a singlet multiplicity. The predicted chemical shift is based on data from similar dibromothiophene structures.[7]
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) | Assignment |
| ~155-165 ppm | Carbonyl (C=O) |
| ~130-140 ppm | Brominated thiophene carbon (C-Br) |
| ~115-125 ppm | Thiophene carbon (C-C=O) |
Causality: The carbonyl carbons of the anhydride will appear significantly downfield. The carbons directly attached to the electronegative bromine atoms will also be deshielded. The symmetry of the molecule results in only three signals.[8][9][10]
A standardized protocol ensures reproducibility and high-quality data.[11]
-
Sample Preparation : Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.[11]
-
¹H NMR Data Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : Standard single-pulse (zg30).
-
Spectral Width : 0-15 ppm.
-
Number of Scans : 16.
-
Relaxation Delay : 2 seconds.[11]
-
-
¹³C NMR Data Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Program : Proton-decoupled (zgpg30).
-
Spectral Width : 0-200 ppm.
-
Number of Scans : ≥1024 (to achieve adequate signal-to-noise).
-
Relaxation Delay : 2 seconds.[11]
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a distinctive signature.
Given the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the spectrum will show a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment | Predicted Relative Intensity |
| 309.8 | [M]⁺ (with 2 x ⁷⁹Br) | ~25% |
| 311.8 | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) | ~50% |
| 313.8 | [M+4]⁺ (with 2 x ⁸¹Br) | ~25% |
Causality: The isotopic distribution of bromine dictates the observed pattern of the molecular ion peaks.[12]
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[13] If any precipitate is observed, the solution must be filtered.[13]
-
Data Acquisition :
-
Technique : Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Mode : Positive or negative ion mode can be explored.
-
Analyzer : A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
-
-
Data Analysis : Analyze the resulting spectrum for the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.
The IR spectrum of this compound will be dominated by the characteristic stretches of the cyclic anhydride group.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1850-1800 | Strong | Asymmetric C=O stretch |
| 1780-1740 | Strong | Symmetric C=O stretch |
| 1300-1000 | Medium-Strong | C-O stretch |
| ~3100 | Weak | Aromatic C-H stretch |
Causality: Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[14] For cyclic anhydrides, the lower-wavenumber peak is generally more intense.[14] The C-O stretching of the anhydride ring will also be prominent.
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Technique : ATR.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands and compare them to the expected frequencies for a cyclic anhydride.
Synthesis and Potential Applications
Synthesis Pathway
This compound is synthetically accessible from precursors such as 2,5-dibromo-3,4-thiophenedicarboxylic acid.[15][16] A plausible synthetic route involves the dehydration of the corresponding diacid. The diacid itself can be prepared from simpler brominated thiophenes.[15]
Caption: Plausible synthetic pathway.
Potential Applications
The structural motifs present in this compound suggest its utility as a monomer or intermediate in the synthesis of π-conjugated polymers and small molecules.[1] The electron-withdrawing nature of the anhydride and bromine substituents can be exploited to tune the electronic properties of the resulting materials, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices.[1]
Conclusion
This technical guide provides a comprehensive framework for the characterization of this compound. By combining predicted spectroscopic data with robust, field-tested experimental protocols, researchers and drug development professionals can confidently elucidate the structure and confirm the identity of this versatile synthetic intermediate. The provided methodologies ensure scientific integrity and support the advancement of research in materials science and medicinal chemistry.
References
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- PubMed. (2000). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions.
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An In-Depth Technical Guide to 4,6-Dibromothieno[3,4-c]furan-1,3-dione: A Core Building Block for Advanced Functional Materials
Abstract
This technical guide provides a comprehensive overview of 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a pivotal heterocyclic building block in the fields of organic electronics and medicinal chemistry. This document delves into the molecule's fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers, chemists, and professionals in drug development and materials science. By synthesizing information from chemical databases and scientific literature, this guide aims to provide both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.
Introduction: The Significance of the Thieno[3,4-c]furan-1,3-dione Scaffold
The fusion of thiophene and furan rings creates a unique heterocyclic system with a rich potential for chemical modification and a wide array of applications. Thiophene-containing compounds are well-established as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities.[1][2] Similarly, the electronic properties of thiophene have made it a cornerstone of organic electronics. The specific scaffold of thieno[3,4-c]furan-1,3-dione, particularly its dibrominated derivative, serves as a highly valuable and reactive intermediate for the synthesis of more complex molecular architectures.[3][4] This guide will focus on the molecular weight, formula, and the broader scientific context of this compound.
Core Molecular Profile
This compound is a crystalline solid, often appearing as a light red-yellow substance.[3] Its core structure consists of a central thiophene ring fused with a furan-1,3-dione system, with bromine atoms at the 4 and 6 positions.
Molecular Formula and Weight
The fundamental identity of a chemical compound is defined by its molecular formula and weight. For this compound, these are:
These values are crucial for stoichiometric calculations in chemical reactions and for analytical characterization, such as mass spectrometry.
Chemical Identifiers and Synonyms
In scientific literature and commercial databases, this compound may be referenced by several identifiers and synonyms:
The CAS number is a unique identifier that ensures unambiguous identification of the chemical substance.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆Br₂O₃S | [3][4][5][6] |
| Molecular Weight | 311.93 g/mol | [4] |
| Appearance | Light red-yellow solid | [3] |
| Melting Point | 18 °C | [3] |
| Boiling Point | 137 °C | [3] |
| Purity (typical) | ≥98.0% | [3] |
Synthesis and a Self-Validating Protocol
The synthesis of this compound is conceptually a two-step process starting from 3,4-dibromothiophene. The key is the formation of the dicarboxylic acid precursor, followed by its dehydration to the anhydride.
Synthesis of the Precursor: 2,5-Dibromothiophene-3,4-dicarboxylic acid
The immediate precursor to the target molecule is 2,5-Dibromothiophene-3,4-dicarboxylic acid (CAS 190723-12-7).[8] This compound is a vital intermediate in its own right, used in the creation of advanced materials and pharmaceuticals. The synthesis of this precursor typically involves the dibromination and subsequent dicarboxylation of a thiophene starting material.
Dehydration to this compound
Experimental Protocol (Inferred and Self-Validating):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dibromothiophene-3,4-dicarboxylic acid in an excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride is typically removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as toluene, to yield the final this compound.
-
Validation: The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be compared to the literature value.
Reactivity and Applications
The chemical reactivity of this compound is dominated by two key features: the electrophilic anhydride moiety and the reactive carbon-bromine bonds. This dual reactivity makes it a versatile building block.
Anhydride Ring-Opening Reactions
The anhydride group is susceptible to nucleophilic attack, most commonly by primary amines. This reaction opens the furan-dione ring and, upon subsequent dehydration, forms a thieno[3,4-c]pyrrole-4,6-dione (TPD). This is the most significant application of this intermediate.
Caption: Reaction of the anhydride with a primary amine to form a thienopyrrolodione.
Applications in Organic Electronics
The downstream products, particularly N-alkylated 1,3-dibromothieno[3,4-c]pyrrole-4,6-diones, are potent electron-accepting materials.[9] These TPD derivatives are used in the development of n-type semiconductors for applications in:
-
Organic Thin-Film Transistors (OTFTs): The electron-withdrawing nature of the TPD core facilitates electron transport, a key requirement for n-type semiconductors in OTFTs.
-
Organic Photovoltaics (OPVs): In OPVs, these materials can act as electron acceptors in the active layer of the solar cell, contributing to efficient charge separation and power generation.[9]
The bromine atoms on the TPD core can be further functionalized, for example, through Stille or Suzuki cross-coupling reactions, to extend the π-conjugation and tune the electronic properties of the resulting polymers or small molecules.
Potential in Medicinal Chemistry
While specific applications of this compound in drug development are not yet widely reported, the thieno[3,4-c]furan and thieno[3,4-c]pyrrole scaffolds are of significant interest. Fused furan and thiophene derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The dibrominated nature of this compound offers synthetic handles for the construction of diverse molecular libraries for biological screening.
Conclusion
This compound, with a molecular formula of C₆Br₂O₃S and a molecular weight of 311.93 g/mol , is a highly valuable and versatile intermediate in modern organic synthesis. Its primary utility lies in its role as a precursor to thieno[3,4-c]pyrrole-4,6-dione derivatives, which are key components in the development of advanced n-type organic semiconductors. The synthetic pathway, proceeding through the dehydration of 2,5-Dibromothiophene-3,4-dicarboxylic acid, is robust and allows for the production of this important building block. As the demand for high-performance organic electronic materials grows, and as the exploration of novel heterocyclic scaffolds in medicinal chemistry continues, the importance of this compound is set to increase.
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Spectroscopic analysis (NMR, IR, Mass Spec) of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a key intermediate in the synthesis of advanced organic materials. In the absence of extensive published experimental spectra, this document leverages predictive modeling and comparative analysis with structurally analogous compounds to establish a robust spectroscopic blueprint. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes detailed, field-tested protocols, predicted spectral data, and an in-depth interpretation of the expected spectroscopic signatures. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, characterize, and utilize this important heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a fused thieno-furan ring system, further functionalized with two bromine atoms and a cyclic anhydride moiety. Its molecular formula is C₆Br₂O₃S, and it has a molecular weight of approximately 311.94 g/mol . The electron-withdrawing nature of the bromine atoms and the anhydride group, combined with the inherent electronic properties of the thiophene ring, makes this molecule a valuable building block in materials science and medicinal chemistry.
The precise characterization of this molecule is paramount for its effective application. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triad of analytical methods to confirm its identity, purity, and structural integrity. This guide will systematically explore the expected outcomes of these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which lacks protons, ¹³C NMR is the primary NMR technique for structural verification.
Predicted ¹³C NMR Spectral Data
Due to the molecule's symmetry, only three distinct carbon signals are anticipated in the ¹³C NMR spectrum. The chemical shifts are predicted based on the electronic environment of each carbon atom. The electron-withdrawing effects of the bromine and oxygen atoms will significantly influence the chemical shifts, causing them to appear in the downfield region of the spectrum.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~155-165 | C1, C3 (Carbonyl) | Carbonyl carbons in a five-membered anhydride ring are highly deshielded due to the adjacent electronegative oxygen atoms. |
| ~135-145 | C4, C6 (C-Br) | The direct attachment of bromine atoms causes a significant downfield shift. |
| ~115-125 | C3a, C6a (bridgehead) | These carbons are part of the aromatic thiophene ring and are influenced by the fused furanone ring. |
Disclaimer: The chemical shifts presented are predicted values and may vary from experimental results.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides a clear signature for the molecule. The presence of a signal in the characteristic carbonyl region (~160 ppm) is a strong indicator of the anhydride functionality. The signal corresponding to the bromine-substituted carbons is also a key identifier. The relative simplicity of the spectrum, with only three peaks, confirms the high symmetry of the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy
A standard protocol for acquiring a ¹³C NMR spectrum of a solid organic compound is as follows:
-
Sample Preparation: Dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune and match the ¹³C probe.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a standard pulse program for ¹³C NMR, such as a proton-decoupled one-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C and the absence of protons for polarization transfer, a higher number of scans will be necessary.
-
Set a suitable relaxation delay to allow for full relaxation of the carbon nuclei between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent signal or an internal standard (e.g., TMS at 0.00 ppm).[3]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to be dominated by the strong absorptions of the cyclic anhydride moiety.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~1850-1800 and ~1780-1740 | C=O symmetric and asymmetric stretching | Strong |
| ~1300-1200 | C-O-C stretching | Strong |
| ~1000-900 | Thiophene ring vibrations | Medium |
| ~700-600 | C-Br stretching | Medium to Strong |
Disclaimer: The wavenumbers presented are predicted values and may vary from experimental results.
Interpretation of the IR Spectrum
The most prominent and diagnostic feature of the IR spectrum will be the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride.[4] The higher frequency band corresponds to the symmetric stretch, while the lower frequency band is the asymmetric stretch.[4] The presence of these two distinct peaks is a definitive indicator of the anhydride functional group. Additionally, a strong C-O-C stretching band will further confirm the anhydride structure. The vibrations of the thiophene ring and the C-Br bonds will appear in the fingerprint region of the spectrum.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[5][6]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
For this compound, electron ionization (EI) is a suitable method.[7][8][9][10][11] The mass spectrum will show the molecular ion peak and characteristic fragment ions. Due to the presence of two bromine atoms, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the spectrum.
| Predicted m/z | Ion | Notes |
| 310, 312, 314 | [M]⁺˙ | Molecular ion peak cluster with a characteristic 1:2:1 intensity ratio due to the two bromine isotopes. |
| 282, 284, 286 | [M - CO]⁺˙ | Loss of a carbon monoxide molecule. |
| 254, 256, 258 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules. |
| 198, 200 | [C₄BrS]⁺ | Fragmentation of the furanone ring. |
| 171, 173 | [C₄HBrS]⁺ | Potential rearrangement and fragmentation. |
Disclaimer: The m/z values and fragmentation patterns presented are predicted and may vary from experimental results.
Interpretation of the Mass Spectrum
The most crucial feature to identify in the mass spectrum is the molecular ion peak cluster. The presence of a triplet of peaks at m/z 310, 312, and 314 with a 1:2:1 intensity ratio is a definitive confirmation of a molecule containing two bromine atoms. The fragmentation pattern is expected to involve the loss of carbon monoxide (CO) from the anhydride moiety, which is a common fragmentation pathway for cyclic anhydrides.[12][13] Further fragmentation of the heterocyclic ring system will lead to other characteristic ions.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[9] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for bromine-containing compounds.
Integrated Spectroscopic Analysis Workflow
The synergistic use of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has outlined a comprehensive spectroscopic approach for the characterization of this compound. By combining the predictive power of computational chemistry with the established principles of NMR, IR, and Mass Spectrometry, a detailed and reliable analytical framework has been established. The predicted spectral data and detailed experimental protocols herein provide a valuable resource for scientists working with this and related heterocyclic compounds, ensuring accurate identification and facilitating its application in pioneering research and development endeavors.
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A Technical Guide to the Solubility Profile of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of a Well-Defined Solubility Profile
4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS: 1015423-45-6; Molecular Formula: C₆Br₂O₃S) is a pivotal intermediate in the field of organic electronics and advanced material synthesis.[1][2][3] Its rigid, electron-deficient core makes it a valuable building block for creating novel semiconducting polymers and small molecules. However, the successful synthesis, purification, and application of any compound are fundamentally governed by its interaction with solvents. A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for rational process development, formulation, and ultimately, the successful integration of this molecule into functional materials and devices.
This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will move beyond a simple list of solvents to explore the underlying physicochemical principles that dictate its solubility. Furthermore, we will present a robust, field-proven experimental protocol for researchers to determine its solubility with high fidelity in their own laboratories.
Part 1: Theoretical Solubility Analysis - Predicting Behavior from Molecular Structure
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] An analysis of the molecular structure of this compound provides significant insight into its expected behavior in various common solvents.
The molecule possesses a unique combination of features:
-
Aromatic Heterocyclic Core: The fused thieno-furan ring system is rigid and planar.
-
Polar Functional Groups: The anhydride moiety contains two highly polar carbonyl groups (C=O), which can act as hydrogen bond acceptors.
-
Halogenation: Two bromine atoms contribute significantly to the molecular weight (311.94 g/mol ) and increase the molecule's polarizability and lipophilicity.[2][5] The predicted XLogP3 value of 3.0 indicates a notable non-polar character.[5]
This structural duality—possessing both highly polar groups and a large, lipophilic framework—suggests a nuanced solubility profile. It is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will find favorable interactions with solvents that can accommodate both of its characteristics.
Expected Solubility in Common Laboratory Solvents
Based on these structural attributes, we can predict the solubility of this compound across different solvent classes. This theoretical assessment is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | High to Medium | These solvents have large dipole moments capable of solvating the polar anhydride group. Their organic nature interacts favorably with the heterocyclic core, making them the most promising candidates for effective dissolution. DMSO, in particular, is an excellent solvent for many screening compounds.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | These solvents offer moderate polarity and can effectively solvate a wide range of organic molecules. They should provide moderate solubility, suitable for reactions and some purifications. |
| Aromatic | Toluene, Xylene | Low to Medium | The π-π stacking interactions between the solvent and the thieno-furan ring system may promote some solubility, but the solvent's lack of strong polarity will limit its ability to solvate the carbonyl groups. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | While these solvents are highly polar, their primary solvation mechanism involves hydrogen bonding. This compound can only act as a hydrogen bond acceptor, limiting the strength of this interaction. In water, the high crystal lattice energy of the solid and its significant lipophilic character will likely make it practically insoluble.[7][8] |
| Non-Polar | Hexane, Cyclohexane | Insoluble | The significant polarity of the anhydride functional group is incompatible with the non-polar nature of aliphatic hydrocarbon solvents.[4] |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The molecule lacks functional groups that are readily protonated or deprotonated.[9][10] Therefore, altering the pH of an aqueous solution is not expected to enhance its solubility. |
Part 2: A Validated Protocol for Experimental Solubility Determination
While theoretical analysis provides a strong foundation, empirical measurement is essential for obtaining precise, actionable data. The following protocol describes the thermodynamic "shake-flask" method, a gold-standard technique for determining equilibrium solubility that ensures reproducibility.[6][11] This method relies on allowing a surplus of the solid compound to reach equilibrium with the solvent over an extended period.
Experimental Workflow for Solubility Quantification
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Protocol:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound into a pre-weighed 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical not to disturb the solid pellet during this step.
-
Quantification:
-
Prepare a standard curve of the compound with known concentrations.
-
Dilute the collected supernatant into the mobile phase used for HPLC analysis to ensure the concentration falls within the linear range of the standard curve.
-
Analyze the diluted sample by HPLC. The concentration of the saturated solution is then calculated by applying the dilution factor.
-
3. Trustworthiness and Self-Validation:
-
Triplicates: Each solvent should be tested in triplicate to ensure the precision of the results.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred during the equilibration period.
Part 3: Understanding the Solvation Mechanism
The solubility of a crystalline solid is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules. The diagram below illustrates why a polar aprotic solvent like DMSO is predicted to be more effective than a non-polar solvent like hexane.
Caption: Intermolecular forces driving solubility.
DMSO's strong dipole can effectively interact with the polar carbonyl groups of the solute, while its methyl groups can interact with the less polar heterocyclic ring. This dual interaction efficiently overcomes the crystal lattice energy, leading to dissolution. Hexane, lacking a significant dipole, cannot effectively solvate the polar anhydride, resulting in very poor solubility.
Conclusion
The solubility profile of this compound is dictated by its unique molecular structure, which combines polar and non-polar characteristics. It is predicted to be most soluble in polar aprotic solvents such as DMSO, DMF, and THF, with limited solubility in other common organic solvents and practical insolubility in aqueous and non-polar aliphatic media. For researchers and drug development professionals, this theoretical framework provides a crucial starting point for solvent selection. However, for applications requiring precise concentration control, the validated experimental protocol provided herein is indispensable for generating reliable and reproducible solubility data.
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A Technical Guide to Thieno[3,4-c]furan-1,3-dione Derivatives: From Synthesis to Advanced Material Applications
Introduction: The Thieno[3,4-c]furan-1,3-dione Core
In the vast landscape of heterocyclic chemistry, fused-ring systems built upon the thiophene nucleus represent a cornerstone for the development of functional organic materials and pharmacophores.[1] Among these, the thieno[3,4-c]furan-1,3-dione scaffold, also known as thiophene-3,4-dicarboxylic anhydride, serves as a highly valuable and reactive building block. Its structure, featuring a thiophene ring fused with a cyclic anhydride, imparts a unique combination of electronic properties and chemical reactivity.
Unlike its more biologically explored isomers like thieno[2,3-d]pyrimidines, the primary value of thieno[3,4-c]furan-1,3-dione in the current scientific literature lies not in its direct bioactivity, but in its role as a precursor. The strained and highly electrophilic anhydride ring is readily opened by nucleophiles, providing a robust gateway to a class of derivatives with significant applications, particularly in the field of materials science. This guide offers an in-depth exploration of the synthesis of the core scaffold, its key chemical transformations, and its proven utility in creating high-performance conjugated polymers for electronic applications.
Synthesis of the Core Scaffold: Thieno[3,4-c]furan-1,3-dione
The most direct and efficient route to the thieno[3,4-c]furan-1,3-dione core is through the dehydration of its corresponding diacid, thiophene-3,4-dicarboxylic acid. This transformation is a classic cyclization reaction driven by the removal of a water molecule to form the stable five-membered anhydride ring.
The choice of dehydrating agent is critical for ensuring high yield and purity. Acetic anhydride is the reagent of choice due to its effectiveness, appropriate boiling point for the reaction, and the fact that the byproducts (acetic acid) are volatile and easily removed. The causality behind this choice rests on the mechanism: acetic anhydride activates the carboxylic acid groups, making them more susceptible to intramolecular nucleophilic attack, which ultimately leads to the formation of the cyclic anhydride and acetic acid.
Detailed Experimental Protocol: Synthesis of Thieno[3,4-c]furan-1,3-dione[2][3]
-
Reagents & Setup:
-
Thiophene-3,4-dicarboxylic acid (1.0 eq, e.g., 17.2 g, 0.1 mol)
-
Acetic anhydride (approx. 8-10 mL per gram of diacid, e.g., 150 mL)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Combine thiophene-3,4-dicarboxylic acid and acetic anhydride in the round-bottom flask.
-
Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Maintain the reflux for a period of 2.5 to 24 hours. The reaction progress can be monitored by the complete dissolution of the starting diacid.[2][3]
-
Once the reaction is complete, allow the mixture to cool slightly and remove the excess acetic anhydride and byproduct acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the target compound, thieno[3,4-c]furan-1,3-dione.
-
-
Purification & Validation:
-
The crude product can be purified by recrystallization from a suitable solvent like toluene to afford pale yellow crystals.[3]
-
The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). A successful synthesis yields the product with a melting point of 147–149 °C.[2]
-
Key Chemical Transformations: The Gateway to Functional Derivatives
The chemical utility of thieno[3,4-c]furan-1,3-dione is dominated by the reactivity of its anhydride moiety. Analogous to phthalic anhydride, it readily undergoes nucleophilic acyl substitution with primary amines.[4] This reaction proceeds via a two-step mechanism: initial nucleophilic attack by the amine on one of the carbonyl carbons, leading to ring opening and the formation of a carboxyl-amide intermediate. Subsequent heating promotes an intramolecular condensation (dehydration), yielding the thermodynamically stable five-membered imide ring, known as a thieno[3,4-c]pyrrole-4,6-dione .[3][5][6]
This transformation is the cornerstone of this scaffold's application, as it allows for the straightforward installation of various N-substituents (R-groups), fundamentally altering the solubility, electronic properties, and solid-state packing of the resulting molecule.
Figure 1: General reaction scheme for the synthesis of N-substituted thieno[3,4-c]pyrrole-4,6-diones.
Detailed Experimental Protocol: Synthesis of 5-hexyl-5H-thieno[3,4-c]pyrrole-4,6-dione[3]
-
Reagents & Setup:
-
Thieno[3,4-c]furan-1,3-dione (1.0 eq, e.g., 2.41 g, 15.6 mmol)
-
1-Hexylamine (1.5 eq, e.g., 2.39 g, 23.4 mmol)
-
Toluene (approx. 125 mL)
-
Round-bottom flask with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
-
Procedure:
-
Dissolve thieno[3,4-c]furan-1,3-dione in toluene in the round-bottom flask.
-
Add 1-hexylamine to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours, collecting the water byproduct in the Dean-Stark trap to drive the reaction to completion.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
-
Purification & Validation:
-
The crude product is typically a solid. It can be purified by recrystallization or silica gel column chromatography to yield the desired N-hexyl substituted imide.
-
Characterization by ¹H NMR should show characteristic peaks for the hexyl chain protons in addition to the thiophene protons. ¹³C NMR will confirm the presence of the imide carbonyl carbons.
-
Application in Materials Science: Crafting Advanced Polymers
The true potential of the thieno[3,4-c]furan-1,3-dione scaffold is realized upon its conversion to the N-alkylated thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. The TPD unit is a potent electron-withdrawing "acceptor" moiety.[7][8] When this acceptor unit is copolymerized with electron-donating "donor" units (such as carbazole or other thiophene-based structures), it creates donor-acceptor (D-A) π-conjugated polymers.[9]
This D-A architecture is fundamental to modern organic electronics. The alternating electron-rich and electron-poor units along the polymer backbone lower the material's band gap, enabling it to absorb light in the visible spectrum and facilitating charge separation and transport. These properties are essential for applications in organic photovoltaics (solar cells) and organic thin-film transistors (OTFTs).[7][10] The N-alkyl side chains (e.g., hexyl, ethylhexyl) are not passive; they are crucial for ensuring the polymer is soluble in organic solvents, which is a prerequisite for solution-based processing and device fabrication.[3][8]
Figure 2: Schematic of a Donor-Acceptor (D-A) polymer incorporating the TPD unit.
Data Summary: Properties of TPD-Based Polymers
The following table summarizes key electro-optical properties of representative polymers incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, demonstrating its utility in tuning material characteristics for electronic devices.
| Polymer ID | Donor Co-monomer | Molecular Weight (KDa) | Optical Band Gap (eV) | Hole Mobility (cm²/V·s) | Reference |
| P1 (homopolymer) | None (HTPD only) | 43.0 | 2.13 | N/A (n-type reported) | [7][8] |
| P2 (homopolymer) | None (ETPD only) | 174.7 | 2.08 | N/A (n-type reported) | [7][8] |
| PCBTTD | Carbazole | - | 2.1 | 4.36 x 10⁻⁴ | [9] |
| PTPDPBT | Dithienopyrrolobenzothiadiazole | - | 1.9 | 2.18 x 10⁻⁴ | [9] |
HTPD: 5-Hexyl-thieno[3,4-c]pyrrole-4,6-dione; ETPD: 5-(2-ethylhexyl)-thieno[3,4-c]pyrrole-4,6-dione. Electron mobility for homopolymers was 2.11 x 10⁻³ cm²/V·s.[8]
Biological Activity: An Unexplored Frontier
A comprehensive survey of the literature reveals a notable scarcity of research into the biological or pharmacological activities of thieno[3,4-c]furan-1,3-dione and its direct imide derivatives. While many other classes of thieno-fused heterocycles, such as thienopyrimidines and thienothiazoles, have been extensively investigated as anticancer agents, kinase inhibitors, or antimicrobials, the thieno[3,4-c]pyrrole-4,6-dione scaffold remains largely unexplored in this context.[11]
This presents a clear opportunity for future research. The planar, rigid structure and the potential for diverse functionalization via the N-substituent make this scaffold an intriguing candidate for library synthesis and high-throughput screening against various biological targets. Its structural similarity to other biologically active imides could provide a starting point for rational drug design. However, for professionals currently in the field, it is crucial to recognize that the established, evidence-based applications for this specific core are firmly rooted in materials chemistry rather than drug development.
Conclusion
Thieno[3,4-c]furan-1,3-dione is a versatile and highly reactive heterocyclic compound whose primary value lies in its function as a synthetic intermediate. Its straightforward synthesis via dehydration of the corresponding dicarboxylic acid, coupled with its efficient conversion into N-substituted thieno[3,4-c]pyrrole-4,6-diones, provides a powerful platform for molecular engineering. The resulting imide derivatives have been successfully employed as electron-accepting units in the construction of π-conjugated polymers, leading to materials with tunable electronic properties suitable for high-performance organic electronics. While its potential in medicinal chemistry remains an open and intriguing question, its current, well-documented role makes it a key building block for researchers and scientists in the advanced materials and polymer chemistry sectors.
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The Strategic Core of Modern Organic Electronics: A Technical Guide to 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Abstract
This technical guide provides a comprehensive overview of 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a pivotal building block in the advancement of organic electronic materials. The document delves into the historical context of its parent scaffold, its synthesis, physicochemical properties, and its critical role in the development of high-performance organic semiconductors for applications in organic photovoltaics (OPV) and organic thin-film transistors (OTFTs). Detailed experimental protocols, characterization data, and an in-depth analysis of its reactivity are presented to serve as a valuable resource for researchers and professionals in materials science and drug development.
Introduction: The Rise of a Versatile Heterocyclic Core
The thieno[3,4-c]furan-1,3-dione scaffold has emerged as a cornerstone in the design of electron-deficient moieties for advanced organic materials. Its rigid, planar structure, coupled with the electron-withdrawing nature of the anhydride group, provides an exceptional platform for tuning the electronic properties of conjugated polymers and small molecules. The introduction of bromine atoms at the 4- and 6-positions of this core, yielding this compound, has been a strategic advancement, furnishing reactive handles for the construction of complex, high-performance architectures through modern cross-coupling methodologies. This guide will illuminate the journey of this key intermediate, from its conceptualization to its application in cutting-edge technologies.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1015423-45-6 | [1][2] |
| Molecular Formula | C₆Br₂O₃S | [2][3] |
| Molecular Weight | 311.94 g/mol | [2] |
| Appearance | Light red-yellow solid | [4] |
| Melting Point | 18 °C (Predicted) | [4] |
| Boiling Point | 137 °C (Predicted) | [4] |
| Density | 2.507 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and toluene |
Safety Information: this compound is classified as a skin irritant.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly adhered to. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis and Characterization: A Pathway to a Key Intermediate
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The general strategy involves the formation of the thieno[3,4-c]furan-1,3-dione core followed by a regioselective bromination.
Synthesis of the Thieno[3,4-c]furan-1,3-dione Intermediate
The precursor, thieno[3,4-c]furan-1,3-dione, is synthesized from thiophene-3,4-dicarboxylic acid.[5]
Experimental Protocol:
-
Dehydration: A solution of thiophene-3,4-dicarboxylic acid (1 equivalent) in acetic anhydride (sufficient to dissolve) is heated at reflux for 24 hours.[5]
-
Isolation: The solvent is removed under reduced pressure. The crude product is then recrystallized from toluene to yield pale yellow crystals of thieno[3,4-c]furan-1,3-dione.[5]
Bromination of the Thieno[3,4-c]furan-1,3-dione Core
Proposed Experimental Protocol (to be optimized):
-
Reaction Setup: To a solution of thieno[3,4-c]furan-1,3-dione (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published in academic literature. However, commercial suppliers often provide this information upon request.[7] Based on the structure, the following spectral characteristics are expected:
-
¹H NMR: Due to the symmetrical nature of the molecule and the absence of protons on the thiophene ring, no signals are expected in the aromatic region.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the anhydride, the bromine-substituted carbons of the thiophene ring, and the quaternary carbons of the thiophene ring are anticipated.
-
IR Spectroscopy: Characteristic strong absorption bands for the anhydride carbonyl groups (typically in the range of 1750-1850 cm⁻¹) are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆Br₂O₃S, along with the characteristic isotopic pattern for a molecule containing two bromine atoms.
Applications in Organic Electronics: A Gateway to High-Performance Materials
The primary and most significant application of this compound is as a monomer in the synthesis of advanced organic electronic materials. The two bromine atoms provide reactive sites for the construction of extended π-conjugated systems via palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings.
Role in Thieno[3,4-c]pyrrole-4,6-dione (TPD)-Based Materials
This compound is a direct precursor to 1,3-dibromothieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. The anhydride is readily converted to the corresponding imide by reaction with a primary amine. These TPD building blocks are potent electron acceptors and are widely incorporated into donor-acceptor polymers and small molecules for organic solar cells.[8]
The strong electron-withdrawing nature of the TPD unit leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. This is a crucial design strategy for achieving high open-circuit voltages (Voc) in organic photovoltaic devices.[8]
Caption: Synthetic pathway from this compound to organic electronic devices.
Experimental Workflow: Polymerization via Cross-Coupling
The following is a generalized workflow for the synthesis of a TPD-based polymer using a Stille coupling reaction.
Experimental Protocol:
-
Monomer Synthesis: Synthesize the desired 1,3-dibromo-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione from this compound and the corresponding primary amine.
-
Polymerization: In an inert atmosphere, combine the dibromo-TPD monomer (1 equivalent), a distannyl co-monomer (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous toluene or DMF).
-
Reaction: Heat the reaction mixture at a temperature appropriate for the chosen catalyst and solvent (typically 80-120 °C) for 24-48 hours.
-
Purification: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol. Collect the polymer by filtration and further purify by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Historical Context and Future Outlook
While the exact date of the first synthesis of this compound is not well-documented in readily accessible literature, the development of thiophene-based functional materials has been a continuous effort for several decades. The strategic bromination of heterocyclic cores to enable cross-coupling reactions became a widespread and powerful tool in materials synthesis from the 1990s onwards.
The future of this compound and its derivatives remains bright. As the demand for more efficient and stable organic electronic devices continues to grow, the need for versatile and tunable building blocks will be paramount. Further exploration of this core in the context of non-fullerene acceptors for organic solar cells, as well as in the development of n-type semiconductors for organic thin-film transistors, is anticipated. While its primary application has been in materials science, the inherent biological relevance of sulfur-containing heterocycles suggests that derivatives of this scaffold could also find applications in medicinal chemistry, an area that is currently underexplored.
Conclusion
This compound stands as a testament to the power of strategic molecular design in advancing the field of organic electronics. Its role as a key intermediate provides a reliable and versatile platform for the synthesis of a wide array of high-performance materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers and developers to harness its full potential in the creation of next-generation technologies.
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Upstream precursors for 4,6-Dibromothieno[3,4-c]furan-1,3-dione synthesis
An In-depth Technical Guide to the Synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione: Precursor Analysis and Strategic Execution
Introduction
This compound is a pivotal heterocyclic building block in the fields of organic electronics and pharmaceutical development.[1][2] Its rigid, electron-deficient thieno[3,4-c]furan core, flanked by reactive bromine atoms, serves as a versatile scaffold for constructing complex molecular architectures, particularly for high-performance conjugated polymers and novel therapeutic agents. The strategic synthesis of this intermediate is paramount, demanding a nuanced understanding of precursor selection and reaction engineering to ensure high purity and yield.
This guide provides an in-depth analysis of the upstream precursors and synthetic methodologies for producing this compound. We will dissect the core synthetic pathway, elucidate the rationale behind experimental choices, and present validated protocols, offering a comprehensive resource for researchers and professionals in drug development and materials science.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to this compound identifies 2,5-Dibromo-3,4-thiophenedicarboxylic acid as the immediate precursor. This dicarboxylic acid can be formed via the bromination of a more fundamental starting material, Thiophene-3,4-dicarboxylic acid. The synthesis of the latter can be approached from several commercially available thiophene derivatives. This primary strategy offers a direct and efficient route. An alternative pathway originates from the more extensively halogenated tetrabromothiophene, which can be selectively reduced to 3,4-dibromothiophene before subsequent functionalization.
The following diagram illustrates the primary synthetic workflow, highlighting the key transformations and intermediates.
Caption: Primary and alternative synthetic pathways to the target molecule.
Core Synthesis Pathway: From Dinitrile to Dione
This section details the most direct and widely adopted synthetic route, commencing with the hydrolysis of thiophene-3,4-dicarbonitrile.
Part A: Synthesis of Thiophene-3,4-dicarboxylic Acid
The foundational precursor, Thiophene-3,4-dicarboxylic acid, is a crucial intermediate for various organic electronic materials.[3] While it can be synthesized via methods like the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, a more common and efficient laboratory-scale preparation involves the hydrolysis of thiophene-3,4-dicarbonitrile.[4][5]
Causality of Experimental Choice: Alkaline hydrolysis is the method of choice due to its high efficiency in converting nitriles to carboxylates. The use of a high-boiling-point solvent like ethylene glycol allows the reaction to be conducted at elevated temperatures, ensuring complete conversion of the robust nitrile groups. The subsequent acidification precipitates the dicarboxylic acid, simplifying its isolation.
Detailed Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiophene-3,4-dicarbonitrile (1.0 eq.) and potassium hydroxide (10.0 eq.) in ethylene glycol.
-
Reaction Execution: Heat the mixture under stirring. The temperature is typically raised to ensure the reaction goes to completion, often overnight.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into distilled water. The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or nonpolar impurities.
-
Precipitation: The aqueous layer is acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is strongly acidic. This protonates the carboxylate intermediates, causing the Thiophene-3,4-dicarboxylic acid to precipitate out of the solution.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold distilled water, and dried. Recrystallization from distilled water can be performed to achieve high purity, yielding the product as a crystalline solid.[3]
Part B: Electrophilic Bromination of Thiophene-3,4-dicarboxylic Acid
The next critical step is the regioselective bromination of the thiophene ring at the C2 and C5 positions (which become C4 and C6 in the final product nomenclature). The electron-withdrawing nature of the two carboxylic acid groups at the C3 and C4 positions deactivates the thiophene ring towards electrophilic substitution. However, they direct incoming electrophiles to the adjacent C2 and C5 positions.
Mechanistic Insight: The sulfur atom in the thiophene ring can stabilize the intermediate sigma complex formed during electrophilic attack at the C2/C5 positions through resonance more effectively than at the C3/C4 positions, which are already substituted. This inherent reactivity profile, coupled with the directing effect of the carboxyl groups, ensures high regioselectivity for the dibromination. The synthesis of 2,5-Dibromo-3,4-thiophenedicarboxylic acid can be achieved through the bromination of thiophene-3,4-dicarboxylic acid.[6][7]
Caption: Electrophilic bromination of the thiophene core.
Detailed Experimental Protocol: Bromination
-
Reaction Setup: Suspend Thiophene-3,4-dicarboxylic acid (1.0 eq.) in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: Slowly add liquid bromine (a slight excess, e.g., 2.2 eq.) to the suspension at a controlled temperature, often starting at 0°C or room temperature.[8]
-
Reaction Execution: The mixture is typically heated to reflux to drive the reaction to completion. The reaction progress can be monitored by techniques like TLC or LC-MS.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a solvent like water to remove excess acid and bromine, and then dried. The resulting 2,5-Dibromo-3,4-thiophenedicarboxylic acid is typically of high purity.[6]
Part C: Dehydrative Cyclization to the Final Product
The final step is an intramolecular dehydration (cyclization) of 2,5-Dibromo-3,4-thiophenedicarboxylic acid to form the target anhydride, this compound. This is a standard transformation for 1,2-dicarboxylic acids.
Causality of Experimental Choice: Acetic anhydride is a powerful and convenient dehydrating agent for this purpose. It reacts with the dicarboxylic acid to form a mixed anhydride intermediate, which readily cyclizes to the more stable five-membered ring anhydride, releasing acetic acid as a byproduct. Heating the reaction mixture ensures the conversion is rapid and complete.
Detailed Experimental Protocol: Cyclization [9]
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve or suspend 2,5-Dibromo-3,4-thiophenedicarboxylic acid (1.0 eq.) in an excess of acetic anhydride.
-
Reaction Execution: Heat the mixture to reflux for a period of 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture. The excess acetic anhydride is removed under reduced pressure. The remaining solid residue is the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable organic solvent to yield a product with a purity often exceeding 98%.[1]
Alternative Precursor Route: The Tetrabromothiophene Approach
An alternative strategy begins with 2,3,4,5-tetrabromothiophene, which is often more readily available or cost-effective than thiophene-3,4-dicarbonitrile.
Synthesis of 3,4-Dibromothiophene
The key transformation in this route is the selective reduction of 2,3,4,5-tetrabromothiophene to remove the more reactive α-bromine atoms at the C2 and C5 positions.[10]
Trustworthiness of the Protocol: The use of zinc dust in acetic acid is a classic and highly reliable method for this selective dehalogenation.[11] Zinc acts as the reducing agent in the acidic medium. The reaction is robust, high-yielding, and the product is readily purified by distillation.[10][12]
Detailed Experimental Protocol: Selective Reduction [12]
-
Reaction Setup: Charge a reaction vessel with 2,3,4,5-tetrabromothiophene, acetic acid, and water.
-
Reagent Addition: Add zinc powder portion-wise to the mixture at room temperature to control the initial exothermic reaction.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (typically 55-70°C) for 2-4 hours.
-
Isolation: After cooling, the product is isolated by reduced pressure distillation, collecting the fraction that distills at approximately 100°C under vacuum.[12]
The resulting 3,4-dibromothiophene can then be converted to Thiophene-3,4-dicarboxylic acid through methods such as halogen-metal exchange followed by quenching with carbon dioxide, before proceeding with the bromination and cyclization steps as described previously.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the primary synthetic pathway.
| Step | Key Reagents | Solvent | Typical Yield | Product Purity | Reference |
| Hydrolysis | Thiophene-3,4-dicarbonitrile, KOH | Ethylene Glycol | ~88% | >98% (after recrystallization) | [3] |
| Bromination | Thiophene-3,4-dicarboxylic acid, Br₂ | Acetic Acid | High | >97% | [6] |
| Cyclization | 2,5-Dibromo-3,4-thiophenedicarboxylic acid | Acetic Anhydride | ~98% | >98% (after recrystallization) | [1][9] |
Conclusion
The synthesis of this compound is a well-established process that hinges on the strategic selection of upstream precursors and the precise execution of key chemical transformations. The primary pathway, starting from the hydrolysis of thiophene-3,4-dicarbonitrile, offers a direct and high-yielding route. The subsequent steps of electrophilic bromination and dehydrative cyclization are robust and efficient, consistently delivering a high-purity product. For laboratories where starting material availability or cost is a primary consideration, the alternative route from tetrabromothiophene provides a viable and effective alternative. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently synthesize this critical intermediate for their advanced research and development endeavors.
References
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1051.
- Brandsma, L., & Verkruijsse, H. D. (1990). 3,4-Dibromothiophene from 2-Bromothiophene. Synthetic Communications, 20(14), 2119-2122.
- Synthesis of thiophene-3,4-dicarboxylic anhydride. PrepChem.com.
- Understanding the Synthesis and Properties of Thiophene-3,4-dicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of thiophene dicarboxylic acid. Google Patents.
- Preparation method for 3,4-dibromothiophene. Google Patents.
- 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China. Quinoline.
- Help with MonoBromination of 3-Thiophenecarboxylic acid. Reddit.
- This compound: A Key Intermediate for Advanced Organic Synthesis.
- The Role of 2,5-Dibromo-3,4-Thiophenedicarboxylic Acid in COF Design.
- This compound. MOLBASE.
- The monobromination of thiophene-3-carboxylic acid gives only one product. Filo.
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate.
- Discover 2,5-Dibromothiophene-3,4-dicarboxylic Acid: Your Key Fine Chemical Intermediate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
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Methodological & Application
Protocol for the polymerization of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Application Notes and Protocols
Introduction: The Thieno[3,4-c]furan-1,3-dione Scaffold in Polymer Chemistry
The monomer 4,6-dibromothieno[3,4-c]furan-1,3-dione is a highly valuable building block in the synthesis of advanced functional polymers.[1][2][3] Its core structure, featuring an electron-deficient thieno[3,4-c]furan-1,3-dione unit, makes it an excellent acceptor moiety for creating donor-acceptor (D-A) type conjugated polymers. These materials are at the forefront of research in organic electronics, with applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors.[4][5]
The bromine atoms at the 4 and 6 positions provide reactive handles for various cross-coupling reactions, enabling the systematic construction of well-defined polymer backbones. While traditional methods like Stille and Suzuki couplings are effective, they often require the synthesis of organometallic intermediates, which can be toxic and generate stoichiometric tin or boron-containing byproducts.[6]
A more modern, atom-economical, and environmentally friendly approach is Direct Arylation Polymerization (DArP).[7][8] This method forges C-C bonds directly between an aryl halide (like our dibromo-monomer) and an unfunctionalized C-H bond of a comonomer, or in the case of homopolymerization, between the monomers themselves. DArP reduces the number of synthetic steps and minimizes toxic waste, aligning with the principles of green chemistry.[6][9]
This guide provides a detailed protocol for the polymerization of this compound, focusing on the DArP methodology. We will first describe the necessary conversion of the furan-dione anhydride to a more soluble N-alkylated thieno[3,4-c]pyrrole-4,6-dione (TPD) derivative, a common and critical step for achieving processable polymers.
Part 1: Monomer Derivatization for Enhanced Solubility
The parent polymer derived from this compound is often insoluble, making it difficult to purify and process. To overcome this, the furan-dione anhydride is typically converted into a thieno[3,4-c]pyrrole-4,6-dione (an imide) by reacting it with a primary amine bearing solubilizing alkyl chains. This process is outlined below.
Protocol 1: Synthesis of N-Alkyl-4,6-Dibromothieno[3,4-c]pyrrole-4,6-dione
This protocol describes the conversion of the anhydride to an imide using 2-ethylhexylamine as an example.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Amount | Purity |
| This compound | C₆Br₂O₃S | 311.94 | 1.0 g (3.2 mmol) | >98% |
| 2-Ethylhexylamine | C₈H₁₉N | 129.24 | 0.62 g (4.8 mmol) | >98% |
| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | >99% |
| Pyridine | C₅H₅N | 79.10 | 2 mL | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 g) and toluene (50 mL).
-
Amine Addition: Add 2-ethylhexylamine (0.62 g, 1.5 equivalents) to the suspension.
-
Amic Acid Formation: Stir the mixture at room temperature for 1 hour. The initial suspension should become a clearer solution as the amic acid intermediate forms.
-
Imidation (Cyclodehydration): Add acetic anhydride (20 mL) and pyridine (2 mL) to the flask. Heat the reaction mixture to reflux (approx. 110-120°C) and stir for 12-16 hours, collecting water in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(2-ethylhexyl)-4,6-Dibromothieno[3,4-c]pyrrole-4,6-dione as a solid.
Part 2: Direct Arylation Homopolymerization (DArP)
With the soluble monomer in hand, we can proceed with the polymerization. This protocol details the palladium-catalyzed homopolymerization. The electron-withdrawing imide group activates the C-H bonds at the 1 and 3 positions of the thiophene ring, making them susceptible to direct arylation.[10][11]
Causality of Experimental Choices
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst deactivation and ensure reproducible results.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and quench the base. Using anhydrous solvents like DMF or DMAc is essential for high molecular weight polymer formation.
-
Base: A base, such as potassium acetate (KOAc) or pivalic acid (PivOH), is required to facilitate the C-H bond activation step (concerted metalation-deprotonation pathway).
-
High Temperature: DArP reactions typically require elevated temperatures (100-140°C) to overcome the activation energy for C-H bond cleavage and to ensure adequate solubility of the growing polymer chains.
-
Soxhlet Extraction: This is a rigorous purification method. It sequentially washes the precipitated polymer with different solvents to remove catalyst residues (which can quench fluorescence and affect device performance) and low molecular weight oligomers, resulting in a polymer with a narrower polydispersity.[10]
Protocol 2: Synthesis of poly[N-(2-ethylhexyl)-thieno[3,4-c]pyrrole-4,6-dione]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Amount | Purity |
| N-(2-ethylhexyl)-4,6-Dibromothieno[3,4-c]pyrrole-4,6-dione | C₁₄H₁₅Br₂NO₂S | 421.14 | 421 mg (1.0 mmol) | >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 mg (0.02 mmol) | >98% |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 196 mg (2.0 mmol) | >99% |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 10 mL | Anhydrous |
| Methanol, Acetone, Hexane, Chloroform | - | - | As needed | Reagent Grade |
Step-by-Step Procedure
-
Reaction Setup: Place the monomer (421 mg), Pd(OAc)₂ (4.5 mg, 2 mol%), and KOAc (196 mg, 2 equivalents) into a Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMAc (10 mL) via a gas-tight syringe.
-
Polymerization: Immerse the Schlenk tube in a preheated oil bath at 120°C. Stir the mixture vigorously for 24-48 hours. The solution will typically become dark and more viscous as the polymer forms.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous or powdered solid should precipitate.
-
Collection: Collect the crude polymer by filtration using a Büchner funnel.
-
Purification (Soxhlet Extraction):
-
Place the crude polymer into a cellulose thimble and load it into a Soxhlet apparatus.
-
Extract sequentially with methanol, acetone, and hexane (8-12 hours each) to remove catalyst residues and oligomers.
-
Finally, extract with chloroform or chlorobenzene to collect the desired polymer fraction.
-
-
Final Isolation: Concentrate the chloroform solution on a rotary evaporator, then precipitate the purified polymer into methanol again. Filter and dry the final product under vacuum at 40-50°C for 24 hours.
Expected Results
| Property | Expected Outcome |
| Yield | 40-70% (after purification)[10] |
| Appearance | Dark-colored solid (e.g., dark red, purple, or black) |
| Number-Average M.W. (Mₙ) | 15 - 50 kDa (by GPC vs. polystyrene standards)[11] |
| Polydispersity Index (PDI) | 1.5 - 2.5[10] |
Part 3: Polymer Characterization
To validate the synthesis and understand the material's properties, the following characterization techniques are essential:
-
Gel Permeation Chromatography (GPC): Determines the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer, which are critical for correlating structure with electronic properties.[10]
-
¹H and ¹³C NMR Spectroscopy: Confirms the successful polymerization by observing the disappearance of monomer signals and the appearance of broad polymer peaks corresponding to the new backbone structure.
-
UV-Vis Spectroscopy: Performed on dilute polymer solutions and thin films to determine the absorption spectrum, identify the π-π* transition, and calculate the optical bandgap (E₉ᵒᵖᵗ).[11]
-
Cyclic Voltammetry (CV): Used to determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Visualizations
Polymerization Reaction Scheme
A diagram illustrating the direct arylation homopolymerization of the N-alkylated monomer.
Caption: Figure 1: Direct Arylation Homopolymerization Scheme
Experimental Workflow
A flowchart outlining the key steps from reaction setup to final characterization.
Caption: Figure 2: Experimental Workflow
References
- Elbarbary, A. A., Kang, Y., Lee, J., & El-Khouly, M. E. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances, 12(49), 32063–32070.
- Elbarbary, A. A., Kang, Y., Lee, J., & El-Khouly, M. E. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. National Center for Biotechnology Information.
- Elbarbary, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction. Gwangju Institute of Science and Technology.
- MOLBASE. This compound.
- Allard, S., et al. (2012). Synthesis and Characterization of New Poly(thieno[3,4-d]thiazole) Derivatives for Photovoltaic Applications. Request PDF on ResearchGate.
- Wang, X., Wang, K., & Wang, M. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. Polymer Chemistry, 6(11), 1846-1855.
- LookChem. This compound: A Key Intermediate for Advanced Organic Synthesis.
- Kuwabara, J., Wang, Z., & Kanbara, T. (2015). Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes. Macromolecules, 48(17), 5928-5935.
- Elbarbary, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Publishing.
- Kumar, R., et al. (2017). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry, 41(21), 12691-12699.
- Welch, G. C., et al. (2012). Direct heteroarylation of β-protected dithienosilole and dithienogermole monomers with thieno[3,4-c]pyrrole-4,6-dione and furo[3,4-c]pyrrole-4,6-dione. Request PDF on ResearchGate.
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Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Utilizing 4,6-Dibromothieno[3,4-c]furan-1,3-dione Derivatives
Introduction: Strategic Application of a Versatile Building Block
4,6-Dibromothieno[3,4-c]furan-1,3-dione stands as a pivotal precursor in the synthesis of advanced organic semiconducting materials. While not typically employed as the active semiconductor layer in its nascent form, its chemical architecture is readily transformed into the highly sought-after thieno[3,4-c]pyrrole-4,6-dione (TPD) core. The TPD moiety is a powerful electron-deficient building block, prized for its rigid, planar structure and its capacity for tuning the electronic properties of resulting small molecules and polymers.[1] This tunability allows for the rational design of materials with deep Highest Occupied Molecular Orbital (HOMO) levels, a key attribute for achieving high stability in ambient operating conditions for organic field-effect transistors (OFETs).[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of TPD-based semiconducting polymers starting from a commercially available precursor analogous to this compound, followed by the fabrication and characterization of solution-processed OFETs. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the structure-property relationships that govern device performance.
From Precursor to High-Performance Polymer: A Synthetic Pathway
The journey from the initial building block to a high-performance semiconducting polymer involves a multi-step synthetic sequence. Here, we outline the conversion of thiophene-3,4-dicarboxylic acid to an N-alkylated thieno[3,4-c]pyrrole-4,6-dione (TPD) core, followed by its polymerization into a donor-acceptor (D-A) copolymer. This D-A architecture is a cornerstone of modern organic electronics, enabling the fine-tuning of the material's bandgap and charge transport characteristics.
Diagrammatic Overview of the Synthetic Workflow
Caption: Synthetic workflow from precursor to a TPD-based polymer.
Protocol 1: Synthesis of a TPD-based Donor-Acceptor Copolymer
This protocol details the synthesis of a representative TPD-based copolymer, a crucial step towards creating the active layer for OFETs.
Part A: Synthesis of N-alkylated Thieno[3,4-c]pyrrole-4,6-dione (TPD) Monomer
-
Anhydride Formation: A solution of thiophene-3,4-dicarboxylic acid in acetic anhydride is heated to reflux for 24 hours.[3] The solvent is then removed under reduced pressure, and the resulting crude thieno[3,4-c]furan-1,3-dione is purified by recrystallization from toluene.
-
Imidation: The purified thieno[3,4-c]furan-1,3-dione is dissolved in toluene, and a suitable alkylamine (e.g., 2-ethylhexylamine) is added.[3] The mixture is refluxed for 24 hours. The choice of alkyl chain is critical as it dictates the solubility of the final polymer and influences its solid-state packing.[2]
-
Ring Closure: After cooling, the solvent is removed, and the intermediate is refluxed in thionyl chloride for 4 hours to facilitate the ring closure to the N-alkylated thieno[3,4-c]pyrrole-4,6-dione.[3]
-
Bromination: The N-alkylated TPD is then brominated at the 1 and 3 positions using N-bromosuccinimide (NBS) in a mixture of sulfuric acid and trifluoroacetic acid to yield the key monomer for polymerization.[3]
Part B: Stille Coupling Polymerization
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibrominated TPD monomer and a stannylated co-monomer (e.g., a distannylated bithiophene) in anhydrous and deoxygenated toluene or dimethylformamide (DMF).[1][3]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, to the reaction mixture.[1]
-
Polymerization: De-gas the mixture through several freeze-pump-thaw cycles before heating to reflux for 24-72 hours.[1]
-
Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[4]
Fabrication of Solution-Processed OFETs
The performance of OFETs is intrinsically linked to the morphology of the semiconducting thin film. Solution-shearing is a powerful technique for depositing highly crystalline and aligned thin films, which can lead to enhanced charge carrier mobility compared to other solution-based methods like spin-coating.[5]
Diagrammatic Overview of the OFET Fabrication Workflow
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol 2: OFET Fabrication using Solution-Shearing
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for evaluating new organic semiconductors.
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Surface Functionalization: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This treatment modifies the surface energy, promoting better crystalline growth of the organic semiconductor.[6]
-
Semiconductor Film Deposition:
-
Prepare a solution of the synthesized TPD-based polymer in a high-boiling point solvent such as chloroform or o-dichlorobenzene.
-
Place the substrate on a heated stage.
-
Dispense a small volume of the polymer solution onto the substrate.
-
Bring a deposition blade into contact with the solution to form a meniscus.
-
Move the blade at a constant, slow speed across the substrate. The solvent evaporates at the meniscus, leading to the controlled crystallization of the polymer film. The shearing speed and substrate temperature are critical parameters for controlling the film morphology.[5]
-
-
Thermal Annealing: Anneal the deposited film at an optimized temperature to improve the molecular ordering and reduce charge traps.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask via thermal evaporation. This creates the top-contact configuration.
Characterization and Performance Evaluation
The fabricated OFETs are characterized to evaluate the performance of the TPD-based semiconductor. Key performance metrics include the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Protocol 3: Electrical Characterization of OFETs
-
Measurement Setup: Place the fabricated OFET on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox) to minimize the effects of ambient light and atmospheric degradation.
-
Data Acquisition: Use a semiconductor parameter analyzer to apply voltages to the gate, source, and drain electrodes and measure the resulting currents.
-
Transfer Characteristics: Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant, high drain-source voltage (V_DS) to operate the transistor in the saturation regime.
-
Output Characteristics: Measure I_D as a function of V_DS at various constant V_G values.
Data Analysis and Performance Metrics
The charge carrier mobility in the saturation regime is calculated from the transfer characteristics using the following equation:
I_D = (W / 2L) * C_i * µ * (V_G - V_th)²
where:
-
I_D is the drain current
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
µ is the charge carrier mobility
-
V_G is the gate voltage
-
V_th is the threshold voltage
A plot of (I_D)^0.5 versus V_G should be linear, and the mobility can be extracted from the slope of this plot. The on/off ratio is the ratio of the maximum I_D to the minimum I_D in the transfer curve.
Expected Performance of TPD-Based OFETs
The performance of OFETs based on TPD polymers is highly dependent on the specific chemical structure and processing conditions. However, the literature provides a general range of expected performance.
| Polymer Family | Device Architecture | Charge Carrier Mobility (µ) [cm²V⁻¹s⁻¹] | On/Off Ratio (I_on/I_off) | Reference |
| TPD-Copolymers | BGTC | ~0.6 | >10⁵ | [2] |
| TPD-Copolymers | BGBC | 1.29 | >10⁶ | [7] |
| TPD-based Small Molecules | BGBC | 0.011 (electron mobility) | >10⁵ | [3] |
| TPD Homopolymers | BGTC | 2.11 x 10⁻³ (electron mobility) | >10⁴ | [8] |
Note: BGTC refers to Bottom-Gate, Top-Contact, and BGBC refers to Bottom-Gate, Bottom-Contact device architectures.
Conclusion and Future Outlook
This compound serves as a valuable entry point for the synthesis of thieno[3,4-c]pyrrole-4,6-dione-based organic semiconductors. The protocols outlined in this guide provide a comprehensive framework for the synthesis of these materials and their integration into high-performance organic field-effect transistors. The versatility of the TPD core allows for extensive chemical modification, paving the way for the development of next-generation organic electronic materials with enhanced stability, processability, and charge transport properties. Future research will likely focus on further optimizing the molecular design of TPD-based materials to achieve even higher charge carrier mobilities and to explore their potential in more complex electronic applications such as flexible displays, sensors, and integrated circuits.
References
- Najari, A., et al. (2022). Synthesis of thieno[3,4-c]pyrrole-4,6-dione-based small molecules for application in organic thin-film transistors. Dyes and Pigments, 210, 110964.
- Guo, X., et al. (2011). Thieno[3,4-c]pyrrole-4,6-dione-based polymer semiconductors: toward high-performance, air-stable organic thin-film transistors. Journal of the American Chemical Society, 133(35), 13665-13677.
- Najari, A., et al. (2022). Synthesis of thieno[3,4-c] pyrrole-4,6-dione-based small molecules for application in organic thin-film transistors. Request PDF.
- Chen, J., et al. (2016). Interfacial effects on solution-sheared thin-film transistors. Journal of Materials Chemistry C, 4(1), 147-154.
- SciSpace. (2011). Thieno[3,4-c]pyrrole-4,6-dione-Based Polymer Semiconductors: Toward High-Performance, Air-Stable Organic Thin-Film Transistors.
- El-Shal, A. S., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances, 12(49), 31951-31959.
- Yang, H., et al. (2021). Polyferrocenylsilane Semicrystalline Polymer Additive for Solution-Processed p-Channel Organic Thin Film Transistors. Polymers, 13(3), 392.
- Kollmar, M. (2016). Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. Qucosa.
- McCulloch, I., et al. (2011). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 133(44), 17622-17625.
- El-Shal, A. S., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. PMC.
- El-Shal, A. S., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH. RSC Publishing.
- Guo, X., et al. (2013). Thieno[3,4-c]pyrrole-4,6-dione based copolymers for high performance organic solar cells and organic field effect transistors. Polymer Chemistry, 4(1), 15-27.
- Wu, Q., et al. (2015). Thieno[3,4-c]pyrrole-4,6-dione Containing Copolymers for High Performance Field-Effect Transistors. Request PDF.
- He, Y., et al. (2012). A stable solution-processed polymer semiconductor with record high-mobility for printed transistors. Nature Communications, 3, 1117.
- Quinoline. (n.d.). 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China.
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Application of 4,6-Dibromothieno[3,4-c]furan-1,3-dione in Organic Photovoltaics: A Technical Guide
A Note on the State of Research: As of early 2026, a comprehensive review of scientific literature reveals that while 4,6-Dibromothieno[3,4-c]furan-1,3-dione is commercially available as a chemical intermediate[1][2][3][4][5][6][7][8], its direct application and detailed performance in organic photovoltaics (OPVs) are not extensively documented in peer-reviewed publications. However, the closely related analogue, thieno[3,4-c]pyrrole-4,6-dione (TPD), is a well-established and highly successful building block for donor-acceptor type polymers used in high-performance organic solar cells[9][10][11][12][13][14].
This guide will, therefore, leverage the extensive knowledge base of TPD-based materials to provide a detailed framework for the application of this compound in OPVs. The protocols and principles outlined below are based on the established methodologies for TPD-based systems and are expected to be highly transferable to the furan-dione analogue, providing a robust starting point for researchers and developers in the field.
Introduction: The Potential of Thieno[3,4-c]dione-Based Monomers in OPVs
The thieno[3,4-c]furan-1,3-dione moiety is a promising electron-withdrawing unit for the synthesis of low bandgap conjugated polymers, which are essential for efficient light harvesting in organic solar cells. The strong electron-accepting nature of the dione groups, combined with the fused thiophene ring, can lead to polymers with desirable electronic properties, including deep HOMO and LUMO energy levels, which are crucial for achieving high open-circuit voltages (Voc) in OPV devices[15]. The dibromo functionality at the 4 and 6 positions provides reactive sites for polymerization reactions, such as Stille or Suzuki cross-coupling, enabling the creation of donor-acceptor copolymers.
Synthesis of Donor-Acceptor Copolymers
The synthesis of donor-acceptor copolymers using this compound would typically involve a palladium-catalyzed cross-coupling reaction with an electron-donating co-monomer. A common choice for the donor unit is a distannylated or diboronylated benzodithiophene (BDT) derivative, known for its strong electron-donating properties and ability to promote high charge carrier mobilities.
General Polymerization Protocol (Stille Coupling)
This protocol describes a typical Stille cross-coupling polymerization, a widely used method for synthesizing conjugated polymers for OPV applications.
Reactants:
-
This compound (Monomer A)
-
2,6-bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous Chlorobenzene or Toluene (Solvent)
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.
-
Reactant Addition: To a Schlenk flask, add equimolar amounts of Monomer A and Monomer B.
-
Catalyst and Ligand Addition: Add the palladium catalyst (typically 1-2 mol%) and the phosphine ligand (typically 4-8 mol% relative to the monomers).
-
Solvent Addition: Add the anhydrous solvent to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Reaction: The mixture is then heated to a temperature between 90-120 °C and stirred vigorously for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained by precipitating the chloroform/chlorobenzene fraction in methanol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the organometallic catalyst and stannylated monomer through oxidation.
-
Equimolar Monomers: Ensures the growth of high molecular weight polymer chains.
-
Palladium Catalyst and Ligand: The Pd(0) catalyst is essential for the catalytic cycle of the Stille coupling. The phosphine ligand stabilizes the catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Soxhlet Extraction: A critical purification step to ensure high purity of the final polymer, which is crucial for achieving good device performance. Impurities can act as charge traps and degrade OPV efficiency.
OPV Device Fabrication Protocol
The fabrication of an organic solar cell involves the sequential deposition of several layers on a transparent conductive substrate, typically indium tin oxide (ITO) coated glass. The general device architecture is ITO / Hole Transport Layer (HTL) / Active Layer (Polymer:Acceptor Blend) / Electron Transport Layer (ETL) / Metal Cathode.
Materials:
-
Patterned ITO-coated glass substrates
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Active Layer: A blend of the synthesized donor polymer and a fullerene acceptor (e.g., PC₇₁BM) or a non-fullerene acceptor in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene).
-
Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticles or a thin layer of a low work function metal like Calcium (Ca).
-
Metal Cathode: Aluminum (Al)
Step-by-Step Fabrication Workflow:
-
Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function and ensure good contact with the HTL.
-
HTL Deposition: A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed at 120-150 °C for 10-15 minutes in air.
-
Active Layer Preparation and Deposition: The donor polymer and the acceptor are dissolved in the chosen solvent at a specific weight ratio (e.g., 1:1.5). The solution is stirred overnight, typically at a slightly elevated temperature, to ensure complete dissolution. The active layer solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration.
-
Active Layer Annealing: The films are often subjected to thermal annealing or solvent vapor annealing to optimize the morphology of the bulk heterojunction, which is crucial for efficient charge separation and transport.
-
ETL and Cathode Deposition: The ETL (if used) and the metal cathode are deposited by thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr). The active area of the device is defined by a shadow mask during this step.
Characterization and Performance Evaluation
The performance of the fabricated OPV devices is evaluated under simulated solar illumination.
Key Performance Metrics:
| Parameter | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage available from a solar cell, which occurs at zero current. |
| Short-Circuit Current Density | Jsc | The current density through the solar cell when the voltage across the cell is zero. |
| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |
| Power Conversion Efficiency | PCE | The ratio of the maximum power produced by the cell to the incident light power. |
Characterization Techniques:
-
Current Density-Voltage (J-V) Measurement: Performed under a solar simulator (AM 1.5G, 100 mW/cm²) to determine Voc, Jsc, FF, and PCE.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should match the Jsc value obtained from the J-V measurement.
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Used to investigate the morphology of the active layer blend, which has a significant impact on device performance.
Visualizations
Molecular Structure of a Potential Polymer
Caption: A simplified representation of a donor-acceptor polymer chain.
OPV Device Architecture
Caption: A schematic of a typical inverted OPV device structure.
Conclusion and Future Outlook
While direct experimental data for OPVs based on this compound is currently limited, the established success of the analogous thieno[3,4-c]pyrrole-4,6-dione (TPD) systems provides a strong foundation for future research. The protocols and methodologies detailed in this guide offer a comprehensive starting point for the synthesis, device fabrication, and characterization of OPV materials derived from this promising furan-dione building block. Further research into the synthesis and properties of polymers incorporating this compound is warranted to explore its full potential in the field of organic photovoltaics. The development of novel non-fullerene acceptors tailored to polymers derived from this monomer could also pave the way for highly efficient and stable organic solar cells.
References
- This compound: A Key Intermediate for Advanced Organic Synthesis. (URL: )
- This compound. ECHEMI. (URL: )
- This compound. ChemicalBook. (URL: )
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- 4-6-Dibromothieno-3-4-c-furan-1-3-dione. ChemBorun. (URL: )
- This compound. ChemicalBook. (URL: )
- 4-6-Dibromo-thieno-3-4-b-thiophene-2-carboxylic acid.
- This compound. MOLBASE. (URL: )
- A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells. RSC Publishing. (URL: )
- Thieno[3,4-c]pyrrole-4,6-dione based copolymers for high performance organic solar cells and organic field effect transistors.
- A Thieno[3,4-c]pyrrole-4,6-dione-Based Copolymer for Efficient Solar Cells.
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Publishing. (URL: )
- Synthesis and Characterization of New Thieno[3,4‐c]pyrrole‐4,6‐dione Derivatives for Photovoltaic Applications.
- Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells. PubMed Central. (URL: )
- Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry (RSC Publishing). (URL: )
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH. (URL: )
- This compound, 98%. J&K Scientific. (URL: )
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Application Note & Protocols: 4,6-Dibromothieno[3,4-c]furan-1,3-dione for High-Performance Conductive Polymers
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 4,6-Dibromothieno[3,4-c]furan-1,3-dione as a key building block for the synthesis of novel conductive polymers. The inherent electron-withdrawing nature of the thieno[3,4-c]furan-1,3-dione core makes it an exceptional monomer for developing low band-gap materials suitable for a range of organic electronic applications. We present field-proven methodologies for palladium-catalyzed cross-coupling polymerizations, including Stille and Suzuki polycondensation, followed by detailed protocols for polymer characterization and an exploration of potential applications in organic electronics.
Scientific Rationale & Monomer Overview
The field of organic electronics continually seeks new π-conjugated materials with tailored properties for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiophene-based polymers are a cornerstone of this field due to their excellent charge transport properties and environmental stability.[1] The fusion of a furan ring to the thiophene backbone to create the thieno[3,4-c]furan system introduces unique electronic characteristics. The dione functionality, in particular, acts as a strong electron-withdrawing group, which serves to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[2][3] This modulation is critical for achieving low optical band gaps, enabling absorption of a broader portion of the solar spectrum, and for developing n-type or ambipolar semiconductor materials.[2][4][5]
This compound is an ideal monomer for incorporating this valuable moiety into a polymer backbone. The two bromine atoms at the 4- and 6-positions are strategically placed for facile cross-coupling reactions, allowing for the creation of well-defined, high-molecular-weight polymers.[6][7]
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1015423-45-6 | [6][7][8][9] |
| Molecular Formula | C₆Br₂O₃S | [6][9][10] |
| Molecular Weight | 311.94 g/mol | [6][9] |
| Appearance | Light red-yellow solid | [6] |
| Purity | ≥98.0% | [6] |
| Melting Point | 18°C | [6] |
| Boiling Point | 137°C | [6] |
| Storage | Inert atmosphere, room temperature | [8] |
Polymerization Methodologies & Protocols
The synthesis of high-quality conductive polymers from this compound relies on palladium-catalyzed cross-coupling reactions. The choice between methods like Stille and Suzuki polycondensation often depends on the availability of co-monomers and tolerance to specific functional groups.
Stille Polycondensation Protocol
The Stille coupling reaction, which joins an organostannane with an organic halide, is highly effective due to its tolerance of a wide array of functional groups and typically high reaction rates.[11] The mechanism involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination.[12]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is highly effective for Stille couplings. The tetrakis(triphenylphosphine)palladium(0) complex readily initiates the catalytic cycle.
-
Solvent: A combination of Toluene and DMF is often used. Toluene is an excellent solvent for the growing polymer chains, while DMF helps to dissolve the catalyst and can accelerate the reaction.[11]
-
Co-monomer: A distannyl derivative of a comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) is required to partner with the dibromo-monomer. The choice of comonomer (thiophene, benzodithiophene, etc.) will define the final polymer's electronic properties.
Caption: General scheme for Stille Polycondensation.
Step-by-Step Protocol:
-
Inert Atmosphere: All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
-
Reagent Charging: To a Schlenk flask, add this compound (1.0 eq), the organo-distannane co-monomer (1.0 eq), and the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene and DMF (e.g., 9:1 v/v ratio) via cannula. The final monomer concentration should be around 0.1 M.
-
Reaction: Heat the mixture to 90-110°C and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing via GPC to observe the increase in molecular weight.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred methanol. The polymer will precipitate.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform sequential Soxhlet extractions with methanol, acetone, and hexanes. The purified polymer is then extracted with a solvent in which it is soluble (e.g., chloroform or chlorobenzene) and re-precipitated into methanol.
-
Drying: Dry the final polymer product under vacuum at 40-60°C overnight.
Suzuki Polycondensation Protocol
Suzuki coupling is another powerful C-C bond-forming reaction that pairs an organoboron species with an organic halide. It is often preferred for its use of non-toxic and stable boronic acid or ester reagents.[13][14]
Causality Behind Choices:
-
Catalyst & Base: The combination of a Pd(0) catalyst like Pd(PPh₃)₄ and an inorganic base (e.g., K₂CO₃ or K₃PO₄) is standard. The base is crucial for the transmetallation step of the catalytic cycle.[13][15]
-
Solvent System: A biphasic system like Toluene/Water or 1,4-Dioxane/Water is often employed. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the monomers and the growing polymer.[13] Phase-transfer catalysts like Aliquat 336 can be added to improve reactant mixing.
-
Co-monomer: A co-monomer containing two boronic acid or boronic ester (e.g., pinacol boronate) groups is required.
Step-by-Step Protocol:
-
Inert Atmosphere: Ensure all procedures are performed under an inert atmosphere.
-
Reagent Charging: To a Schlenk flask, add this compound (1.0 eq), the diboronic acid/ester co-monomer (1.0 eq), and the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Solvent & Base Addition: Add degassed toluene (or 1,4-dioxane). In a separate flask, prepare a degassed 2M aqueous solution of K₂CO₃. Add the aqueous base solution to the reaction flask via cannula. A phase-transfer catalyst can be added at this stage if desired.
-
Reaction: Heat the biphasic mixture to 90°C with very vigorous stirring to ensure adequate mixing between the phases. The reaction is typically run for 24-48 hours.
-
Work-up: After cooling, separate the organic layer. Wash it sequentially with water and brine.
-
Precipitation & Purification: Concentrate the organic layer and precipitate the polymer by adding it to methanol. Collect the solid by filtration. Purify using Soxhlet extraction as described in the Stille protocol.
-
Drying: Dry the final polymer under vacuum.
Polymer Characterization Workflow
A systematic characterization is essential to confirm the polymer's structure and evaluate its properties for electronic applications.
Caption: Experimental workflow from monomer to device.
Table 2: Key Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Information & Significance |
| GPC | Mn, Mw, PDI | Determines the number-average and weight-average molecular weights and the polydispersity index. High molecular weight (Mn > 20 kDa) is crucial for good film formation and charge transport.[2] |
| ¹H NMR | Chemical Shifts, Integration | Confirms the successful polymerization by the disappearance of monomer proton signals and the appearance of characteristic aromatic protons in the polymer backbone. |
| UV-Vis Spectroscopy | λₘₐₓ, Absorption Onset | Measures the electronic absorption spectrum in solution or as a thin film. The absorption onset (λ_onset) is used to calculate the optical band gap (Eg_opt ≈ 1240 / λ_onset). A red-shifted λₘₐₓ indicates extended π-conjugation.[2] |
| Cyclic Voltammetry (CV) | Oxidation (E_ox) & Reduction (E_red) Potentials | Determines the HOMO and LUMO energy levels. HOMO ≈ -(E_ox + 4.8) eV; LUMO ≈ -(E_red + 4.8) eV. These values are critical for predicting device performance and stability. |
| Four-Point Probe | Sheet Resistance | Measures the electrical conductivity of a thin film of the polymer. This is a direct measure of its ability to transport charge.[16] |
Structure-Property Relationships and Applications
The unique structure of polymers derived from this compound directly influences their electronic properties and dictates their potential applications.
Caption: Relationship between monomer structure, polymer properties, and applications.
-
Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing character of the monomer unit promotes lower LUMO levels, which is a prerequisite for stable n-type charge transport. Polymers incorporating this unit are therefore excellent candidates for n-type or ambipolar transistors, which are less common but essential for creating complementary logic circuits.[2][3] High charge carrier mobilities can be achieved, particularly in highly ordered thin films.[5]
-
Organic Photovoltaics (OPVs): In bulk heterojunction solar cells, a low band gap is desirable for the light-absorbing material to capture more photons from the sun. These polymers can be designed as either electron donor or, more uniquely, as polymeric electron acceptors, potentially replacing fullerene derivatives which have limited absorption in the visible range.[2][4]
-
Electrochromic Devices: The ability to switch between a neutral (colored) and doped (transmissive in the visible) state makes these low band-gap polymers suitable for applications in smart windows, displays, and dynamic camouflage, where tuning absorption in the visible and near-infrared regions is required.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | - In-active catalyst or premature termination.- Impure monomers or solvents.- Non-stoichiometric ratio of monomers. | - Use fresh, high-purity catalyst.- Rigorously purify monomers and dry/degas solvents.- Carefully weigh monomers to ensure a 1:1 molar ratio. |
| Poor Solubility of Final Polymer | - Highly rigid polymer backbone.- Insufficient or inappropriate side chains on the co-monomer. | - Synthesize with a co-monomer bearing longer, branched alkyl chains (e.g., 2-ethylhexyl) to disrupt packing and improve solubility. |
| Broad Polydispersity Index (PDI) | - Side reactions during polymerization.- Slow initiation compared to propagation. | - Optimize reaction temperature and time.- Ensure efficient stirring.- Re-evaluate catalyst system. |
| Low Conductivity | - Low molecular weight.- Poor film quality or morphology.- Inefficient doping. | - Optimize polymerization to increase molecular weight.- Anneal polymer thin films to improve molecular ordering.- Experiment with different chemical dopants (e.g., F4-TCNQ) or electrochemical doping methods. |
References
- Rasheed, S. et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
- Uddin, J. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal. [Link]
- Liu, M. et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- Rasheed, S. et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed. [Link]
- El-Mahdy, A. F. M. et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances. [Link]
- Cameselle, R. P. et al. (2005). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives.
- Sinopeg. (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis. Sinopeg. [Link]
- MOLBASE. (n.d.). This compound. MOLBASE. [Link]
- Taliani, C. et al. (2005). Poly(thieno[3,4-b]furan). A New Low Band Gap Conjugated Polymer.
- Taliani, C. et al. (2005). Poly(thieno[3,4-b]furan). A New Low Band Gap Conjugated Polymer.
- Al-Aqar, R. T. et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
- Lee, J. et al. (2011). A method of controlling the bromination of thiophene derivatives.
- Wu, J. et al. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
- Zhang, Q. (2013). Thieno[3,4-b]pyrazines and Their Applications to Low Band Gap Organic Materials.
- Zong, K. et al. (2018). π-Conjugated Furan-Based Polymers.
- Liu, C. et al. (2020). Furan semiconductors and their application in organic field-effect transistors.
- D'Angelo, G. et al. (2024). Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration.
- Wang, Z. et al. (2017). Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. Accounts of Chemical Research. [Link]
- National Center for Biotechnology Information. (n.d.). Thieno[3,4-b]furan.
- El-Mahdy, A. F. M. et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Publishing. [Link]
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- Sharma, G. D. et al. (2016). Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry. [Link]
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Application Notes & Protocols: Stille Coupling of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Heterocyclic Core
The thieno[3,4-c]furan-1,3-dione scaffold is a compelling building block for the synthesis of advanced organic materials and complex molecular architectures. Its inherent electronic properties, stemming from the fused thiophene and furan ring system, make it a target for applications in organic electronics, including semiconductors and photovoltaics. The dibrominated derivative, 4,6-Dibromothieno[3,4-c]furan-1,3-dione, serves as a particularly valuable precursor, offering two reactive sites for strategic functionalization.[1][2]
Among the array of cross-coupling methodologies, the Palladium-catalyzed Stille coupling stands out for its remarkable functional group tolerance, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] This makes it an exceptionally powerful and reliable tool for the C-C bond-forming derivatization of sensitive and complex substrates like the title compound.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of Stille coupling to this compound. It covers the core mechanistic principles, provides detailed, step-by-step protocols for both selective mono- and di-substitution, and offers practical insights into reaction optimization and troubleshooting.
Core Principles: A Mechanistic Rationale for Experimental Design
A thorough understanding of the Stille coupling mechanism is paramount for successful protocol development and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium complex, which is the foundation of this transformative C-C bond formation.[3][5]
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the substrate and the choice of palladium ligand.[4][6]
-
Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. This is often the rate-determining step of the cycle. The reactivity of the organotin reagent follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.[5]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the coupled product (the desired functionalized thienofuran) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols and Methodologies
3.1. Essential Materials and Reagents
-
Substrate: this compound (CAS 1015423-45-6)
-
Organostannanes: e.g., Tributyl(phenyl)stannane, Tributyl(vinyl)stannane, Tributyl(2-thienyl)stannane, etc.
-
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate [Pd(OAc)₂], Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].
-
Ligands (if needed): Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃).
-
Solvents: Anhydrous and degassed Toluene, 1,4-Dioxane, or N,N-Dimethylformamide (DMF).
-
Workup Reagents: Saturated aqueous Potassium Fluoride (KF) solution, Ethyl acetate, Diethyl ether, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Celite.
-
Equipment: Schlenk flasks, rubber septa, syringes, needles, inert gas line (Argon or Nitrogen), magnetic stirrer with hotplate, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
3.2. General Experimental Workflow Diagram
Caption: A typical experimental workflow for the Stille coupling protocol.
3.3. Protocol 1: Selective Mono-Stille Coupling
This protocol is designed to selectively substitute one of the bromine atoms.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe. Stir the mixture to dissolve the solids. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) dropwise via syringe.[7]
-
Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Workup & Purification: Follow the procedure outlined in Section 3.5.
3.4. Protocol 2: Symmetrical Di-Stille Coupling
This protocol targets the substitution of both bromine atoms with the same organic group.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Inert Atmosphere: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.[7][8]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 15 mL) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).[7][8]
-
Reaction: Heat the reaction mixture to a temperature typically between 100-120 °C and stir vigorously. Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.[7]
-
Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-substituted intermediate by TLC or GC-MS.
-
Workup & Purification: Follow the procedure outlined in Section 3.5.
3.5. Standard Workup and Purification Procedure
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Tin Removal: Transfer the organic mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for at least one hour.[3][7][8] This step is critical as it precipitates the toxic tin byproducts as insoluble tributyltin fluoride.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the precipitated tin fluoride. Collect the filtrate.
-
Extraction: Separate the organic layer from the filtrate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted product.
Data Presentation: Starting Points for Optimization
The following table summarizes representative conditions that can serve as a starting point for the Stille coupling of this compound, based on established protocols for similar dibrominated heterocycles.[7][8] Optimization for specific substrates is highly recommended.
| Entry | Coupling Type | Organostannane (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Mono | Tributyl(phenyl)stannane (1.1) | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | >80 |
| 2 | Mono | Tributyl(2-thienyl)stannane (1.1) | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | >75 |
| 3 | Mono | Tributyl(vinyl)stannane (1.2) | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | >85 |
| 4 | Di-Symmetrical | Tributyl(phenyl)stannane (2.2) | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | >85 |
| 5 | Di-Symmetrical | Tributyl(2-thienyl)stannane (2.5) | Pd(PPh₃)₄ (8) | - | Dioxane | 110 | 36 | >80 |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Presence of oxygen or moisture- Insufficient temperature | - Use fresh catalyst or a different catalyst/ligand system.[8]- Ensure all glassware is flame-dried and solvents are anhydrous and properly degassed.[8]- Increase reaction temperature in 10 °C increments.- Consider adding a co-catalyst like CuI (5-10 mol%).[8] |
| Homocoupling of Organostannane | - Incorrect stoichiometry- Degradation of catalyst or substrate | - Use the correct stoichiometry; avoid a large excess of the organostannane, especially at high temperatures.[3]- Ensure the purity of all reagents. |
| Incomplete Reaction (Mixture of products) | - Insufficient reaction time or temperature- Insufficient organostannane (for di-coupling) | - Prolong the reaction time and monitor by TLC/GC-MS.- Increase the reaction temperature.- For di-coupling, ensure at least 2.2 equivalents of the organostannane are used. |
| Difficult Removal of Tin Byproducts | - Ineffective KF wash | - Increase the stirring time of the KF wash to several hours or overnight.- Perform multiple KF washes.- Ensure the KF solution is saturated. |
Safety and Handling
-
Toxicity: Organotin compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations must be performed in a well-ventilated chemical fume hood.[3][8]
-
Flammability: The organic solvents used in this procedure are flammable. Keep them away from ignition sources.
-
Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional and local environmental regulations.
References
- BenchChem. (n.d.). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). Optimization of the Stille coupling [Table].
- García-Melchor, M., et al. (2018). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry, 57(15), 9424–9434.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
- ResearchGate. (n.d.). Optimization of the site-selective coupling reaction between (E)-6a and arylboronic acid 7 a [Table].
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Wikipedia. (n.d.). Stille reaction.
- ResearchGate. (n.d.). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes [Diagram].
- ResearchGate. (n.d.). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst.
- BenchChem. (n.d.). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers.
- Aggarwal, V. K., et al. (2012). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 134(43), 18046–18051.
- Albert, J., et al. (2002). Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Dalton Transactions, (13), 2841-2849.
- Zhang, Y., et al. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. RSC Advances, 11(55), 34947–34951.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Experimental setup for synthesizing polymers from 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Application Note & Protocol
Topic: Experimental Setup for Synthesizing Conjugated Polymers from 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Potential of Thieno[3,4-c]furan-based Polymers
The monomer this compound is a highly valuable building block for the synthesis of novel donor-acceptor (D-A) conjugated polymers.[1][2][3] Its electron-deficient thieno[3,4-c]furan-1,3-dione core, when copolymerized with electron-rich monomers, allows for precise tuning of the polymer's frontier molecular orbitals (HOMO/LUMO levels). This control is paramount for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), where the material's band gap and charge transport properties dictate device performance.[4][5][6]
This document provides a comprehensive guide to the synthesis, purification, and characterization of polymers derived from this monomer, with a primary focus on the Stille cross-coupling polymerization—a robust and versatile method for constructing complex π-conjugated systems.[7][8] The protocols herein are designed to be self-validating, with integrated rationale explaining the causality behind each critical step, ensuring both reproducibility and a deeper understanding of the synthetic process.
Overall Synthesis and Characterization Workflow
The successful synthesis of a high-purity, high-performance conjugated polymer is a multi-stage process. It begins with the careful selection and execution of a polymerization reaction, followed by a rigorous purification regimen to remove impurities that can be detrimental to electronic properties.[9] The final stage involves comprehensive characterization to confirm the polymer's structure, molecular weight, and optoelectronic characteristics.
Caption: High-level workflow for polymer synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Grade | Supplier Example | Notes |
| This compound | 1015423-45-6 | ≥98.0% | BLDpharm, Molbase | The primary monomer.[3][10] |
| Distannyl Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) | 86134-09-6 | ≥97% | Sigma-Aldrich | Electron-donor comonomer. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | ≥99% | Sigma-Aldrich | Catalyst. Highly air-sensitive. |
| Anhydrous Toluene | 108-88-3 | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Sigma-Aldrich | Alternative reaction solvent. |
| Methanol | 67-56-1 | ACS Reagent | Fisher Scientific | For precipitation and washing. |
| Acetone | 67-64-1 | ACS Reagent | Fisher Scientific | For Soxhlet extraction. |
| Hexanes | 110-54-3 | ACS Reagent | Fisher Scientific | For Soxhlet extraction. |
| Chloroform | 67-66-3 | ACS Reagent | Fisher Scientific | For Soxhlet extraction and polymer dissolution. |
| Argon or Nitrogen | 7440-37-1 / 7727-37-9 | High Purity (≥99.998%) | Airgas | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Schlenk flasks and oven-dried glassware.
-
Magnetic stirrer with heating plate and oil bath.
-
Condenser and bubbler.
-
Cannulas and syringes for liquid transfers.
-
Soxhlet extraction apparatus.
-
Rotary evaporator.
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves).
Detailed Protocol: Stille Cross-Coupling Polymerization
The Stille reaction is a palladium-catalyzed cross-coupling between an organostannane and an organic halide.[7] It is highly effective for forming C-C bonds in conjugated polymer synthesis due to its tolerance of various functional groups and generally mild reaction conditions.[8][11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Simplified Stille cross-coupling catalytic cycle.
Step-by-Step Experimental Procedure
Safety First: Organotin compounds are toxic and must be handled with extreme care in a well-ventilated fume hood.[12] Use appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (Schlenk flask, condenser) at 120 °C overnight. Assemble the apparatus while hot and immediately place it under a high-purity inert atmosphere (Argon or Nitrogen) by connecting to a Schlenk line. Allow to cool.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and moisture. Any contamination will deactivate the catalyst, leading to low molecular weight polymer or no reaction at all.[12]
-
-
Reagent Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 eq.), the distannyl comonomer (1.00 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).
-
Rationale: An exact 1:1 stoichiometry of the two monomers is crucial for achieving high molecular weights in step-growth polymerization. The catalyst loading is typically 1-2 mol% to ensure efficient reaction without excessive cost or difficult removal.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Through a rubber septum, add anhydrous, degassed toluene (to achieve a monomer concentration of ~0.1 M) via a cannula or syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen. Toluene is a common solvent due to its ability to dissolve the monomers and polymer and its suitable boiling point for the reaction.[12]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-110 °C. Stir the mixture vigorously under a positive pressure of inert gas for 24-48 hours.
-
Rationale: The elevated temperature is necessary to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps.[13] Reaction progress is often visually indicated by a color change and an increase in viscosity as the polymer chain grows.
-
-
Reaction Termination and Work-up: Cool the reaction mixture to room temperature. If the solution is highly viscous, dilute it with additional toluene. Pour the polymer solution slowly into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solvent).
-
Rationale: The polymer is insoluble in methanol, causing it to precipitate out of the solution. This initial precipitation separates the polymer from the bulk of the solvent, unreacted monomers, and some catalyst residues.
-
-
Initial Collection: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the solid with copious amounts of methanol to remove any remaining soluble impurities. Dry the crude polymer under vacuum.
Polymer Purification: The Key to High Performance
For electronic applications, catalyst residues (palladium) and low molecular weight oligomers must be meticulously removed, as they can act as charge traps and degrade device performance.[9][14] Soxhlet extraction is the gold standard for this purification.
Soxhlet Extraction Protocol
-
Place the dried crude polymer into a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Sequentially extract the polymer with a series of solvents, typically for 24 hours per solvent, in order of increasing polarity to remove specific impurities.
-
Methanol: Removes residual salts and very small polar oligomers.
-
Acetone: Removes slightly larger oligomers and some catalyst byproducts.
-
Hexanes: Removes non-polar small molecules and residual organotin compounds.
-
Chloroform (or Toluene): This is the final step. The desired polymer should be soluble in this solvent. The chloroform solution is collected from the boiling flask.
-
Rationale: This graded solvent wash systematically removes impurities. The final extraction with a "good" solvent dissolves the target high molecular weight polymer, leaving behind any insoluble, cross-linked, or very high molecular weight fractions in the thimble.[14]
-
-
Final Precipitation: Concentrate the collected chloroform solution using a rotary evaporator. Precipitate the purified polymer again into methanol, filter, and dry under high vacuum at 40-50 °C for at least 24 hours.
Characterization and Expected Results
The purified polymer should be analyzed to confirm its identity and properties.
| Property | Technique | Typical Expected Outcome | Rationale |
| Structure | ¹H NMR Spectroscopy | Disappearance of monomer protons, appearance of broad peaks in the aromatic region characteristic of the polymer backbone. | Confirms successful polymerization and structural integrity. |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Mn: 10-50 kDa; PDI (Đ): 1.5-2.5 | Determines the number-average molecular weight (Mn) and polydispersity index (PDI), which are critical for processability and physical properties.[5] |
| Optical Properties | UV-Vis Spectroscopy (in solution and thin film) | Broad absorption spectrum in the visible range. A red-shift is often observed from solution to thin film. | Determines the optical bandgap (Egopt) and provides insight into polymer chain aggregation in the solid state. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible or quasi-reversible oxidation/reduction peaks. | Used to determine the HOMO and LUMO energy levels, which are crucial for designing electronic devices. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Low Molecular Weight | 1. Inactive catalyst (oxidized).2. Presence of oxygen or moisture.3. Impure monomers or solvents.4. Incorrect monomer stoichiometry. | 1. Use fresh, high-quality catalyst.2. Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.[12]3. Purify monomers if necessary.4. Carefully weigh monomers to ensure a 1:1 ratio. |
| Polymer is Insoluble | 1. Molecular weight is too high.2. Side reactions causing cross-linking. | 1. Reduce reaction time or temperature.2. Ensure high monomer purity; side-reactions can be caused by impurities. |
| Residual Catalyst in Final Product | 1. Incomplete purification.2. Strong binding of Pd to the polymer backbone. | 1. Extend Soxhlet extraction time.2. After precipitation, stir the polymer solution with a metal scavenger (e.g., specific resins) before final precipitation. |
References
- Better polymers through HPLC purification and Soxhlet extraction - Chalmers ODR.
- Purification methods and purified conjugated polymers - Google Patents.
- Stille Coupling | NROChemistry.
- Thiophene‐Based Polymers: Synthesis and Applications - ResearchGate.
- Synthesis, characterization and applications of thiophene-based functional polymers - Semantic Scholar.
- Synthesis and Characterization of Fluorene-Based Conjugated Polymers Containing Thiophene Derivatives in Main Chain - Taylor & Francis Online.
- Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology.
- Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains - PubMed Central.
- Thiophene-based conjugated microporous polymers: synthesis, characterization and efficient gas storage - ResearchGate.
- Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains | ACS Central Science.
- Precision and Purity of Conjugated Polymers – To be Ensured Before Processing - Wiley-VCH.
- Stille Coupling - Organic Chemistry Portal.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
- Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials - Wiley Online Library.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing.
- Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials - ResearchGate.
- This compound: A Key Intermediate for Advanced Organic Synthesis.
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH.
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Publishing.
- Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials - ChemRxiv.
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- Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing).
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- Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues | Request PDF - ResearchGate.
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Application Notes and Protocols: Harnessing 4,6-Dibromothieno[3,4-c]furan-1,3-dione for Advanced Functional Organic Materials
Introduction: A Versatile Brominated Building Block
4,6-Dibromothieno[3,4-c]furan-1,3-dione is a pivotal intermediate for researchers and scientists in the fields of organic electronics, materials science, and drug development. Its intrinsic chemical functionalities—a fused heterocyclic core, electron-withdrawing anhydride group, and reactive bromine atoms—render it an exceptional building block for the synthesis of a diverse array of downstream chemical products. This guide provides an in-depth exploration of the key reactions and detailed protocols for transforming this versatile molecule into high-performance organic materials. The strategic placement of the bromine atoms on the thiophene ring opens up a vast chemical space for derivatization, primarily through cross-coupling reactions, leading to the formation of novel π-conjugated systems with tailored optoelectronic properties.
Core Reaction Pathway: From Furan-dione to Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives
A primary and highly valuable downstream application of this compound is its conversion to 4,6-dibromo-5-alkyl-thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. The TPD moiety is a sought-after electron-accepting unit in the design of donor-acceptor (D-A) conjugated polymers and small molecules for organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1][2] The imide nitrogen allows for the straightforward introduction of various alkyl chains, which are crucial for tuning solubility, morphology, and solid-state packing of the final materials.
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Application Note: The Strategic Role of 4,6-Dibromothieno[3,4-c]furan-1,3-dione in the Synthesis of Low Band Gap Conjugated Polymers
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Low Band Gap Organic Semiconductors
The field of organic electronics, particularly in applications like organic photovoltaics (OPVs) and near-infrared (NIR) sensors, is driven by the pursuit of materials with tailored electronic properties. A critical parameter is the band gap (Eg), which dictates the absorption spectrum and electronic characteristics of a semiconductor. For OPVs, lowering the band gap allows for the harvesting of a broader range of the solar spectrum, leading to higher potential power conversion efficiencies (PCEs).[1][2]
A highly successful and versatile strategy for tuning the band gap of conjugated polymers is the "donor-acceptor" (D-A) approach.[1][3] This method involves constructing a polymer backbone with alternating electron-rich (donor) and electron-deficient (acceptor) monomer units. The intramolecular charge transfer between these units effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) and raises the HOMO (Highest Occupied Molecular Orbital), thereby narrowing the band gap.[4]
This application note focuses on a potent electron-acceptor building block: 4,6-Dibromothieno[3,4-c]furan-1,3-dione . We will explore its intrinsic properties and provide detailed protocols for its use in synthesizing high-performance, low band gap D-A copolymers.
The Acceptor Monomer: this compound
The efficacy of a D-A polymer is fundamentally tied to the strength of its constituent monomers. This compound is an exceptional acceptor unit due to its unique molecular architecture.
-
Potent Electron-Withdrawing Core: The thieno[3,4-c]furan-1,3-dione core is inherently electron-deficient. The two carbonyl groups (dione) are powerful electron-withdrawing groups that significantly lower the LUMO energy level of the resulting polymer. This is a key factor in achieving a low band gap.[5][6]
-
Reactive Sites for Polymerization: The bromine atoms at the 4 and 6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations.[7] This allows for efficient and controlled polymer chain growth when reacted with a suitable di-organometallic or di-boronic ester donor comonomer.
-
Planarity and Solubility: The fused ring system promotes a planar backbone structure in the final polymer, which can facilitate intermolecular π-π stacking and enhance charge carrier mobility.[3] While the core itself is rigid, appropriate solubilizing side chains on the donor comonomer are crucial for processability.[8][9]
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1015423-45-6 | [10][11] |
| Molecular Formula | C₆Br₂O₃S | [10][12] |
| Molecular Weight | 311.94 g/mol | [12][13] |
| Appearance | Off-white to yellow solid | N/A |
| Function | Electron-deficient (acceptor) monomer | N/A |
| Key Reactive Sites | 2x Bromine atoms for cross-coupling | N/A |
Caption: Key structural features of the acceptor monomer.
Polymer Synthesis: Protocols and Scientific Rationale
The most common and robust methods for synthesizing D-A polymers using this monomer are Stille and Suzuki polycondensation reactions. Both rely on a palladium catalyst to couple the dibrominated acceptor with a donor monomer.
Caption: General scheme for Donor-Acceptor polymerization.
Protocol 1: Stille Polycondensation
The Stille reaction, coupling an organohalide with an organotin compound, is highly tolerant of various functional groups and is a workhorse for conjugated polymer synthesis.[14][15]
Scientist's Insight: Stille polymerization is often preferred for thiophene-containing monomers as the transmetalation from tin to palladium is typically efficient.[16] The key to a high molecular weight polymer is maintaining a strict 1:1 stoichiometry between the monomers and ensuring an oxygen-free environment to protect the Pd(0) catalyst.
Caption: Workflow for Stille Polycondensation Protocol.
Materials:
-
This compound (Acceptor)
-
Donor comonomer (e.g., 2,6-Bis(trimethylstannyl)-4,8-di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)
-
End-capping agent (e.g., 2-bromothiophene, 2-(tributylstannyl)thiophene)
-
Methanol, Hexane, Acetone, Chloroform (for precipitation and purification)
-
Schlenk flask and line, inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a strong flow of inert gas, add equimolar amounts (e.g., 0.5 mmol) of the dibromo-acceptor monomer and the distannyl-donor monomer to a dry Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃, ~1.5 mol%) and the phosphine ligand (P(o-tol)₃, ~6 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene (~10 mL) via cannula. The initial mixture will be a suspension.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.
-
Expertise Note: This is the most critical step. Oxygen will irreversibly oxidize the active Pd(0) catalyst to Pd(II), halting the polymerization and limiting molecular weight.[14]
-
-
Polymerization: Heat the flask to 90-110 °C with vigorous stirring under a positive pressure of inert gas. The reaction mixture should darken, and the viscosity will increase as the polymer forms. Allow the reaction to proceed for 24-48 hours.
-
End-Capping: To ensure stable polymer chains, add a small amount of an end-capping agent (e.g., 2-bromothiophene) and stir for another 2-4 hours.
-
Precipitation: Cool the reaction to room temperature and pour the viscous solution slowly into a beaker of stirred methanol (~200 mL). The polymer will precipitate as a fibrous or powdery solid.
-
Purification: Collect the solid by filtration and load it into a cellulose thimble for Soxhlet extraction. Sequentially wash with hexane (to remove oligomers), acetone (to remove catalyst residue), and finally, extract the desired polymer with chloroform or chlorobenzene.
-
Trustworthiness Note: Soxhlet extraction is a self-validating purification method that ensures the removal of low molecular weight species and catalyst impurities, which are detrimental to device performance.
-
-
Isolation: Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum. The final product is typically a dark, shiny solid.
Protocol 2: Suzuki Polycondensation
The Suzuki reaction couples an organohalide with an organoboron compound (e.g., a boronic acid or boronic ester). It is known for using less toxic reagents compared to Stille coupling.[7][17]
Scientist's Insight: Suzuki polymerization requires a base to facilitate the transmetalation step.[16] The choice of base and the use of a phase-transfer catalyst (like Aliquat 336) are critical for achieving high molecular weights, especially when dealing with heterogeneous aqueous/organic reaction phases.
Materials:
-
This compound (Acceptor)
-
Donor comonomer (e.g., 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diylbis(trimethylborate))
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous base solution (e.g., 2M K₂CO₃ or CsF)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Step-by-Step Procedure:
-
Preparation: To a Schlenk flask, add equimolar amounts of the dibromo-acceptor and the diboronic ester-donor, along with the palladium catalyst (~2 mol%).
-
Solvent and Base: Add degassed toluene, the aqueous base solution, and a few drops of the phase-transfer catalyst.
-
Degassing: Thoroughly degas the biphasic mixture with argon or nitrogen for at least 30 minutes.
-
Polymerization: Heat the reaction to reflux (~90 °C) with very vigorous stirring for 24-72 hours. Efficient mixing is crucial for reaction between the two phases.
-
End-Capping & Precipitation: Follow steps 6 and 7 from the Stille protocol.
-
Purification: The workup is similar, but may require additional washes with water and EDTA solution to remove the base and inorganic salts before Soxhlet extraction. Follow steps 8 and 9 from the Stille protocol.
Characterization and Expected Results
The synthesized polymers must be thoroughly characterized to confirm their structure and electronic properties.
Table 2: Polymer Characterization Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| GPC (Gel Permeation Chromatography) | Determine molecular weight (Mn, Mw) and polydispersity (PDI). | Mn > 20 kDa with PDI < 2.5 for good film formation.[4] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm the polymer structure and successful coupling. | Disappearance of monomer signals and appearance of broad aromatic signals corresponding to the polymer backbone. |
| UV-Vis-NIR Spectroscopy | Measure the absorption spectrum and determine the optical band gap (Egopt). | Broad absorption spectrum extending into the NIR region. The band gap is calculated from the absorption onset (λonset) using Eg = 1240/λonset.[18] |
| CV (Cyclic Voltammetry) | Determine HOMO and LUMO energy levels and the electrochemical band gap (Egec). | Reversible oxidation and reduction peaks. HOMO/LUMO levels are calculated relative to a ferrocene standard.[2][4] |
Table 3: Representative Properties of Polymers Based on Thieno-dione Acceptors Data below is illustrative, based on polymers using the closely related thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor, which has similar electronic properties.
| Donor Comonomer | Polymer Name | Egopt (eV) | HOMO (eV) | LUMO (eV) | Application Result (PCE) | Source |
|---|---|---|---|---|---|---|
| Benzodithiophene (BDT) | PBDTTPD | 1.80 | -5.56 | -3.75 | 5.5% | [19] |
| Bithiophene (BT) | PBTTPD | ~1.85 | ~-5.5 | ~-3.65 | 5.98% | [20] |
| Thienylenevinylene (TV) | PTVTPD | ~1.85 | ~-5.5 | ~-3.65 | 7.16% | [20] |
| Fluorinated BDT | PTTB-F | ~1.88 | -5.46 | -3.58 | 18.06% (with L8-BO) |[6] |
As shown, the use of a strong thieno-dione based acceptor consistently leads to polymers with optical band gaps below 2.0 eV and deep HOMO levels, which is highly desirable for achieving high open-circuit voltages in solar cells.[2][15]
Conclusion
This compound is a premier building block for the synthesis of low band gap donor-acceptor conjugated polymers. Its strong electron-accepting nature and suitability for robust polymerization techniques like Stille and Suzuki coupling enable the creation of materials with tailored optoelectronic properties. The detailed protocols provided herein offer a validated pathway for researchers to synthesize these advanced materials, paving the way for next-generation organic electronic devices.
References
- Macromolecules, "Low Band Gap Donor−Acceptor Conjugated Polymers toward Organic Solar Cells Applications", ACS Public
- Journal of Materials Chemistry A, "Low-bandgap thieno[3,4-c]pyrrole-4,6-dione-polymers for high-performance solar cells with significantly enhanced photocurrents", RSC Publishing. [Link]
- MDPI, "Electrical Conductivities of Narrow-Bandgap Polymers with Two Types of π-Conjug
- Frontiers, "Low Bandgap Donor-Acceptor π-Conjugated Polymers From Diarylcyclopentadienone-Fused Naphthalimides". [Link]
- ResearchGate, "Synthesis of π-conjugated donor–acceptor copolymers a Classic Stille...". [Link]
- Recent Development on Narrow Bandgap Conjugated Polymers for Polymer Solar Cells. [Link]
- ResearchGate, "Synthesis and characterization of low bandgap conjugated donor-acceptor polymers for polymer: PCBM solar cells | Request PDF". [Link]
- Wiley-VCH, "1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers". [Link]
- MOLBASE, "this compound". [Link]
- RSC Publishing, "Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties". [Link]
- Journal of the American Chemical Society, "Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells". [Link]
- Berkeley Lab Intellectual Property Office, "Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells". [Link]
- Books, "CHAPTER 15: Donor–Acceptor Altern
- PubMed, "Highly Crystalline Low Band Gap Polymer Based on Thieno[3,4-c]pyrrole-4,6-dione for High-Performance Polymer Solar Cells with a >400 nm Thick Active Layer". [Link]
- Journal of the American Chemical Society, "Donor–Acceptor Polymers". [Link]
- ResearchGate, "Synthesis of low bandgap polymer based on 3,6-dithien-2-yl-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione for photovoltaic applic
- J&K Scientific, "this compound, 98%". [Link]
- PMC - PubMed Central, "Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells". [Link]
- RSC Publishing, "A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells". [Link]
- "Electronic Supplementary Information for Precision synthesis of fluorene-thiophene alternating copolymer by means of Suzuki-Miya". [Link]
- PubMed, "The role of charge recombination to triplet excitons in organic solar cells". [Link]
- ResearchGate, "A Thieno[3,4-c]pyrrole-4,6-dione-Based Copolymer for Efficient Solar Cells | Request PDF". [Link]
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- 5. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Welcome to the technical support center for the synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical chemical intermediate. Here, we will address common challenges encountered during the synthesis and provide practical, experience-based solutions.
Synthetic Overview
The synthesis of this compound, also known as 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride, is a two-step process commencing with thiophene-3,4-dicarboxylic acid. The initial step involves the electrophilic bromination of the thiophene ring at the 2 and 5 positions, followed by a dehydration reaction to form the cyclic anhydride.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of Bromination
Question: My bromination of thiophene-3,4-dicarboxylic acid is resulting in a low yield of the desired 2,5-dibromo product. What are the possible causes and solutions?
Answer: A low yield in the bromination step is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Thiophene-3,4-dicarboxylic acid has limited solubility in many organic solvents. Ensure the starting material is as dissolved or well-suspended as possible. Increasing the reaction time or temperature may be necessary, but monitor for side reactions.
-
Over-bromination and Decarboxylation: The thiophene ring is highly reactive, and using an excess of bromine or high temperatures can lead to the formation of poly-brominated byproducts or even bromodecarboxylation.[1]
-
Suboptimal Reagent Stoichiometry: The stoichiometry of the brominating agent is critical. While a slight excess of bromine is often used to ensure complete conversion, a large excess will promote side reactions.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use elemental bromine (Br₂) or N-bromosuccinimide (NBS). | Br₂ is a common and effective brominating agent. NBS is a milder alternative that can sometimes offer better selectivity and easier handling. |
| Stoichiometry | Use 2.0 - 2.2 equivalents of the brominating agent. | This ensures complete di-bromination while minimizing the risk of over-bromination. |
| Solvent | Glacial acetic acid is a common solvent for bromination with Br₂.[2] For NBS, solvents like chloroform or acetonitrile can be used. | Acetic acid can help to moderate the reactivity of bromine. |
| Temperature | Start the reaction at a low temperature (0-5 °C) and allow it to slowly warm to room temperature. | This helps to control the exothermic nature of the reaction and improve selectivity. |
| Reaction Time | Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time. | Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation. |
Issue 2: Difficulty in Isolating the Dibrominated Dicarboxylic Acid
Question: I am having trouble isolating pure 2,5-dibromo-3,4-thiophenedicarboxylic acid after the bromination step. What are the recommended work-up and purification procedures?
Answer: The work-up and purification of the dibrominated dicarboxylic acid are crucial for obtaining a high-purity intermediate for the next step.
Recommended Work-up and Purification:
-
Quenching: After the reaction is complete, the excess bromine should be quenched. This can be done by adding a solution of sodium bisulfite or sodium thiosulfate until the red-orange color of bromine disappears.
-
Precipitation: The product, being a dicarboxylic acid, is often insoluble in acidic aqueous solutions. Pouring the reaction mixture into a large volume of cold water should precipitate the crude product.
-
Filtration and Washing: The precipitate can be collected by filtration. It is important to wash the solid thoroughly with cold water to remove any residual acid and salts.
-
Recrystallization: For further purification, recrystallization is recommended. A suitable solvent system needs to be determined experimentally, but mixtures of water with a miscible organic solvent like ethanol or acetone are often effective for dicarboxylic acids.
Issue 3: Incomplete Anhydride Formation
Question: The dehydration of my dibrominated dicarboxylic acid to the anhydride is incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization to the anhydride is a common hurdle. The key is to effectively remove the water that is formed during the reaction.
Strategies to Improve Anhydride Yield:
-
Choice of Dehydrating Agent:
-
Acetic Anhydride: Refluxing the dicarboxylic acid in acetic anhydride is a common and effective method.
-
Thionyl Chloride (SOCl₂): This is a more powerful dehydrating agent and can be used for more stubborn cyclizations. It has the advantage that the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
-
Reaction Temperature: The reaction usually requires heating. Refluxing is a common practice to ensure the reaction goes to completion.
-
Removal of Water: When using a dehydrating agent like acetic anhydride, using it in excess can help to drive the equilibrium towards the product. For reactions that generate water, a Dean-Stark apparatus can be used if the solvent forms an azeotrope with water.
Caption: Troubleshooting incomplete anhydride formation.
Issue 4: Product Purity and Color
Question: My final product, this compound, is impure and has a dark color. What are the likely impurities and how can I purify it?
Answer: A colored and impure final product can be due to residual starting materials, byproducts from the bromination step, or degradation products. The target compound is often a light red-yellow solid.[3]
Potential Impurities and Purification Methods:
-
Unreacted 2,5-dibromo-3,4-thiophenedicarboxylic acid: This can be removed by washing the crude product with a dilute solution of sodium bicarbonate. The dicarboxylic acid will react to form a water-soluble salt, while the anhydride will not react.
-
Mono-brominated species: If the initial bromination was incomplete, you may have mono-brominated anhydride as an impurity. This can be difficult to remove and may require column chromatography.
-
Colored Impurities: These are often polymeric or degradation byproducts.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent needs to be identified.
-
Sublimation: For thermally stable compounds, vacuum sublimation can be a very effective purification technique to remove non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for the starting material, thiophene-3,4-dicarboxylic acid?
The purity of the starting material is paramount. Key parameters to check are:
-
Assay: Should be as high as possible, preferably >98%.
-
Absence of isomers: Ensure it is free from other thiophene dicarboxylic acid isomers.
-
Moisture content: A low moisture content is desirable.
Q2: Can N-bromosuccinimide (NBS) be used as an alternative to elemental bromine for the bromination step? What are the advantages and disadvantages?
Yes, NBS can be used.
-
Advantages: NBS is a solid and is generally easier and safer to handle than liquid bromine. Reactions with NBS can sometimes be more selective, leading to fewer byproducts.
-
Disadvantages: NBS is more expensive than bromine. The reaction conditions may need to be optimized, and a radical initiator may be required in some cases, although for reactive systems like thiophene, it is often not necessary.
Q3: What are the recommended analytical techniques to monitor the progress of the reaction and characterize the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is an indicator of purity.
-
Q4: What are the safety precautions to be taken when working with bromine and thionyl chloride?
Both bromine and thionyl chloride are highly corrosive and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All work with these reagents must be conducted in a well-ventilated fume hood.
-
Quenching: Have appropriate quenching agents readily available (e.g., sodium bisulfite for bromine, and a base for thionyl chloride).
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Step 1: Synthesis of 2,5-Dibromo-3,4-thiophenedicarboxylic Acid
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, suspend thiophene-3,4-dicarboxylic acid (1.0 eq.) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite in ice-water to quench the excess bromine.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
-
Place the dried 2,5-dibromo-3,4-thiophenedicarboxylic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride (5-10 eq.).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the excess acetic anhydride can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold diethyl ether or hexane to remove residual acetic anhydride and acetic acid.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization or sublimation.
References
- Vertex AI Search. (2024).
- Schleicher, C. H., & Kind, F. (1948). α-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(9), 3041-3042.
- BenchChem. (2025).
- Chem-Impex. (n.d.). 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride.
- Gronowitz, S., & Hallberg, A. (1981). The bromodecarboxylation of thiophenecarboxylic acids. Acta Chemica Scandinavica, Series B, 35, 325-328.
- Tsuzuki, H., Maeda, T., Yonemitsu, T., & Mukumoto, M. (1987). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Library Collections.
Sources
Technical Support Center: Purification of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Welcome to the technical support center for the purification of 4,6-Dibromothieno[3,4-c]furan-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this critical intermediate in high purity. Here, we address common challenges and provide detailed protocols based on established chemical principles and field experience.
I. Understanding the Molecule: Key Characteristics and Challenges
This compound is a versatile building block in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. Its purification, however, presents unique challenges primarily due to its susceptibility to hydrolysis and the nature of potential impurities.
The primary route to this compound involves the dehydration of 2,5-dibromo-3,4-thiophenedicarboxylic acid, often using a dehydrating agent like acetic anhydride. The most common impurity is, therefore, the starting dicarboxylic acid, which can form through hydrolysis of the desired anhydride product.[1]
II. Troubleshooting Guide: A Proactive Approach to Purification
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of Purified Product
-
Probable Cause A: Hydrolysis of the Anhydride. The thieno[3,4-c]furan-1,3-dione ring system is an anhydride and is therefore susceptible to hydrolysis, especially in the presence of water or other nucleophiles. This reaction will revert the product to the starting material, 2,5-dibromo-3,4-thiophenedicarboxylic acid.
-
Solution: Ensure all solvents are anhydrous and that the reaction and purification are conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and handle the material quickly to minimize exposure to atmospheric moisture.
-
-
Probable Cause B: Inefficient Extraction or Recrystallization. The choice of solvent is critical for successful purification. An inappropriate solvent can lead to significant product loss.
-
Solution: For recrystallization, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the purification of similar non-brominated analogs, toluene is a good starting point for recrystallization. For column chromatography, a systematic approach to solvent system selection is necessary to achieve good separation.
-
Issue 2: Product Contamination with Starting Material (2,5-dibromo-3,4-thiophenedicarboxylic acid)
-
Probable Cause: Incomplete reaction or hydrolysis during workup.
-
Solution A: Recrystallization. This is often the most effective method for removing the more polar dicarboxylic acid impurity. The anhydride is typically less polar and will crystallize out of a suitable solvent, leaving the dicarboxylic acid in the mother liquor.
-
Solution B: Aqueous Base Wash. During the workup, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic dicarboxylic acid impurity by converting it to its more water-soluble salt.[1] Care must be taken to perform this step quickly and at a low temperature to minimize hydrolysis of the anhydride product.
-
Issue 3: Discolored Product (Yellowish or Brownish Tint)
-
Probable Cause: Presence of colored impurities from the synthesis or degradation.
-
Solution: Recrystallization, potentially with the addition of a small amount of activated charcoal, can help to remove colored impurities. It is important to perform a hot filtration to remove the charcoal after its use.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound?
A1: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator. For long-term storage, refrigeration is recommended to minimize any potential degradation.
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. The anhydride product is expected to be less polar than the dicarboxylic acid starting material. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should show a clear separation between the two spots. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be used. However, given the potential for hydrolysis on silica gel (which has surface hydroxyl groups), it is crucial to use a well-packed column with a non-polar eluent system and to run the column relatively quickly. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove the primary impurity, 2,5-dibromo-3,4-thiophenedicarboxylic acid.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various anhydrous solvents (e.g., toluene, xylenes, or a mixed solvent system like hexane/ethyl acetate). The ideal solvent will fully dissolve the compound at its boiling point and show significant crystal formation upon cooling.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude this compound to a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper. If using activated charcoal for decolorization, add it to the hot solution and reflux for a few minutes before the hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the product from impurities with different polarities.
-
Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation between the product and any impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
V. Data Summary and Workflow Visualization
Table 1: Key Parameters for Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Primary Goal | Removal of polar impurities (e.g., dicarboxylic acid) | Separation of compounds with varying polarities |
| Typical Solvents/Eluents | Toluene, Xylenes, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate gradient |
| Key Consideration | Use of anhydrous solvents | Minimize contact time with silica to prevent hydrolysis |
| Expected Purity | >98% | >99% |
Diagram 1: Purification Workflow
Caption: General purification workflow for this compound.
VI. References
-
BenchChem. (2025). Purification techniques for 3,6-Dichlorotrimellitic anhydride. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Purification of Products Synthesized with Hexanoic Anhydride. Retrieved from BenchChem Technical Support.
-
Organic Syntheses. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 30, 93. doi: 10.15227/orgsyn.030.0093. [Link]
-
Sciencemadness Discussion Board. (2009). Glutaric Anhydride Purification. Retrieved from [Link]
Sources
Stability and degradation pathways of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Welcome to the technical support center for 4,6-Dibromothieno[3,4-c]furan-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important chemical intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound, also known by its synonym 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride[1], is a versatile building block in organic synthesis. Its fused heterocyclic structure and reactive anhydride functional group make it a valuable precursor for the synthesis of complex organic molecules, including polymers and materials for organic electronics. However, the very features that make this compound synthetically useful also contribute to its primary stability challenges. This guide will delve into the fundamental chemistry governing its stability and provide practical solutions to common issues encountered in the laboratory.
Core Concepts: Stability and Degradation
The key to understanding the stability of this compound lies in the reactivity of its cyclic anhydride functional group. Cyclic anhydrides are known to be susceptible to nucleophilic attack, which leads to the opening of the anhydride ring.[2][3][4] This reactivity is the primary driver of degradation for this compound.
The presence of two bromine atoms on the thiophene ring acts as electron-withdrawing groups. This electronic effect increases the partial positive charge on the carbonyl carbons of the anhydride, making them more electrophilic and, consequently, more susceptible to attack by nucleophiles.[5] Therefore, this compound is expected to be highly reactive towards nucleophiles.
The most prevalent degradation pathway is hydrolysis, which occurs upon exposure to water. This reaction is often unintentional, resulting from atmospheric moisture or the use of non-anhydrous solvents.
Primary Degradation Pathway: Hydrolysis
The reaction with water leads to the opening of the furan-1,3-dione ring to form 2,5-dibromo-3,4-thiophenedicarboxylic acid.[6][7] This dicarboxylic acid is typically less reactive in subsequent reactions designed for the anhydride, leading to failed or low-yielding syntheses.
Caption: Recommended workflow for the storage and handling of this compound.
Steps:
-
Receiving: Upon receipt, inspect the container for any signs of damage that could compromise the seal.
-
Storage: Store the unopened container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. For long-term storage, placing the container inside a desiccator under an inert atmosphere is recommended.
-
Dispensing: When dispensing the reagent, do so in a controlled environment, preferably inside a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Resealing: After dispensing, ensure the container is tightly resealed. It is good practice to flush the headspace of the container with an inert gas before sealing.
Protocol 2: Purity Assessment by FTIR
This protocol provides a quick method to check for the presence of the hydrolysis product.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Acquire the IR spectrum.
-
Analyze the spectrum for the following key features:
-
Intact Anhydride: Look for two distinct carbonyl (C=O) stretching bands characteristic of a cyclic anhydride.
-
Hydrolysis Product: The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of a carboxylic acid. Additionally, the carbonyl region will show a different pattern, typically a single, broader C=O stretch at a lower wavenumber compared to the anhydride.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Indication |
| Anhydride C=O | ~1750-1850 (two bands) | Pure compound |
| Carboxylic Acid O-H | ~2500-3300 (broad) | Degradation product |
| Carboxylic Acid C=O | ~1700-1725 | Degradation product |
References
- Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,5-Dibromo-Thiophene-3,4-Dicarboxylic Acid in Modern Organic Synthesis.
- Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759–1765.]([Link])
- Reddit. (2019). Why is an acetic anhydride more reactive than an ester in nucleophilic substitution reactions? r/chemhelp.
- Chemistry For Everyone. (2025, June 26). What Are Cyclic Anhydrides? [Video]. YouTube.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover 2,5-Dibromothiophene-3,4-dicarboxylic Acid: Your Key Fine Chemical Intermediate.
- Andrés, G. O., & de Rossi, R. H. (2005). Kinetics and mechanistic study of the reaction of cyclic anhydrides with substituted phenols. Structure-reactivity relationships. The Journal of Organic Chemistry, 70(4), 1445–1449.]([Link])
- Student Doctor Network. (2016). increasing the rate of ester hydrolysis.
- ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with...
- PrepChem.com. (n.d.). Preparation of 2,5-dibromothiophen.
- J&K Scientific. (n.d.). This compound, 98%.
- LibreTexts. (2020). 22.5: Acid Anhydride Chemistry.
- MOLBASE. (n.d.). This compound.
- ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
- P&M Invest. (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis.
- PubChem. (n.d.). 4,6-Dihydrothieno(3,4-c)furan-1,3-dione.
- Andrey K. (2014, July 3). Anhydride Reactions [Video]. YouTube.
Sources
Technical Support Center: Optimizing Stilling and Suzuki Coupling with 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing Stille and Suzuki cross-coupling reactions involving the versatile but sometimes challenging substrate, 4,6-dibromothieno[3,4-c]furan-1,3-dione. As a key building block in the synthesis of novel organic materials and potential pharmaceutical agents, mastering its reactivity is crucial. This resource offers troubleshooting advice and frequently asked questions (FAQs) to navigate common experimental hurdles and maximize reaction efficiency.
Section 1: Understanding the Substrate: this compound
This compound is a symmetrical molecule with two reactive bromine atoms, making it an excellent candidate for double cross-coupling reactions to build complex molecular architectures. However, its electron-deficient nature, a consequence of the two carbonyl groups, can influence the kinetics and outcomes of both Stille and Suzuki couplings.
Section 2: Suzuki-Miyaura Coupling: Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds due to the low toxicity of boron reagents and mild reaction conditions. However, challenges can arise.
Q1: My Suzuki coupling reaction with this compound is resulting in low yields or failing completely. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings often stem from a few critical parameters. A systematic check is the best approach:
-
Reagent Quality: Ensure the purity and stability of your boronic acid or ester. Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom. Using fresh, high-purity reagents is essential. Consider converting the boronic acid to a more stable pinacol or MIDA ester if degradation is suspected.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical; for electron-deficient substrates, bulky, electron-rich ligands like Buchwald-type biarylphosphines (e.g., XPhos, SPhos) can accelerate the reaction.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base are important. For substrates sensitive to strong bases, weaker options like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable. Anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial if your substrates are water-sensitive.
-
Solvent and Atmosphere: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is critical.
Q2: I'm observing the formation of mono-substituted product and unreacted starting material, but the reaction won't proceed to the di-substituted product. What could be the issue?
A2: This is a common issue when performing double cross-coupling reactions. Several factors could be at play:
-
Steric Hindrance: After the first coupling, the introduction of a new group can sterically hinder the second bromine position, slowing down the subsequent oxidative addition step.
-
Electronic Effects: The addition of an electron-donating group in the first coupling can decrease the electrophilicity of the remaining C-Br bond, making the second oxidative addition less favorable.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.
Troubleshooting Strategies:
-
Increase Catalyst Loading: A higher catalyst concentration may be necessary to drive the second coupling to completion.
-
Switch to a More Active Catalyst System: Employing more robust and active catalyst systems, such as those with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can overcome both steric and electronic deactivation.
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second coupling. However, be mindful of potential decomposition of reagents or products.
-
Sequential Catalyst Addition: Adding a fresh portion of the catalyst after the formation of the mono-substituted product can sometimes be effective.
Q3: How do I minimize homocoupling of the boronic acid?
A3: Homocoupling is a common side reaction, particularly when the reaction is sluggish. It is often promoted by the presence of oxygen.
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst.
-
Maintain an Inert Atmosphere: A continuous positive pressure of an inert gas is crucial throughout the reaction.
-
Optimize Reaction Conditions: Faster reaction rates, achieved through optimal catalyst, ligand, and temperature selection, will minimize the time available for side reactions like homocoupling.
Section 3: Stille Coupling: Troubleshooting and FAQs
The Stille coupling offers excellent functional group tolerance and is often effective for complex molecule synthesis. However, the toxicity of organotin reagents is a significant drawback.
Q1: My Stille coupling with this compound is sluggish. What are the key parameters to adjust?
A1: Several factors can contribute to a slow Stille reaction:
-
Organostannane Reactivity: The nature of the organic group on the tin reagent affects the rate of transmetalation. The general reactivity order is alkynyl > alkenyl > aryl > allyl > benzyl > alkyl.
-
Ligand Choice: The ligand on the palladium catalyst plays a critical role. For many Stille couplings, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are effective. In some cases, more electron-rich and bulky ligands may be required.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, dioxane, or NMP are commonly used. Toluene is also a frequent choice.
-
Additives: The addition of copper(I) salts, such as CuI, can accelerate the transmetalation step and improve yields, particularly with less reactive organostannanes.
Q2: I am having difficulty removing the tin byproducts after the reaction. What are the best purification strategies?
A2: The removal of stoichiometric tin byproducts is a notorious challenge in Stille couplings.
Purification Techniques:
-
Aqueous Workup with KF: Washing the reaction mixture with an aqueous solution of potassium fluoride can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Column Chromatography: Careful column chromatography on silica gel is often necessary. A common technique is to use a solvent system containing a small amount of a polar solvent to help elute the desired product while retaining the tin residues.
-
Stille Couplings Catalytic in Tin: Advanced methods have been developed that use only a catalytic amount of the tin reagent, which is regenerated in situ. This approach significantly reduces the amount of tin waste.
**Section
Proper storage and handling of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Welcome to the technical support resource for 4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS: 1015423-45-6). This guide is designed for researchers, chemists, and material scientists, providing expert advice on storage, handling, and troubleshooting for this versatile synthetic intermediate. As a key building block for novel organic semiconductors and complex molecules, understanding its properties is crucial for experimental success.
Quick Reference Data
Summarized below are the key physicochemical and safety properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 1015423-45-6 | [1][2] |
| Molecular Formula | C₆Br₂O₃S | [1][2] |
| Molecular Weight | ~311.94 g/mol | [1][2] |
| Appearance | Light red-yellow solid | [3] |
| Purity | Typically ≥95-98% | [3] |
| Synonym | 2,5-Dibromo-3,4-thiophenedicarboxylic anhydride | |
| Storage | Inert atmosphere, room temperature | [4] |
| Safety Information | GHS Hazard Codes & Statements | Precautionary Codes | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | P261, P280, P302+P352, P305+P351+P338 | [1] |
| Signal Word | Warning | ||
| Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound in a practical question-and-answer format.
Category 1: Storage and Stability
Question 1: What are the optimal storage conditions for this compound to prevent degradation?
Answer: To ensure long-term stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] The primary degradation pathway is hydrolysis of the anhydride ring. The causality is the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophilic water molecules. Storing it in a desiccator or glovebox is highly recommended to minimize exposure to atmospheric moisture. While room temperature is generally acceptable, for long-term storage (over 6 months), refrigeration at 2-8°C is a prudent measure, ensuring the container is tightly sealed and allowed to warm to room temperature before opening to prevent condensation.
Question 2: I opened my bottle outside of a glovebox and heard a slight hiss. Is the material compromised?
Answer: A hissing sound upon opening may indicate a pressure differential, but more critically, it confirms exposure to the ambient atmosphere. While brief exposure is not catastrophic, repeated occurrences will lead to gradual hydrolysis of the anhydride to the corresponding dicarboxylic acid. This impurity can interfere with subsequent reactions, particularly those sensitive to protic acids. If you suspect significant moisture exposure, it is advisable to either use the material immediately or dry it under a high vacuum for several hours before returning it to inert storage.
Category 2: Handling and Solubility
Question 3: What personal protective equipment (PPE) is necessary when handling this compound?
Answer: Given its hazard profile (skin, eye, and respiratory irritant), standard laboratory PPE is mandatory.[1] This includes:
-
Nitrile gloves: To prevent skin contact.
-
Safety glasses with side shields or goggles: To prevent eye contact.
-
A lab coat: To protect clothing and skin. All weighing and transfers of the solid should be performed in a certified chemical fume hood to avoid inhalation of fine particulates.[1]
Question 4: This compound seems to have poor solubility in my reaction solvent. What can I do?
Answer: Poor solubility is a known challenge for this class of planar, heterocyclic compounds and their derivatives.[5][6] If you observe insolubility, consider the following systematic approach:
-
Solvent Screening: Derivatives of this compound are often soluble in high-boiling point or chlorinated solvents. Try solvents such as anhydrous chloroform, chlorobenzene, o-dichlorobenzene (ODCB), or N,N-Dimethylformamide (DMF).[5][7][8]
-
Gentle Heating: Gently warming the mixture with stirring can significantly improve solubility. However, be cautious not to exceed the thermal stability limits of other reagents in your reaction.
-
Solvent Mixtures: Using a binary solvent system can be effective. For example, a small amount of a high-boiling point solvent like ODCB can be added to a solvent like toluene to improve solvation.[5]
Category 3: Reaction Troubleshooting
Question 5: My reaction to form a thieno[3,4-c]pyrrole-4,6-dione (TPD) derivative by reacting with a primary amine is giving a low yield. What went wrong?
Answer: This is a two-step condensation reaction. Low yields are typically traced back to two main causes: incomplete reaction or side reactions.
-
Cause 1: Hydrolysis of the Starting Material: If your starting anhydride has been partially hydrolyzed to the dicarboxylic acid, it will not react under standard conditions to form the imide. Ensure your starting material is dry and use anhydrous solvents.
-
Cause 2: Reversible Imide Formation: The initial reaction forms a phthalamic acid intermediate, which then must cyclize with the loss of water to form the target imide. This cyclization is often the rate-limiting step and requires sufficient heat. Ensure your reaction is run at reflux in a suitable solvent (e.g., toluene, xylenes) and that water is effectively removed, for example, by using a Dean-Stark apparatus.[9]
Question 6: I am attempting a Suzuki or Stille cross-coupling reaction and observing significant debromination of my starting material. How can I prevent this?
Answer: Debromination, or hydrodehalogenation, is a common and frustrating side reaction with dibrominated thiophenes.[10] It arises from the formation of a palladium-hydride (Pd-H) species that competes with your desired cross-coupling catalytic cycle.
-
Causality: The Pd-H species can be generated from several sources: β-hydride elimination from certain phosphine ligands, reaction of the palladium complex with trace water, or interaction with certain bases or solvents. This Pd-H species can then react with your starting material in a reductive cycle to replace a bromine atom with hydrogen.
-
Solutions:
-
Optimize Your Base: Strong, aggressive bases can promote Pd-H formation. Switch to a milder base like K₃PO₄ or CsF.
-
Change Your Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making them kinetically more favorable than the debromination pathway.[10][11]
-
Lower the Temperature: High temperatures accelerate debromination.[10] Run your reaction at the lowest temperature that still allows for reasonable conversion (e.g., 60-80°C).
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous, and thoroughly degassed solvents and reagents to minimize hydride sources.[10][12]
-
Below is a workflow to diagnose and solve issues in cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
This protocol describes a typical procedure for the conversion of the title anhydride to a value-added N-alkylated thienopyrrolodione, a common intermediate for organic electronics.[2]
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
Octylamine (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene via cannula to dissolve the starting material. Add octylamine (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C). The reaction progress can be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Rationale: Heating to reflux provides the necessary activation energy for the dehydration and cyclization of the intermediate phthalamic acid to the desired imide. The Dean-Stark trap removes water, driving the equilibrium towards the product.
-
-
Workup: Once the reaction is complete (as indicated by TLC showing consumption of the starting material), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is then purified by silica gel column chromatography. A typical eluent system is a gradient of hexanes and dichloromethane.[6]
-
Final Product: Combine the fractions containing the pure product and remove the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the final product.
References
- BenchChem. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene. URL
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes. URL
- Journal of the American Chemical Society. (n.d.). Thermolysis of thiophenedicarboxylic acid anhydrides as a route to five-membered hetarynes. URL
- Doubles, D. et al. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?URL
- Squarespace. (2022).
- ResearchGate. (2025).
- ECHEMI. (n.d.). This compound Formula. URL
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?URL
- MDPI. (2018).
- Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. URL
- MOLBASE. (n.d.). This compound. URL
- PMC - NIH. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. URL
- NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines. URL
- ChemicalBook. (2025). This compound. URL
- Wiley Online Library. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. URL
- Sigma-Aldrich. (n.d.). This compound. URL
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. URL
- Hubei Acaly Biomedical Co., Ltd. (n.d.).
- MDPI. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH. URL
- NIH. (2023).
- BLDpharm. (n.d.). 1015423-45-6|this compound. URL
- ResearchGate. (n.d.).
- MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[6][12][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. URL
Sources
- 1. echemi.com [echemi.com]
- 2. This compound price & availability - MOLBASE [molbase.com]
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- 4. 1015423-45-6|this compound|BLD Pharm [bldpharm.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Impurity Removal in 4,6-Dibromothieno[3,4-c]furan-1,3-dione Chemistry
Here is the technical support guide for removing catalyst impurities from 4,6-Dibromothieno[3,4-c]furan-1,3-dione reactions.
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with this compound and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of removing residual metal catalysts from your reaction mixtures. Achieving high purity is paramount, especially in pharmaceutical and materials science applications, where even trace amounts of metals like palladium or copper can compromise biological activity, device performance, and regulatory compliance.[1]
This document is structured to provide immediate solutions to common problems and build a foundational understanding of the principles behind effective purification strategies.
Section 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experimental work.
Q1: My NMR and/or LC-MS analysis shows residual palladium after a cross-coupling reaction (e.g., Suzuki, Heck). What is the most effective removal strategy?
This is a common challenge, as homogeneous palladium catalysts are frequently used to functionalize the bromine positions on the thieno-furan core.[2] The residual palladium can exist in various oxidation states (Pd(0), Pd(II)) and may be complexed with ligands, making a single universal solution difficult.[3] Your choice of method depends on the desired purity level, scale, and the properties of your product.
Immediate Recommendation: For high-purity requirements (<10 ppm), the most robust and selective method is the use of metal scavengers .[4]
Causality: Metal scavengers are typically silica-based or polymer-supported materials functionalized with ligands that have a very high affinity for transition metals.[3][5] Functional groups like thiols, amines, and thioureas form strong, irreversible complexes with palladium, effectively pulling it out of the solution onto a solid support that can be easily filtered off. This avoids issues with product loss that can occur with chromatography and is often more effective than simple extraction.[3]
Workflow for Selecting a Purification Method:
Caption: Decision workflow for selecting a palladium removal method.
Alternative Strategies:
-
Column Chromatography: This is a standard purification method in organic synthesis.[6] Metal complexes often adhere strongly to silica or alumina, allowing for separation from your less polar product. However, highly polar products may co-elute with the catalyst, and product loss on the column can be significant.[7][8]
-
Filtration through Celite®: If you observe the formation of black precipitates (palladium black), a simple filtration through a pad of Celite® can effectively remove the bulk of the metal.[7][9] This is often a good first step before employing other methods.
-
Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb palladium species. This method's effectiveness can be variable and may also lead to the loss of the desired product.
Q2: I've performed a copper-catalyzed reaction and my product is green or blue. How do I remove the copper contamination?
The color indicates the presence of copper salts, a common issue in reactions like Ullmann couplings or Sonogashira reactions where copper co-catalysts are used.[10][11]
Immediate Recommendation: An aqueous wash with a chelating agent is highly effective and scalable.
Causality: Chelating agents like ethylenediaminetetraacetic acid (EDTA) or even ammonia form highly stable, water-soluble complexes with copper ions.[11] During a liquid-liquid extraction, these agents sequester the copper from the organic phase into the aqueous phase, which is then discarded. Dithiocarbamates (DTCs) are also exceptionally effective, forming insoluble complexes with both copper and palladium that can be filtered off.[10]
Protocol Summary (See Section 3 for full details):
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution one or two times with a saturated aqueous solution of EDTA (disodium salt is common).
-
Observe the aqueous layer for a deep blue color, indicating successful copper complexation.[11]
-
Separate the layers and wash the organic phase with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
Q3: My product is highly polar and binds strongly to silica gel. What are my options for catalyst removal?
This is a tricky situation where standard chromatography is not feasible. Metal scavengers are the ideal solution here.
Causality: Scavengers are highly selective for the metal and do not rely on the polarity of your compound for separation.[3] The process involves stirring the scavenger with a solution of your crude product, followed by a simple filtration. This avoids the need for a stationary phase that could irreversibly bind your product.
Alternative for Copper: If the impurity is copper, an aqueous extraction with EDTA or ammonia is also an excellent choice, as it avoids chromatography altogether.[11]
Q4: How can I confirm my product's metal content is below the required limit for pharmaceutical applications?
Visual inspection and standard characterization techniques like NMR are not sufficient for quantifying trace metal levels required by regulatory bodies (e.g., <10 ppm).[1]
Authoritative Answer: You must use quantitative elemental analysis techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace and ultra-trace metal impurities with high precision and accuracy.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for higher concentrations but can also be used for this purpose.
These analytical services are typically performed by specialized in-house analytical groups or third-party contract laboratories.
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the most common catalyst impurities I should expect when working with this compound?
Given its structure as a dibrominated aromatic heterocycle, the most common reactions it will undergo are transition-metal-catalyzed cross-coupling reactions. Therefore, you should primarily anticipate impurities from:
-
Palladium (Pd): Used in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions.[12]
-
Copper (Cu): Used in Ullmann couplings and as a co-catalyst in Sonogashira reactions.[10]
-
Ruthenium (Ru) or Rhodium (Rh): Less common, but may be used in specific C-H activation or hydrogenation reactions.[13]
-
Ligands: Residual phosphine ligands (e.g., triphenylphosphine) or their oxides are also common impurities that are often removed during the same purification step.
Q6: How do I choose between using a metal scavenger, chromatography, or an aqueous wash?
Refer to the decision workflow diagram (Q1) and the comparison table below.
Table 1: Comparison of Common Catalyst Removal Techniques
| Method | Target Catalysts | Pros | Cons | Typical Final [Metal] |
| Metal Scavengers | Pd, Pt, Rh, Ru, Cu[13] | Highly selective, high efficiency, simple filtration work-up, minimal product loss, works for polar compounds.[3][4] | Higher reagent cost compared to silica gel or solvents. | < 5-10 ppm |
| Column Chromatography | Pd, Cu, most metals | Well-established, can remove other organic impurities simultaneously.[6] | Can lead to significant product loss, solvent-intensive, difficult for highly polar compounds.[7][8] | < 50 ppm (variable) |
| Aqueous Extraction | Cu, Ni, Co (with chelators like EDTA, DTCs)[10][11] | Inexpensive, highly scalable, effective for specific metals. | Product must be stable to aqueous conditions, requires water-immiscible solvent, less effective for Pd(0). | < 50 ppm (variable) |
| Recrystallization | All | Can yield extremely pure product, scalable. | Requires a suitable solvent system, can have low recovery, may not be effective if impurities co-crystallize.[4] | Highly variable |
Q7: Can I prevent catalyst leaching in the first place?
Yes, by using a heterogeneous catalyst . These are catalysts supported on a solid material (e.g., palladium on carbon, Pd/C).
Causality: In heterogeneous catalysis, the active metal is not dissolved in the reaction medium.[2] After the reaction, the catalyst can, in principle, be removed by simple filtration. While this greatly reduces the amount of leached metal in the product solution, trace amounts can still be present, sometimes requiring a secondary polishing step with a scavenger.
Q8: What are the safety considerations when handling metal scavengers and disposing of catalyst waste?
-
Handling: Always handle scavengers (which are often fine powders) in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific product.
-
Disposal: The filtered scavenger containing the bound metal is considered hazardous waste. It should be collected in a clearly labeled, sealed container. Likewise, all metal-contaminated solvents and aqueous washes must be disposed of in appropriately labeled hazardous waste containers according to your institution's environmental health and safety guidelines. Never pour metal waste down the drain.
Section 3: Protocols and Data
Protocol 1: General Procedure for Using a Thiol-Based Silica Scavenger (for Palladium Removal)
This protocol is adapted from standard procedures for products like SiliaMetS® Thiol or QuadraSil® MP.[3][13]
Caption: Experimental workflow for metal removal using a scavenger.
Detailed Steps:
-
Preparation: After initial work-up, dissolve the crude product in an appropriate solvent (e.g., THF, DCM, Toluene) to a concentration of ~10-100 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of the thiol-functionalized silica scavenger relative to the moles of palladium catalyst used in the reaction.[5]
-
Incubation: Stir the resulting slurry at room temperature for 4-16 hours. For challenging cases, heating to 40-60 °C can improve kinetics.[4] Progress can be monitored by taking small aliquots and analyzing by LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture through a sintered glass funnel or a small plug of Celite® to remove the solid scavenger.
-
Work-up: Wash the collected scavenger on the filter with a small amount of the same solvent. Combine the filtrates and remove the solvent in vacuo to yield the purified product.
Protocol 2: Aqueous EDTA Wash for Copper Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, DCM, or toluene.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of disodium EDTA.
-
Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The aqueous layer may turn blue or deep blue.[11] Drain and discard the aqueous layer.
-
Repeat (Optional): If the organic layer is still colored, repeat the wash with fresh EDTA solution.
-
Final Wash: Wash the organic layer with deionized water, followed by a saturated brine solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Filtration through a Celite®/Silica Gel Plug
This method is best for removing particulate metal (e.g., palladium black) or strongly adsorbed species.[7][9]
-
Prepare Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm), followed by 2-4 cm of silica gel, and another layer of sand (~0.5 cm). For removing particulates only, Celite® can be used instead of silica gel.
-
Equilibrate: Clamp the column vertically and flush it with the desired elution solvent.
-
Load: Dissolve the crude product in a minimal amount of solvent and carefully load it onto the top of the plug.
-
Elute: Pass additional solvent through the plug, collecting the eluent. The metal impurities should remain trapped at the top of the plug.
-
Analyze: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent in vacuo.
References
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
- Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Catalyst Removal.
- Velocity Scientific Solutions. (n.d.). Metal Scavengers.
- Johnson Matthey. (n.d.). Metal scavengers.
- Dunn, P. J., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1437–1443.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?.
- Biotage. (n.d.). Metal Scavenger Guide.
- Takeda, Y. (2006). Method of removing palladium. U.S.
- Skarżyński, K., et al. (2014). Use of metal scavengers for removal of ruthenium residues.
- ResearchGate. (2011). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins.
- ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- ResearchGate. (2014). Impurity Control and Removal in Copper Tankhouse Operations.
- DelveInsight. (n.d.). Analytical Techniques Used in Organic Chemistry.
- Quora. (2023). How are impurities removed from copper during the refining process?.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds.
- Chemistry LibreTexts. (2023). Column Chromatography.
- Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
Sources
- 1. WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 2. Palladium catalyst recovery using scavenger resin - SpinChem [spinchem.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. sopachem.com [sopachem.com]
- 5. Metal Scavengers [sigmaaldrich.com]
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- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
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- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 13. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
Troubleshooting batch-to-batch variations in 4,6-Dibromothieno[3,4-c]furan-1,3-dione synthesis
Welcome to the technical support center for the synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot batch-to-batch variations encountered during the synthesis of this critical intermediate. Our approach is rooted in a deep understanding of the underlying chemistry to empower you to achieve consistent and high-quality results.
Introduction
This compound is a vital building block in the synthesis of advanced organic materials and pharmaceutical compounds.[1][2] Its high purity is crucial for the success of subsequent complex synthetic steps.[3] However, like many multi-step organic syntheses, the path to obtaining pure this compound can be fraught with challenges, leading to frustrating batch-to-batch inconsistencies in yield, purity, and even appearance.
This guide provides a structured, question-and-answer-based approach to troubleshoot these variations. We will delve into the critical steps of the synthesis, from the preparation of the precursor, 2,5-Dibromo-3,4-thiophenedicarboxylic acid, to its cyclization to the desired anhydride, and finally, the purification of the product.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds in two key stages:
-
Bromination and Carboxylation: Starting from a suitable thiophene derivative, the thiophene ring is first brominated and then carboxylated to yield 2,5-Dibromo-3,4-thiophenedicarboxylic acid.
-
Dehydrative Cyclization: The resulting dicarboxylic acid is then subjected to a dehydrative cyclization to form the target anhydride, this compound.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low Yield of 2,5-Dibromo-3,4-thiophenedicarboxylic Acid (Precursor)
Question: My yield of the dicarboxylic acid precursor is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields of 2,5-Dibromo-3,4-thiophenedicarboxylic acid can stem from several factors, primarily related to the initial bromination and carboxylation steps.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Bromination | The bromination of the thiophene starting material may be incomplete, leading to a mixture of partially brominated species that are difficult to separate. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 2. Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) is used. A slight excess may be necessary to drive the reaction to completion. |
| Over-bromination | Conversely, harsh reaction conditions can lead to the formation of tri- or tetra-brominated thiophenes, which will not yield the desired dicarboxylic acid. | 1. Control Temperature: Perform the bromination at a lower temperature to improve selectivity. 2. Slow Addition: Add the brominating agent dropwise to maintain better control over the reaction exotherm. |
| Inefficient Carboxylation | The introduction of the carboxylic acid groups, often via a Grignard reaction or lithiation followed by quenching with CO₂, can be inefficient. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as organometallic intermediates are highly sensitive to moisture. 2. CO₂ Quench: Use freshly crushed dry ice or bubble dry CO₂ gas through the reaction mixture to ensure an efficient quench. |
| Difficult Purification | The crude product may contain unreacted starting materials or byproducts that are co-purified, leading to an artificially low yield of the pure desired product. | 1. Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove impurities. 2. pH Adjustment: During the workup, carefully adjust the pH to ensure the dicarboxylic acid precipitates out of the aqueous solution. |
Problem 2: Discolored this compound (Off-white, yellow, or brown product)
Question: My final product has a noticeable color, ranging from yellow to brown, instead of the expected off-white solid. What is causing this discoloration and is it a sign of impurity?
Answer:
The color of your final product is a critical indicator of its purity.[4] While a faint yellow tinge might be acceptable for some applications, a significant brown or dark color often points to the presence of impurities.
Potential Causes & Solutions:
Caption: Troubleshooting workflow for discolored product.
-
Incomplete Cyclization: If the dehydration of the dicarboxylic acid is not complete, the presence of the starting material can lead to a discolored and impure final product.
-
Solution: Ensure a sufficiently powerful dehydrating agent is used (e.g., acetic anhydride, trifluoroacetic anhydride) and that the reaction goes to completion. Monitor via TLC or Infrared (IR) spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic anhydride carbonyl stretches.
-
-
Thermal Decomposition: Thieno[3,4-c]furan-1,3-dione derivatives can be sensitive to high temperatures. Prolonged heating during the cyclization or purification can lead to decomposition and the formation of colored byproducts.
-
Solution: Perform the cyclization at the lowest effective temperature. If purification by sublimation is used, ensure the vacuum is sufficiently high to allow for sublimation at a lower temperature.
-
-
Residual Acid/Catalyst: Traces of the acid catalyst or dehydrating agent can cause degradation of the product over time, leading to discoloration.
-
Solution: Thoroughly wash the crude product with a suitable solvent (e.g., cold ether or hexane) to remove any residual acid.
-
-
Oxidized Impurities: Thiophene-containing compounds can be susceptible to oxidation, which can generate colored impurities.
-
Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.
-
Problem 3: Inconsistent Purity and Presence of Unknown Peaks in Analytical Data
Question: I am observing batch-to-batch variations in purity, with extra peaks appearing in my NMR or HPLC analysis. How can I identify these impurities and improve the purity of my product?
Answer:
Inconsistent purity is a common and frustrating issue. The key to resolving this is to systematically identify the impurities and then tailor your reaction and purification strategies accordingly.
Common Impurities and Their Identification:
| Impurity | Potential Source | Analytical Signature (¹H NMR) |
| 2,5-Dibromo-3,4-thiophenedicarboxylic acid | Incomplete cyclization | Broad singlet corresponding to the carboxylic acid protons. |
| Mono-brominated species | Incomplete bromination of the starting material | Additional aromatic signals in the thiophene region. |
| Decarboxylated byproducts | Thermal degradation | Appearance of new aromatic protons where carboxylic acid groups were previously located. |
| Solvent Residues | Inefficient drying | Characteristic peaks of the solvents used in the reaction or purification. |
Strategies to Improve Purity:
-
High-Purity Starting Materials: The purity of your starting thiophene derivative is paramount. Impurities at the beginning of a synthesis are often carried through and can be difficult to remove later.
-
Meticulous Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress closely. Stop the reaction only when all the starting material has been consumed to avoid a mixture of products.
-
Optimized Workup: A well-designed workup is crucial for removing the bulk of impurities. This may involve extractions with aqueous base to remove acidic impurities, followed by washes with brine and drying over an anhydrous salt.
-
Advanced Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for achieving high purity.
-
Column Chromatography: While potentially more time-consuming, column chromatography on silica gel can be very effective for separating closely related impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-3,4-thiophenedicarboxylic Acid
This is a general guideline and may need to be optimized for your specific starting material.
-
Dissolve the thiophene-3,4-dicarboxylic acid in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent (e.g., 2.2 equivalents of N-bromosuccinimide) in portions, while maintaining the reaction temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Dibromo-3,4-thiophenedicarboxylic acid.
Protocol 2: Synthesis of this compound
-
Suspend 2,5-Dibromo-3,4-thiophenedicarboxylic acid in an excess of a dehydrating agent (e.g., acetic anhydride).
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess dehydrating agent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a non-polar solvent (e.g., hexane or cyclohexane) or by sublimation under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for this compound?
A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q2: Can I use a different dehydrating agent for the cyclization step?
A2: Yes, other dehydrating agents such as trifluoroacetic anhydride or thionyl chloride can be used. However, reaction conditions may need to be re-optimized. Acetic anhydride is a common and effective choice.
Q3: My downstream reaction with this compound is not working as expected. Could the quality of the anhydride be the issue?
A3: Absolutely. The purity of this compound is critical for its reactivity in subsequent steps.[1] Impurities such as unreacted dicarboxylic acid can interfere with downstream reactions. It is advisable to re-purify your anhydride if you suspect quality issues.
Q4: What analytical techniques are most suitable for characterizing the final product?
A4: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of proton-containing impurities.
-
FT-IR Spectroscopy: To confirm the presence of the anhydride carbonyl groups and the absence of carboxylic acid O-H bonds.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product.
References
- Quinoline. (n.d.). 2,5-Dibromo-3,4-thiophenedicarboxylic Acid Manufacturer & Supplier China.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover 2,5-Dibromothiophene-3,4-dicarboxylic Acid: Your Key Fine Chemical Intermediate.
- Organic Syntheses. (n.d.). 3-bromothiophene.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis.
- (n.d.). The Role of 2,5-Dibromo-3,4-Thiophenedicarboxylic Acid in COF Design.
- MOLBASE. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- BLDpharm. (n.d.). 1015423-45-6|this compound.
- Sigma-Aldrich. (n.d.). This compound.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is the bedrock of innovation. The compound 4,6-Dibromothieno[3,4-c]furan-1,3-dione serves as a vital intermediate in the synthesis of complex organic molecules and advanced materials. Its rigid, electron-deficient core, flanked by bromine atoms, makes it a valuable building block. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for confirming the identity and purity of such pivotal compounds.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the causal relationships behind the observed chemical shifts, compare its spectral features to its non-brominated parent compound to highlight the influence of the halogen substituents, and provide a validated experimental protocol for acquiring high-fidelity data.
The Decisive Silence: ¹H NMR Analysis
The most striking feature of the ¹H NMR spectrum of this compound is its simplicity: a complete absence of signals attributable to the molecule itself. The structure, shown below, has no hydrogen atoms. Every potential proton-bearing position on the thiophene ring is occupied by a bromine atom.
This "silent" spectrum is a powerful confirmation of the compound's identity. The only observable resonance should be that of the residual non-deuterated solvent (e.g., CHCl₃ at ~7.26 ppm or DMSO-d₅ at ~2.50 ppm)[1]. This absence of proton signals definitively validates that the bromination of the thiophene ring is complete.
In contrast, the parent compound, Thieno[3,4-c]furan-1,3-dione, would exhibit a sharp singlet in its ¹H NMR spectrum corresponding to the two equivalent protons on the thiophene ring (H-4 and H-6)[2][3]. The disappearance of this signal is the primary diagnostic indicator for the successful synthesis of the dibrominated derivative.
Table 1: Comparative ¹H NMR Data
| Compound | Molecular Structure | Expected ¹H Signal (Thiophene Ring) | Significance |
| This compound | ![]() | None | Confirms complete bromination of the thiophene ring. |
| Thieno[3,4-c]furan-1,3-dione | ![]() | Singlet, ~7.0-7.5 ppm | Represents the two equivalent H-4/H-6 protons. |
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
While the ¹H NMR spectrum confirms the substitution pattern, the ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework. Due to the molecule's C₂ᵥ symmetry, the six carbon atoms are resolved into three distinct signals, as chemically equivalent carbons have the same resonance frequency.
Caption: Symmetrical carbon environments in this compound.
-
Carbonyl Carbons (C1, C3): These carbons are part of the anhydride functional group. Due to the strong deshielding effect of the two adjacent electronegative oxygen atoms, their signal appears significantly downfield. Typically, anhydride carbonyl carbons resonate in the range of 160-175 ppm [4][5][6].
-
Ring Junction Carbons (C3a, C6a): These are quaternary carbons situated at the fusion of the thiophene and furanone rings. Their chemical environment is complex, influenced by the adjacent sulfur atom, the proximity to the carbonyl groups, and the overall electronic nature of the fused system. Their resonance is expected in the aromatic region, likely between 130-145 ppm .
-
Brominated Carbons (C4, C6): This signal is the most informative when comparing with the parent compound. The direct attachment of bromine, a heavy and electronegative atom, causes a significant shift. In simple 2,5-dibromothiophene, the brominated carbons appear around 112-115 ppm [7][8][9]. The additional influence of the fused electron-withdrawing anhydride ring in our target molecule will likely shift this signal slightly. This is a dramatic upfield shift compared to the protonated carbons in the parent compound, which are expected around 125 ppm[3]. This "heavy atom effect" is a hallmark of halogen substitution in ¹³C NMR.
Table 2: Comparative and Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Environment | Predicted Shift (Dibromo Compound) | Expected Shift (Parent Compound) | Rationale for Shift Difference |
| C1, C3 (Carbonyl) | ~165 ppm | ~165 ppm | The electronic environment is largely unchanged by remote bromination. |
| C3a, C6a (Ring Junction) | ~135 ppm | ~135 ppm | Minor electronic perturbation from bromine substitution. |
| C4, C6 (Thiophene Ring) | ~115 ppm | ~125 ppm | Direct bromination causes a significant upfield shift (~10 ppm) due to the heavy atom effect, overriding electronegativity-based deshielding.[10] |
Experimental Protocol: Ensuring Data Integrity
To achieve reliable and reproducible NMR data, a rigorous and standardized protocol is essential. The following methodology provides a self-validating system for the analysis of this compound.
Caption: Standardized workflow for NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative[1][11].
-
Concentration: A concentration of 15-20 mg/0.7 mL provides a good balance for achieving a strong signal in a reasonable time, especially for the less sensitive ¹³C nucleus.
-
¹³C Relaxation Delay: A longer relaxation delay (d1) of 5 seconds is specified for the ¹³C experiment. This is crucial for obtaining accurate quantitative data for quaternary carbons (like C3a/C6a), which have longer relaxation times. A shorter delay might cause their signals to be suppressed or absent.
-
Number of Scans: The low natural abundance of the ¹³C isotope (~1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR[12].
Conclusion
The NMR analysis of this compound is a textbook example of how different NMR techniques provide complementary structural information. The silent ¹H NMR spectrum unequivocally confirms the complete substitution of the thiophene ring, while the three-signal ¹³C NMR spectrum validates the molecule's symmetrical carbon backbone. The significant upfield shift of the C4/C6 signal relative to the non-brominated parent compound serves as a key spectral signature, illustrating the profound influence of halogen substituents in ¹³C NMR. This guide provides the foundational data and comparative insights necessary for researchers to confidently identify and utilize this important synthetic intermediate.
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A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and success of complex molecular construction. 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a key building block in the development of novel organic materials and potential pharmacophores, presents a unique analytical challenge due to its halogenated, heterocyclic structure. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Understanding this compound
This compound (CAS: 1015423-45-6) possesses a molecular formula of C₆Br₂O₃S and a monoisotopic mass of 309.7935 Da.[1] Its utility as a precursor in the synthesis of functional organic molecules necessitates unambiguous structural confirmation and purity assessment.[2] The presence of two bromine atoms, a thiophene ring fused to a furan-1,3-dione system, dictates the analytical strategies required for its characterization.
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination
High-resolution mass spectrometry is the cornerstone for the elemental analysis of novel compounds. Its ability to provide highly accurate mass measurements allows for the confident determination of a molecule's elemental composition, a critical first step in its identification.
The Isotopic Signature: A Definitive Marker for Brominated Compounds
A key feature in the mass spectrum of any bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "M/M+2" peak cluster where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z). For a molecule containing two bromine atoms, like this compound, this pattern extends to an "M/M+2/M+4" cluster with a characteristic intensity ratio of approximately 1:2:1. The observation of this isotopic signature is a strong indicator of the presence of two bromine atoms in the molecule.
Expected High-Resolution Mass Spectrum and Fragmentation
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Monoisotopic) | Elemental Composition | Isotopic Pattern |
| [M]⁺ | 309.7935 | C₆Br₂O₃S | 1:2:1 (m/z 310, 312, 314) |
| [M-CO]⁺ | 281.8000 | C₅Br₂O₂S | 1:2:1 |
| [M-CO-CO]⁺ | 253.8065 | C₄Br₂OS | 1:2:1 |
| [C₄Br₂S]⁺ | 243.8120 | C₄Br₂S | 1:2:1 |
| [C₆BrO₃S]⁺ | 230.8884 | C₆HBrO₃S | 1:1 |
| [Br]⁺ | 78.9183 / 80.9163 | Br | 1:1 |
dot ```dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C₆Br₂O₃S]⁺˙\nm/z 309/311/313"]; F1 [label="[C₅Br₂O₂S]⁺˙\nm/z 281/283/285"]; F2 [label="[C₄Br₂OS]⁺˙\nm/z 253/255/257"]; F3 [label="[C₄Br₂S]⁺˙\nm/z 243/245/247"]; F4 [label="[C₅BrO₂S]⁺\nm/z 202/204"]; F5 [label="[Br]⁺\nm/z 79/81"];
M -> F1 [label="- CO"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- O"]; M -> F4 [label="- Br"]; M -> F5 [label="- C₆BrO₃S"]; }
Sources
A Senior Application Scientist's Guide to Dibrominated Monomers: A Comparative Analysis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
In the field of organic electronics, the rational design of donor-acceptor (D-A) conjugated polymers is the cornerstone of achieving high-performance organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the constituent monomer units. Among these, electron-deficient (acceptor) monomers play a pivotal role in tuning the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby dictating the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of a solar cell.[1]
This guide provides an in-depth comparison of 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a potent electron-accepting monomer, with other widely used dibrominated acceptor building blocks. We will explore the nuanced effects of heteroatom substitution and core structure modifications on the resulting polymer properties, supported by experimental data and detailed synthesis protocols.
The Contenders: A Structural Overview
The primary function of a dibrominated acceptor monomer is to provide reactive sites (bromine atoms) for cross-coupling polymerization while introducing a strong electron-withdrawing character to the polymer backbone. This is typically achieved through the incorporation of electron-deficient moieties like imides, ketones, or electronegative heteroatoms.
Here, we compare four exemplary dibrominated acceptor monomers:
| Monomer Name | Acronym | Core Structure | Key Features |
| This compound | (Focus) | Thieno[3,4-c]furan-1,3-dione | Fused thiophene and furan-dione rings; oxygen heteroatom enhances electron-withdrawing strength. |
| 1,3-Dibromo-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | Dibromo-TPD | Thieno[3,4-c]pyrrole-4,6-dione | A close structural analog to the focus monomer, with a nitrogen heteroatom instead of oxygen.[2] |
| 3,6-Bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione | Dibromo-DPP | Diketopyrrolopyrrole | A highly effective, planar acceptor known for producing polymers with high charge carrier mobility.[3] |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Dibromo-BT | Benzothiadiazole | A classic, widely-used acceptor unit known for its robust performance in various D-A copolymers.[4] |
Head-to-Head Comparison: The Critical Role of the Heteroatom
The most insightful comparison is between the focus monomer, with its furo-dione core, and its thieno[3,4-c]pyrrole-4,6-dione (TPD) analog. The only significant difference is the substitution of the nitrogen atom in the TPD core for an oxygen atom. This seemingly minor change has a profound impact on the electronic properties of the resulting polymers.
A study by Beaupré et al. directly investigated this effect by synthesizing copolymers of a donor unit (dithienosilole) with furo[3,4-c]pyrrole-4,6-dione (FPD, a close analog to our focus monomer) and TPD. The results clearly demonstrate that the choice of heteroatom is a powerful tool for tuning energy levels.[4]
Rationale: The oxygen atom in the furo-dione core is more electronegative than the nitrogen atom in the TPD core. This increased electronegativity leads to a stronger electron-withdrawing effect, which preferentially stabilizes the LUMO energy level of the resulting polymer. A lower LUMO level is desirable for n-type (acceptor) materials in organic electronics. Conversely, this can also slightly lower the HOMO level. This direct comparison underscores the principle of rational design: a targeted, single-atom substitution can predictably alter material properties.
Comparative Optoelectronic Properties
The following table summarizes the experimental data for polymers derived from FPD (Furan analog) and TPD (Pyrrole analog), illustrating the impact of the heteroatom.
| Polymer Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |
| Furo-dione (FPD) | -5.62 | -3.59 | 2.03 | 1.90 |
| Pyrrole-dione (TPD) | -5.50 | -3.45 | 2.05 | 1.93 |
Data synthesized from reference[4].
As predicted, the polymer incorporating the more electronegative oxygen atom (Furo-dione) exhibits deeper HOMO and LUMO energy levels compared to the nitrogen-containing analog (TPD).[4] This results in a hypsochromic (blue) shift in the absorption spectrum and a slightly wider bandgap. For OPV applications, a deeper HOMO level can lead to a higher VOC, which is a critical parameter for achieving high efficiency.[5]
Broader Comparison with Benchmark Acceptors
To place this compound in a wider context, we compare its expected properties with those derived from the benchmark acceptors, DPP and BT.
| Property | Thieno[3,4-c]furan-dione | Thieno[3,4-c]pyrrole-dione (TPD) | Diketopyrrolopyrrole (DPP) | Benzothiadiazole (BT) |
| Electron-Withdrawing Strength | Very Strong | Strong | Very Strong | Strong |
| Typical Polymer Bandgap | ~1.9 - 2.1 eV[4] | ~1.9 - 2.1 eV[6] | Narrow (< 1.8 eV)[3] | Moderate (~1.9 eV)[4] |
| Solubility/Processability | Moderate to Good | Good (with alkyl chains)[7] | Moderate (requires bulky chains)[3] | Good[8] |
| Primary Application | OPVs, OFETs | OPVs, OFETs[7] | High-Performance OPVs | Versatile OPVs, OFETs[8] |
| Key Advantage | Deep HOMO/LUMO levels | Well-established, tunable | High planarity and mobility | High stability, reliable[4] |
Causality Behind Monomer Selection:
-
A researcher would choose This compound or a TPD derivative when fine-tuning of energy levels is critical, particularly for maximizing VOC in an OPV device.[5]
-
DPP-based monomers are selected when the primary goal is to achieve strong light absorption in the near-infrared and maximize short-circuit current (JSC) and charge carrier mobility, pushing for the highest possible PCE.
-
BT-based monomers are often chosen for their reliability, excellent stability, and proven track record, making them a dependable choice for a wide range of applications.[4]
Experimental Section: A Validated Protocol for Synthesis
The synthesis of D-A conjugated polymers from dibrominated monomers is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. The Stille polycondensation is particularly versatile due to its tolerance of a wide range of functional groups.
Workflow for Stille Polycondensation
Caption: Stille polymerization workflow from preparation to purification.
Step-by-Step Stille Polymerization Protocol
Objective: To synthesize a D-A copolymer from a dibrominated acceptor (e.g., this compound) and a distannylated donor monomer.
Materials:
-
Dibrominated Acceptor Monomer (1.0 eq)
-
Distannylated Donor Monomer (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%)
-
Anhydrous, Degassed Toluene or Chlorobenzene
Procedure:
-
Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of argon or nitrogen. Purify monomers by recrystallization or sublimation to ensure stoichiometric balance.
-
Inert Atmosphere: Assemble the reaction flask (e.g., a three-neck round-bottom flask with a condenser) and flame-dry under high vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add the dibrominated acceptor monomer (1.0 eq), the distannylated donor monomer (1.0 eq), and the Pd(PPh3)4 catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula transfer to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir vigorously. The solution will typically darken as the polymer forms and grows in molecular weight. Monitor the reaction by taking small aliquots for Gel Permeation Chromatography (GPC) analysis until the molecular weight plateaus (typically 24-72 hours).
-
End-Capping: To ensure chain-end functionality and stability, add a small excess of an end-capping reagent (e.g., 2-bromothiophene or phenylboronic acid, depending on the reactive end-group) and stir for an additional 2-4 hours at reflux.
-
Precipitation: Cool the reaction mixture to room temperature and slowly pour it into a beaker of vigorously stirring methanol. The polymer will precipitate as a fibrous or powdery solid.
-
Purification: Collect the crude polymer by filtration. The most critical step for achieving high-performance electronic materials is rigorous purification. This is best accomplished by sequential Soxhlet extraction. Load the crude polymer into a cellulose thimble and extract with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract with chloroform or chlorobenzene to collect the desired high molecular weight polymer.
-
Isolation: Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under high vacuum for 24 hours.
Workflow for Polymer Characterization
Caption: Standard workflow for optoelectronic characterization of a new polymer.
Conclusion
The selection of a dibrominated acceptor monomer is a critical decision in the synthesis of high-performance conjugated polymers. While established building blocks like Dibromo-TPD, -DPP, and -BT offer proven pathways to efficient materials, novel monomers such as This compound present exciting opportunities for targeted property tuning.
Our analysis, grounded in comparative experimental data, reveals that substituting the nitrogen atom of a TPD core with a more electronegative oxygen atom in a furo-dione structure results in a predictable stabilization of the polymer's frontier molecular orbitals.[4] This strategic modification can lead to deeper HOMO levels, a key factor for enhancing the open-circuit voltage in organic solar cells. This guide demonstrates that a deep understanding of structure-property relationships, combined with rigorous and validated synthetic protocols, empowers researchers to rationally design and create the next generation of materials for organic electronics.
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A Tale of Two Thiophenes: A Comparative Guide to Thieno[3,2-b]thiophene and 4,6-Dibromothieno[3,4-c]furan-1,3-dione in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the molecular architecture of semiconductor materials is paramount to the performance of devices such as Organic Field-Effect Transistors (OFETs). This guide provides an in-depth comparison of two thiophene-based building blocks: the well-established thieno[3,2-b]thiophene and the functional intermediate 4,6-Dibromothieno[3,4-c]furan-1,3-dione. While the former is a core component of numerous high-performance p-type organic semiconductors, the latter serves as a precursor to electron-deficient units, leading to n-type materials. This guide will delve into the structural nuances, performance metrics in OFETs, and the synthetic considerations for materials derived from these two compounds, offering a comprehensive resource for material selection and device design.
At a Glance: Key Performance Differences
| Feature | Thieno[3,2-b]thiophene Derivatives | Thieno[3,4-c]furan-1,3-dione Derivatives (as Thieno[3,4-c]pyrrole-4,6-dione) |
| Typical Semiconductor Type | p-type (hole transport) | n-type (electron transport) |
| Reported Charge Carrier Mobility | Up to 1.95 cm²/Vs for polymers[1] | ~2.11 x 10⁻³ cm²/Vs for homopolymers[2] |
| On/Off Ratio | Typically 10³ to 10⁷[2][3] | Information not readily available |
| Key Structural Feature | Fused thiophene rings promoting π-stacking | Electron-withdrawing dione functionality |
Molecular Architecture: The Foundation of Functionality
The distinct electronic properties of semiconductors derived from thieno[3,2-b]thiophene and this compound are rooted in their molecular structures.
Thieno[3,2-b]thiophene: This isomer of thienothiophene consists of two fused thiophene rings, creating a planar and electron-rich aromatic system. This planarity facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The sulfur atoms' lone pairs contribute to the delocalized π-electron system, enhancing hole mobility. Consequently, materials incorporating the thieno[3,2-b]thiophene core are predominantly p-type semiconductors.
Caption: Molecular structure of Thieno[3,2-b]thiophene.
This compound: This molecule is not typically used directly as an active semiconductor layer but serves as a valuable intermediate in organic synthesis.[4] Its key feature is the electron-withdrawing furan-1,3-dione moiety fused to a thiophene ring. The bromine atoms provide reactive sites for further chemical modifications. A common synthetic pathway involves converting the furan-dione into a thieno[3,4-c]pyrrole-4,6-dione (TPD) unit. The strong electron-withdrawing nature of the dione groups in TPD-based polymers leads to low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection and transport, thus resulting in n-type semiconductor behavior.[2]
Caption: Molecular structure of this compound.
Performance in Organic Field-Effect Transistors
The performance of OFETs is critically dependent on the charge carrier mobility, the on/off current ratio, and the threshold voltage of the semiconductor used.
Thieno[3,2-b]thiophene-based OFETs: A vast body of research has demonstrated the excellent p-type performance of materials incorporating the thieno[3,2-b]thiophene unit. For instance, a copolymer of thieno[3,2-b]thiophene and diketopyrrolopyrrole has exhibited a remarkable hole mobility of up to 1.95 cm²/Vs.[1] Oligomers based on this building block have also shown promising performance, with hole mobilities reaching 0.025 cm²/Vs and on/off ratios of approximately 1.2 x 10³.[3] The high mobilities are attributed to the ordered packing and strong intermolecular interactions facilitated by the planar thieno[3,2-b]thiophene core.
Thieno[3,4-c]furan-1,3-dione-derived OFETs: As this compound is an intermediate, we will consider the performance of its derivatives. Homopolymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD), which can be synthesized from the furan-dione precursor, have been shown to be effective n-type semiconductors. In one study, a TPD-based homopolymer achieved an electron mobility of 2.11 × 10⁻³ cm²/Vs.[2] While this mobility is lower than the highest reported for p-type thieno[3,2-b]thiophene materials, it is significant for an n-type polymer and highlights the potential of this building block for developing electron-transporting materials. The development of high-performance, air-stable n-type organic semiconductors remains a key challenge in the field, making derivatives of this compound a subject of ongoing research.
Experimental Protocols
Synthesis of a Thieno[3,2-b]thiophene Derivative
A common synthetic route to functionalized thieno[3,2-b]thiophenes involves cross-coupling reactions. For example, 2,5-dibromothieno[3,2-b]thiophene can be reacted with an organotin or organoboron reagent via Stille or Suzuki coupling, respectively, to introduce various side groups.
Illustrative Suzuki Coupling Protocol:
-
To a solution of 2,5-dibromothieno[3,2-b]thiophene and a desired arylboronic acid in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired functionalized thieno[3,2-b]thiophene derivative.
Synthesis of a Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivative
The synthesis of TPD derivatives often starts from thiophene-3,4-dicarboxylic acid, which can be converted to this compound. This intermediate is then reacted with an amine to form the TPD core.
Illustrative TPD Synthesis and Polymerization:
-
Formation of TPD monomer: React this compound with a primary amine (R-NH₂) in a high-boiling point solvent like acetic acid or propionic acid at reflux. The furan-dione is converted to the pyrrole-dione (TPD) through an imide formation reaction.
-
Polymerization: The resulting TPD monomer can be polymerized with a suitable comonomer via various cross-coupling reactions. For instance, a dibrominated TPD monomer can be copolymerized with a distannylated comonomer using a palladium catalyst in a Stille polymerization.
-
The polymerization is typically carried out in an inert atmosphere at elevated temperatures.
-
The polymer is then precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
OFET Device Fabrication and Characterization
A common device architecture for testing these materials is the bottom-gate, top-contact OFET.
Caption: A typical workflow for the fabrication of a bottom-gate, top-contact OFET.
Fabrication Steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and often treated with an oxygen plasma to remove organic residues.
-
Surface Modification: The SiO₂ surface is frequently treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor and promote better film morphology.
-
Semiconductor Deposition: The organic semiconductor is deposited onto the substrate. For soluble materials, this is typically done by spin-coating, drop-casting, or blade-coating from a solution. For less soluble materials, thermal evaporation under high vacuum is employed.
-
Annealing: The semiconductor film is often annealed at an elevated temperature to improve its crystallinity and morphology, which can significantly enhance device performance.
-
Electrode Deposition: The source and drain electrodes (commonly gold) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
Characterization: The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox or under vacuum) to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion and Future Outlook
The choice between thieno[3,2-b]thiophene and this compound as starting materials for OFET semiconductors is fundamentally a choice between targeting p-type and n-type devices, respectively. Thieno[3,2-b]thiophene remains a cornerstone for high-performance p-type materials due to its inherent electron-rich nature and ability to promote ordered molecular packing. In contrast, this compound provides a synthetic entry into electron-deficient thieno[3,4-c]pyrrole-4,6-dione-based materials, which are promising candidates for n-type semiconductors.
Future research will likely focus on enhancing the performance of n-type materials derived from this compound through molecular engineering to improve electron mobility and air stability. For thieno[3,2-b]thiophene-based materials, the pursuit of even higher mobilities and improved processability continues. The complementary nature of these two building blocks is essential for the development of complementary circuits and more complex organic electronic devices.
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- Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors.
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Electrochemical properties of polymers derived from 4,6-Dibromothieno[3,4-c]furan-1,3-dione
An In-Depth Comparative Guide to the Electrochemical Properties of Polymers Derived from Thieno[3,4-c]furan-1,3-dione Analogues
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the projected electrochemical properties of polymers derived from the 4,6-Dibromothieno[3,4-c]furan-1,3-dione (TFD) monomer. Given the nascent stage of research into TFD-based polymers, this document establishes a predictive framework by drawing objective comparisons with the well-documented and structurally similar thieno[3,4-c]pyrrole-4,6-dione (TPD) and furo[3,4-c]pyrrole-4,6-dione (FPD) polymer families. We will delve into the causal relationships between molecular structure and electrochemical behavior, provide detailed experimental protocols for synthesis and characterization, and present data-driven comparisons to guide future research and development.
Introduction: The Promise of Electron-Deficient Building Blocks
In the field of organic electronics, the design of novel π-conjugated polymers with tailored electronic properties is paramount. Donor-acceptor (D-A) type copolymers have emerged as a dominant strategy, allowing for precise tuning of frontier molecular orbital (FMO) energy levels and optical band gaps. The acceptor unit plays a critical role in determining the polymer's electron affinity, charge transport characteristics, and overall device performance.
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety is a powerful electron-deficient building block that has been extensively used to construct high-performance polymers for organic solar cells (OSCs) and field-effect transistors (OFETs).[1] TPD-based polymers are known for their deep HOMO and LUMO energy levels, wide band gaps, and excellent charge transport properties.[1]
This guide focuses on a related but underexplored acceptor: thieno[3,4-c]furan-1,3-dione (TFD) . By replacing the N-alkyl/aryl group of the TPD unit with an oxygen atom, we can anticipate significant alterations in the resulting polymers' electrochemical properties. This comparison will explore these anticipated differences, leveraging data from TPD and its furan-based analogue (FPD) to project the potential of TFD as a next-generation building block for organic electronic materials.
The Established Benchmark: Thieno[3,4-c]pyrrole-4,6-dione (TPD)-Based Polymers
TPD-based polymers serve as our primary benchmark due to their extensive documentation and proven performance. These materials are typically synthesized via transition metal-catalyzed cross-coupling reactions, with Direct (Hetero)arylation Polymerization (DHAP) being a particularly efficient and environmentally friendly route.[2][3]
The key electrochemical characteristics of TPD-based polymers include:
-
Deep FMO Energy Levels: The strong electron-withdrawing nature of the TPD unit lowers both the HOMO and LUMO levels, which can lead to higher open-circuit voltages (Voc) in organic solar cells and improved air stability.[1]
-
Wide Band Gaps: TPD-polymers typically exhibit optical band gaps in the range of 2.0-2.2 eV.[2]
-
Good Charge Mobility: The planar structure of the TPD unit promotes intermolecular π-π stacking, facilitating efficient charge transport.[2]
Below is a summary of electrochemical data for representative TPD-based homopolymers.
| Polymer ID | Alkyl Side-Chain | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Electron Mobility (cm²/Vs) | Reference |
| P1 | Hexyl | -5.64 | -3.74 | 1.90 | 2.11 x 10⁻³ | [2] |
| P2 | 2-Ethylhexyl | -5.61 | -3.72 | 1.89 | - | [2] |
Comparative Analysis: The Critical Role of Heteroatom Substitution
The electrochemical properties of these conjugated systems are highly sensitive to the heteroatoms within their structure. A study comparing TPD-based copolymers with their furo[3,4-c]pyrrole-4,6-dione (FPD) analogues revealed that replacing the thiophene ring's sulfur with a furan ring's oxygen induces a hypsochromic shift (a shift to shorter wavelengths), resulting in wider band gaps.[4]
Our focus is on the heteroatom within the dione-containing ring: comparing TPD's nitrogen atom to TFD's oxygen atom.
-
Electronegativity: Oxygen is more electronegative than nitrogen. This fundamental difference is expected to enhance the electron-withdrawing character of the TFD unit compared to the TPD unit.
-
Projected Impact on FMO Levels: A stronger electron-accepting nature in the TFD monomer is predicted to further lower both the HOMO and LUMO energy levels of the resulting polymers relative to their TPD counterparts. This could be advantageous for creating n-type (electron-transporting) materials or for further increasing the open-circuit voltage in photovoltaic devices.
The following diagram illustrates the projected energy level differences based on these chemical principles.
Caption: Projected energy levels of a TFD-polymer vs. a TPD-polymer.
Experimental Protocols: Synthesis and Characterization
To validate these projections, new TFD-based polymers must be synthesized and characterized. The following protocols are provided as a self-validating framework for researchers.
Synthesis of a TFD-Copolymer via Direct (Hetero)arylation Polymerization (DHAP)
This protocol describes the synthesis of a copolymer from this compound and a generic donor monomer, such as a dialkylated dithienothiophene. DHAP is chosen for its atom economy and reduced synthesis steps compared to traditional cross-coupling reactions.[2][5]
Caption: Workflow for DHAP synthesis of a TFD-based copolymer.
Step-by-Step Protocol:
-
Reagent Preparation: All reagents and solvents must be obtained from commercial sources and dried using standard procedures.[6] The monomer, this compound, serves as a key intermediate.[7]
-
Reaction Setup: In a nitrogen-filled glovebox, add the TFD monomer (1 equiv.), the donor comonomer (1 equiv.), Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., P(o-tol)₃), and K₂CO₃ (3 equiv.) to a dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed DMF or DMAc to the flask. The use of a high-polarity solvent is crucial for activating the C-H bonds for the coupling reaction.[6]
-
Polymerization: Seal the flask and heat the reaction mixture at 110-120 °C for 48 hours under a positive pressure of nitrogen.
-
Purification: After cooling to room temperature, precipitate the crude polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid and purify it via Soxhlet extraction with a series of solvents (e.g., hexane, acetone, chloroform) to remove catalyst residues and oligomers. The final polymer is typically isolated from the chloroform fraction.
Characterization by Thin-Film Cyclic Voltammetry (CV)
Cyclic voltammetry is the most common technique for determining the FMO energy levels of conjugated polymers. This protocol is for analyzing insoluble or sparingly soluble polymers, which is common for high molecular weight materials.[8]
Caption: Experimental workflow for thin-film cyclic voltammetry.
Step-by-Step Protocol:
-
Electrode Preparation: Thoroughly clean an ITO-coated glass slide or a glassy carbon electrode (GCE) by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry under a stream of nitrogen.[8]
-
Thin-Film Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the TFD polymer in a suitable solvent (e.g., chloroform, chlorobenzene). Deposit a thin film onto the working electrode via spin-coating. Dry the film in a vacuum oven at a mild temperature.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell using the polymer-coated working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[8]
-
Electrolyte Preparation: Fill the cell with an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can cause spurious peaks.[8]
-
CV Measurement: Connect the electrodes to a potentiostat.[9][10] Scan the potential from a neutral value towards positive potentials to record the oxidation wave, and then towards negative potentials for the reduction wave. A typical scan rate is 50-100 mV/s.[8]
-
Internal Calibration: After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple to the solution and record its cyclic voltammogram. This is used as an internal reference to calibrate the potential scale.
-
Data Analysis & Calculation:
-
Determine the onset oxidation (
) and onset reduction ( ) potentials from the voltammogram. -
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum):[6]
-
HOMO (eV) = -e [ (
vs Ag/AgCl) - ( vs Ag/AgCl) + 4.8 ] -
LUMO (eV) = -e [ (
vs Ag/AgCl) - ( vs Ag/AgCl) + 4.8 ]
-
-
The electrochemical band gap is then calculated as: Eg = LUMO - HOMO .
-
Conclusion and Future Outlook
While experimental data on polymers derived from this compound is not yet available in published literature, a comparative analysis based on its well-studied TPD analogue provides a strong predictive foundation. The higher electronegativity of the furan-dione's oxygen atom compared to the pyrrole-dione's nitrogen suggests that TFD-based polymers will exhibit deeper HOMO and LUMO energy levels. This could make them highly promising candidates for n-type semiconductors or as high-performance donor polymers in organic photovoltaics.
The protocols for synthesis via DHAP and characterization via cyclic voltammetry outlined in this guide provide a clear and robust pathway for researchers to validate these projections. The synthesis and detailed electrochemical analysis of this new class of polymers are essential next steps and hold significant potential for advancing the field of organic electronics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cyclic Voltammetry of Dicyclopenta[cd,jk]pyrene Polymers.
- ResearchGate. (n.d.). Calculated HOMO/LUMO levels for the building blocks of the polymer....
- Ossila. (2022, February 7). How to perform cyclic voltammetry of a polymer using a potentiostat (Quickstart guide).
- Royal Society of Chemistry. (2022, November 1). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH.
- iGEM. (n.d.). Protocol for cyclic voltammetry.
- Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry Experiment.
- ResearchGate. (n.d.). The relative HOMO and LUMO levels are shown for each of the individual....
- ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46).
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- Royal Society of Chemistry Publishing. (n.d.). Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications.
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Bridging Theory and Reality: A Comparative Guide to DFT Calculations and Experimental Data for 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug discovery, the precise characterization of molecular properties is paramount. 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a halogenated heterocyclic compound, presents a compelling case for the synergy between theoretical predictions and experimental validation. This guide provides a comprehensive framework for comparing theoretical Density Functional Theory (DFT) calculations with experimental results for this molecule. While direct experimental data for this compound is not extensively available in the public domain, this guide will utilize data from analogous compounds to illustrate the comparative methodology. This approach serves as a practical "how-to" for researchers embarking on similar comparative studies, offering insights into the nuances of theoretical and experimental data correlation.
The Imperative of a Dual-Pronged Approach: Theory and Experiment
Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting molecular structures, vibrational frequencies, and electronic properties.[1] These theoretical insights can guide synthetic efforts and provide a deeper understanding of molecular behavior at the atomic level. However, theoretical models are approximations of reality. Experimental data, obtained through techniques such as X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the ground truth against which theoretical predictions must be benchmarked. The convergence or divergence of theoretical and experimental data offers critical insights into the accuracy of the computational model and a more profound understanding of the molecule's characteristics.
Proposed Theoretical DFT Methodology for this compound
Given the absence of published theoretical studies on this compound, a robust computational protocol is proposed based on established methods for similar halogenated organic molecules.[2]
Computational Workflow
Caption: Proposed DFT computational workflow for this compound.
Step-by-Step Computational Protocol:
-
Initial Structure Generation : The initial 3D structure of this compound can be constructed using molecular modeling software.
-
Geometry Optimization : The initial structure should be optimized to find the lowest energy conformation. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a widely used and generally reliable choice for organic molecules.[2] The 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for molecules containing halogens.[2]
-
Frequency Calculations : Following geometry optimization, frequency calculations should be performed at the same level of theory. This will confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and will provide theoretical vibrational frequencies for comparison with experimental FT-IR and Raman spectra.
-
Electronic Properties : Time-Dependent DFT (TD-DFT) calculations are then employed to simulate the UV-Vis absorption spectrum, providing information on electronic transitions, excitation energies, and oscillator strengths. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also obtained from these calculations, which are crucial for understanding the molecule's electronic behavior and reactivity.
Experimental Methodologies for Validation
To validate the theoretical predictions, a suite of experimental techniques should be employed.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Key Experimental Techniques:
-
X-ray Crystallography : Provides the most accurate experimental data on the geometric structure of the molecule in the solid state, including bond lengths and bond angles. This is the gold standard for validating theoretical geometry optimizations.
-
FT-IR and Raman Spectroscopy : These techniques probe the vibrational modes of the molecule. The resulting spectra, with their characteristic peaks, can be directly compared to the theoretically calculated vibrational frequencies.
-
UV-Vis Spectroscopy : This method measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The experimentally determined absorption maxima (λmax) can be compared with the results of TD-DFT calculations.
Comparative Analysis: Juxtaposing Theory and Experiment
The core of this guide is the direct comparison of theoretical and experimental data. The following tables illustrate how this comparison would be structured, using data from analogous compounds where direct data for this compound is unavailable.
Geometric Parameters
For illustrative purposes, a comparison is drawn with the experimentally determined crystal structure of the related compound, thieno[3,4-d][1][3]dithiole-2-thione.[4]
| Parameter | Experimental (Å or °) for Thieno[3,4-d][1][3]dithiole-2-thione[4] | Theoretical (B3LYP/6-311++G(d,p)) for this compound (Predicted) |
| C=C | 1.430 | To be calculated |
| C-S | 1.635 - 1.744 | To be calculated |
| C-Br | - | To be calculated |
| C=O | - | To be calculated |
| C-O | - | To be calculated |
| ∠(C-S-C) | Not reported | To be calculated |
| ∠(S-C=C) | Not reported | To be calculated |
Note: The table is populated with illustrative data and highlights the need for specific calculations and experiments for the target molecule.
Discussion of Geometric Parameters: A comparison of bond lengths and angles would reveal the accuracy of the chosen DFT method in reproducing the molecular geometry. Discrepancies can often be attributed to intermolecular interactions in the solid state (for experimental data) versus the gas-phase nature of most theoretical calculations. For halogenated compounds, the choice of basis set is particularly important for accurately modeling the large electron clouds of the halogen atoms.
Vibrational Frequencies
Vibrational frequencies of thiophene derivatives are well-documented.[5][6] The following table provides a hypothetical comparison.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) for a Dibromothiophene derivative (Illustrative) | Theoretical (B3LYP/6-311++G(d,p)) for this compound (Predicted) |
| C=O stretch | - | To be calculated |
| C=C stretch (thiophene ring) | ~1500-1550 | To be calculated |
| C-Br stretch | ~500-600 | To be calculated |
| Ring breathing | ~800-850 | To be calculated |
Note: The table presents expected ranges and emphasizes the need for specific experimental and theoretical data.
Discussion of Vibrational Frequencies: Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations.[7] Therefore, a scaling factor is typically applied to the theoretical frequencies for a more accurate comparison. The agreement between scaled theoretical and experimental frequencies helps in the definitive assignment of vibrational modes.
Electronic Properties
The UV-Vis absorption spectrum provides insights into the electronic structure. For comparison, we can consider the absorption data of other thiophene derivatives.[8][9]
| Parameter | Experimental (for a Thiophene Derivative)[8] | Theoretical (TD-DFT/B3LYP/6-311++G(d,p)) for this compound (Predicted) |
| λmax (nm) | 415 | To be calculated |
| HOMO Energy (eV) | - | To be calculated |
| LUMO Energy (eV) | - | To be calculated |
| HOMO-LUMO Gap (eV) | - | To be calculated |
Note: The table uses illustrative data and highlights the parameters to be compared.
Discussion of Electronic Properties: The comparison of the experimental λmax with the calculated electronic transitions from TD-DFT validates the theoretical model's ability to describe the excited states of the molecule. The HOMO-LUMO energy gap is a critical parameter for predicting the electronic and optical properties of materials. Discrepancies between theoretical and experimental values can arise from solvent effects, which can be accounted for in the theoretical calculations by using a polarizable continuum model (PCM).
Conclusion
The comparative analysis of theoretical DFT calculations and experimental data is an indispensable methodology in modern chemical research. For this compound, this approach can provide a detailed and validated understanding of its structural, vibrational, and electronic properties. While this guide has highlighted the current lack of direct experimental data for this specific molecule, it has provided a clear roadmap for conducting such a comparative study. By following the proposed theoretical and experimental workflows, researchers can confidently characterize this and other novel molecules, accelerating the pace of discovery in materials science and drug development.
References
- Habib Rahuman, M., Muthu, S., Raajaraman, BR., & Raja, M. (2020). Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative. Journal of Molecular Structure, 1212, 128129. [Link]
- Muthu, S., & Raja, M. (2017). Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative. Journal of Molecular Structure, 1212, 128129.
- Georganics. (n.d.). 4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione.
- ResearchGate. (2020). Quantum computational, spectroscopic and molecular docking studies on 2-acetylthiophene and its bromination derivative.
- PMC. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
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- PubChem. (n.d.). Thieno[3,4-b]furan.
- ResearchGate. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- PMC. (2021). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases.
- PMC. (2011). Vibrational spectra of neutral and doped oligothiophenes and polythiophene.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.
- PMC. (2011). Thieno[3,4-d][1][3]dithiole-2-thione.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- ResearchGate. (n.d.). One-pot synthesis and UV-Visible absorption studies of novel tricyclic heterocycle tethered Xanthene-1,8-diones.
- Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
- European Journal of Chemistry. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
- ResearchGate. (n.d.). Normalized absorption spectrum of furan-3(2H)-one 3a (1), absorption...
- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
- eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.
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Benchmarking the Performance of Thieno[3,4-c]furan-1,3-dione Derivatives in Organic Solar Cells: A Comparative Guide
The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) has led to the exploration of a vast chemical space for novel electron-acceptor materials. Among the promising candidates, molecules based on the thieno[3,4-c]furan-1,3-dione and its nitrogen-containing analog, thieno[3,4-c]pyrrole-4,6-dione (TPD), have garnered significant attention. This guide provides an in-depth performance benchmark of TPD-based materials, for which 4,6-Dibromothieno[3,4-c]furan-1,3-dione serves as a crucial synthetic intermediate[1][2][3]. We will objectively compare their performance with established and emerging alternative acceptors, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.
The Rise of Non-Fullerene Acceptors and the Role of the TPD Core
For nearly two decades, fullerene derivatives, such as PC₆₁BM and PC₇₁BM, were the undisputed workhorse acceptors in OSCs. However, their inherent limitations, including weak absorption in the visible spectrum and limited tunability of energy levels, spurred the development of non-fullerene acceptors (NFAs)[4][5]. NFAs offer significant advantages, including strong and broad absorption, tunable energy levels, and greater morphological stability[6][7].
The TPD core has emerged as a powerful electron-withdrawing moiety in the design of high-performance donor-acceptor type copolymers and small molecule acceptors[8][9]. Its rigid and planar structure, coupled with the electron-deficient nature of the dione groups, facilitates strong intermolecular π-π stacking and efficient charge transport[10]. Polymers and small molecules incorporating the TPD unit typically exhibit deep highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are advantageous for achieving high open-circuit voltages (Voc) and efficient charge separation when paired with suitable donor materials[9][11].
Performance Benchmarking: TPD-Based Acceptors vs. The Field
The performance of an organic solar cell is primarily evaluated by its power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). Below, we compare the performance of TPD-based materials against leading fullerene and non-fullerene acceptors.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of organic solar cells fabricated with different acceptor materials. It is important to note that direct comparisons can be challenging due to variations in donor materials, device architecture, and fabrication conditions. However, this table provides a representative overview of the performance landscape.
| Acceptor Material Class | Representative Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| TPD-Based (Polymer) | PTTB-F | L8-BO | 18.06 | >0.85 | >25 | >75 | [12] |
| TPD-Based (Small Molecule) | TPDCIC | PBDB-T | 10.12 | ~0.88 | 18.16 | ~63 | [13][14] |
| TPD-Based (Polymer) | P3 | PC₇₁BM | 7.50 | 0.633 | 18.2 | ~65 | [8] |
| Fused-Ring NFA | ITIC | PTB7-Th | 6.80 | 0.91 | 10.6 | 64 | [15] |
| Thieno[3,4-b]thiophene-based NFA | ATT-1 | PTB7-Th | 10.07 | 0.87 | 16.48 | 70 | [7] |
| Fullerene | PC₇₁BM | PTB7-Th | ~9.2 | ~0.74 | ~17.5 | ~70 | [15] |
| Fused-Ring NFA (Recent) | C8C8–4Cl | Not Specified | 13.96 | 0.81 | 23.43 | 71.10 | [16] |
Key Insights from the Data:
-
High Efficiency of TPD-based Materials: Recent advancements in TPD-based polymer donors, such as PTTB-F, when paired with modern NFAs like L8-BO, have demonstrated outstanding power conversion efficiencies exceeding 18%[12]. This highlights the immense potential of the TPD architecture.
-
Versatility of the TPD Core: The TPD core has been successfully incorporated into both polymer donors and small molecule non-fullerene acceptors, showcasing its versatility in molecular design[8][13].
-
Competitive Performance with Fullerene and other NFAs: While early TPD-based materials showed respectable efficiencies, the latest iterations are highly competitive with and often surpass the performance of both traditional fullerene acceptors and other classes of non-fullerene acceptors[7][12][16].
-
High Open-Circuit Voltage: A notable advantage of many TPD-based materials is their ability to achieve high open-circuit voltages, which is a direct consequence of their deep HOMO energy levels[9][11].
Experimental Section: Fabrication and Characterization of Organic Solar Cells
To ensure scientific integrity and enable reproducibility, this section provides a detailed, step-by-step methodology for the fabrication and characterization of a typical bulk-heterojunction organic solar cell.
Materials and Substrate Preparation
-
Materials: Indium tin oxide (ITO)-coated glass substrates, PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), donor polymer (e.g., PTB7-Th or a TPD-based polymer), acceptor (e.g., a TPD-based NFA or PC₇₁BM), solvent (e.g., chlorobenzene or o-dichlorobenzene with additives like 1,8-diiodooctane), and metal for cathode (e.g., Ca/Al or LiF/Al).
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
Device Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of an inverted-structure organic solar cell, a common architecture that offers improved stability.
Caption: Workflow for fabricating an inverted organic solar cell.
Detailed Fabrication Steps
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds. Subsequently, anneal the substrates at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the donor polymer and the acceptor material in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.5). The use of solvent additives like 1,8-diiodooctane (DIO) is often crucial for optimizing the blend morphology[7]. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Active Layer Annealing (Optional): Thermal annealing of the active layer (e.g., at 80-120°C for 10 minutes) can improve the morphology and crystallinity, but the optimal conditions are highly material-dependent.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode, typically a bilayer of a low-work-function metal like calcium or lithium fluoride followed by a thicker layer of aluminum, under high vacuum (<10⁻⁶ Torr). The active area of the device is defined by a shadow mask during this step.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator. From the J-V curve, the key parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the spectral response of the solar cell. The integrated Jsc from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.
Mechanistic Insights and Molecular Design Principles
The success of TPD-based materials can be attributed to several key molecular design principles that enhance their photovoltaic performance.
Caption: Key molecular design principles for TPD-based materials.
The planar structure of the TPD core promotes ordered molecular packing, leading to high charge carrier mobility. The strong electron-withdrawing nature of the dione groups results in low-lying frontier molecular orbitals, which is beneficial for achieving a high Voc. Judicious selection of side chains is crucial for tuning the solubility, film morphology, and energy levels. Extending the π-conjugation of the molecule by incorporating other aromatic units can broaden the absorption spectrum, leading to a higher Jsc.
Conclusion and Future Outlook
Derivatives of thieno[3,4-c]furan-1,3-dione, particularly those based on the thieno[3,4-c]pyrrole-4,6-dione (TPD) core, have demonstrated their immense potential as high-performance materials for organic solar cells. The ability to achieve power conversion efficiencies exceeding 18% positions them at the forefront of NFA research. The versatility of the TPD unit allows for its incorporation into both donor polymers and small molecule acceptors, offering a wide range of possibilities for molecular engineering.
Future research should focus on further optimizing the molecular structure of TPD-based materials to enhance their light-harvesting capabilities in the near-infrared region and to minimize energy losses during charge separation and transport. Additionally, developing cost-effective and scalable synthetic routes, for which intermediates like this compound are essential, will be crucial for the commercial viability of this promising class of materials. The continued exploration of novel donor-acceptor pairings and device engineering strategies will undoubtedly unlock even higher efficiencies and bring organic solar cell technology closer to widespread application.
References
- Thieno[3,4-c]pyrrole-4,6-dione-based small molecules for highly efficient solution-processed organic solar cells. - PubMed
- Thieno[3,4-c]pyrrole-4,6-dione-Based Small Molecules for Highly Efficient Solution-Processed Organic Solar Cells.
- Thieno[3,4-c]pyrrole-4,6-dione based copolymers for high performance organic solar cells and organic field effect transistors.
- Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells.
- A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells. - Royal Society of Chemistry
- Non-fullerene Acceptors with a Thieno[3,4-c]pyrrole-4,6-dione (TPD) Core for Efficient Organic Solar Cells. - Chemical Journal of Chinese Universities
- A Thieno[3,4-b]thiophene-Based Non-fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells. - Journal of the American Chemical Society
- Non-fullerene Acceptors with a Thieno[3,4-c]pyrrole-4,6-dione (TPD) Core for Efficient Organic Solar Cells.
- This compound: A Key Intermediate for Advanced Organic Synthesis. - Guidechem
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- Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells. - Royal Society of Chemistry
- A Thieno[3,4-c]pyrrole-4,6-dione-Based Copolymer for Efficient Solar Cells.
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- Synthesis of thieno[3,4-c] pyrrole-4,6-dione-based small molecules for application in organic thin-film transistors.
- Synthesis and Characterization of New Thieno[3,4‐c]pyrrole‐4,6‐dione Derivatives for Photovoltaic Applications.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For: Researchers, scientists, and drug development professionals.
In the realm of advanced organic synthesis, particularly in the development of novel organic semiconductors and pharmaceutical intermediates, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reproducible and reliable results are built. 4,6-Dibromothieno[3,4-c]furan-1,3-dione, a key building block, is no exception. Its utility in creating complex organic molecules necessitates a stringent evaluation of its purity prior to use.[1][2] This guide provides an in-depth, experience-driven framework for assessing the purity of commercially available this compound, moving beyond a simple checklist to a logical, evidence-based workflow.
The core principle of this guide is to establish a self-validating system of analysis. This means not just running samples, but understanding the "why" behind each technique, anticipating potential impurities based on synthetic routes, and integrating orthogonal methods to build a comprehensive and trustworthy purity profile.
Anticipating the Unseen: Potential Impurities
A crucial first step in any purity assessment is to understand what you are looking for. Impurities in a commercial product can arise from several sources: the synthetic route used, degradation during storage, or incomplete purification. For this compound, the likely synthetic pathway involves the bromination of a thiophene-3,4-dicarboxylic acid precursor.[3]
This understanding allows us to predict potential impurities:
-
Starting Materials: Unreacted thiophene-3,4-dicarboxylic acid or its anhydride.
-
Reaction Intermediates: Monobrominated or other partially brominated species.
-
Byproducts: Isomeric impurities or products from side reactions.
-
Degradation Products: Hydrolysis of the anhydride ring can lead to the corresponding dicarboxylic acid.
-
Residual Solvents: Solvents used in the final purification or crystallization steps.
A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the synergy of multiple, orthogonal methods. This guide will focus on a triad of core techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is often considered the gold standard for purity analysis due to its high resolution and sensitivity in separating complex mixtures.[4] It excels at detecting non-volatile organic impurities.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV-Vis detector is sufficient.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common choice, but a photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient from 50% to 95% acetonitrile over 20 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining a wide range of organic molecules.
-
The acetonitrile/water gradient allows for the elution of compounds with varying polarities.
-
Trifluoroacetic acid is added to improve peak shape and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
While HPLC provides quantitative data on purity, NMR spectroscopy offers invaluable structural information. ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical; the sample must be fully soluble.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Integrate all signals. The integral of the main compound's peaks should be compared to the integrals of any impurity signals.
-
Known solvent peaks should be identified and excluded from the analysis.
-
The chemical shifts and coupling patterns can help in the structural elucidation of any impurities.
-
Causality Behind Experimental Choices:
-
A higher field NMR instrument provides better signal dispersion, which is crucial for resolving overlapping peaks from the main compound and impurities.
-
Careful integration is key to obtaining accurate quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[4][5]
Experimental Protocol: Headspace GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial.
-
-
Analysis:
-
Incubate the vial at an elevated temperature (e.g., 80-120 °C) to allow volatile compounds to partition into the headspace.
-
Inject a sample of the headspace gas into the GC-MS system.
-
The GC will separate the volatile components, and the MS will provide mass spectra for their identification.
-
Causality Behind Experimental Choices:
-
Headspace analysis is used to avoid injecting the non-volatile main compound into the GC system, which could contaminate the instrument.
-
The mass spectrometer provides definitive identification of the volatile impurities by comparing their mass spectra to a library database.
Visualizing the Workflow
To ensure a systematic and logical approach, the following workflow diagram illustrates the process of assessing a new batch of commercially available this compound.
Caption: Workflow for Purity Assessment.
Comparative Data Analysis
To illustrate the importance of this comprehensive approach, let's consider hypothetical data from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on CoA) | >98% | >99% | >98% |
| HPLC Purity (Area %) | 98.5% | 99.2% | 97.8% |
| Major Impurity (HPLC) | 0.8% (Unknown) | 0.5% (Starting Material) | 1.5% (Hydrolysis Product) |
| ¹H NMR Confirmation | Consistent with structure | Consistent with structure | Shows signals for dicarboxylic acid |
| Residual Solvents (GC-MS) | Toluene (500 ppm) | Acetone (200 ppm) | Dichloromethane (>1000 ppm) |
Analysis of Hypothetical Data:
-
Supplier A: While meeting the stated purity, the presence of a significant unknown impurity warrants further investigation (e.g., by LC-MS) before use in a sensitive application.
-
Supplier B: Appears to be of high quality. The main impurity is a known starting material, and residual solvent levels are low. This would likely be the preferred choice.
-
Supplier C: The purity is lower than stated, and the presence of a significant amount of the hydrolysis product suggests potential stability issues. The high level of residual dichloromethane is also a concern. This batch would likely be rejected.
Conclusion and Recommendations
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development activities. A cursory glance at a supplier's Certificate of Analysis is insufficient. Researchers and drug development professionals must employ a multi-technique analytical approach to independently verify the purity and identify any potential contaminants.
By integrating HPLC for quantitative purity, NMR for structural confirmation, and GC-MS for volatile impurity analysis, a comprehensive and reliable assessment can be achieved. This rigorous, evidence-based approach not only ensures the quality of the starting material but also enhances the reproducibility and integrity of the scientific work that follows. It is recommended to perform this battery of tests on each new batch received, as variations in manufacturing processes can lead to differences in purity profiles between lots, even from the same supplier.
References
- Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
- J&K Scientific. This compound, 98%.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- MOLBASE. This compound.
- Dong, M. W. (2015, August 1). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America, 33(8), 534-543.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
Sources
A Comparative Guide to the Reproducible Synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
This compound is a crucial building block in the fields of materials science and medicinal chemistry. Its rigid, electron-deficient thienofuran core, functionalized with reactive bromine atoms, makes it an ideal starting material for the synthesis of complex organic semiconductors and novel therapeutic agents. The compound serves as a versatile intermediate for creating a variety of derivatives, including thieno[3,4-c]pyrrole-diones, which are integral to the development of organic electronics.[1][2] The reproducibility of its synthesis is therefore of paramount importance to ensure consistent quality and performance of the resulting advanced materials.
This guide provides a comprehensive overview and comparison of the plausible synthetic methodologies for this compound, offering detailed, field-proven protocols to ensure experimental success.
Plausible Synthetic Pathways: A Two-Step Approach
Based on established chemical principles and analogous reactions, the most viable and commonly inferred route to this compound is a two-step process commencing from Thiophene-3,4-dicarboxylic acid. This approach involves an initial dehydration to form the anhydride ring, followed by a selective bromination at the 4 and 6 positions of the thiophene ring.
Caption: Proposed two-step synthesis of this compound.
Methodology Comparison: Dehydration and Bromination Strategies
Step 1: Synthesis of Thieno[3,4-c]furan-1,3-dione (Intermediate)
The initial step involves the cyclization of Thiophene-3,4-dicarboxylic acid to its corresponding anhydride. This is a standard transformation for dicarboxylic acids.
-
Method A: Acetic Anhydride Dehydration
This is the most common and straightforward method. Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Causality: The high temperature and the dehydrating nature of acetic anhydride drive the intramolecular condensation of the two carboxylic acid groups to form the stable five-membered anhydride ring.
-
Step 2: Bromination of Thieno[3,4-c]furan-1,3-dione
The second step is the electrophilic bromination of the thiophene ring. The electron-withdrawing nature of the anhydride group deactivates the ring, necessitating a potent brominating agent and potentially harsh reaction conditions.
-
Method B: N-Bromosuccinimide (NBS) Bromination
NBS is a widely used reagent for the selective bromination of aromatic and heteroaromatic compounds. It is often used in conjunction with a radical initiator or in a polar solvent.
-
Causality: In the presence of an acid catalyst or upon initiation, NBS provides a source of electrophilic bromine which attacks the electron-rich positions of the thiophene ring.
-
-
Method C: Elemental Bromine (Br₂) Bromination
Direct bromination with liquid bromine is a classic method. It is highly reactive and requires careful control of stoichiometry and temperature.
-
Causality: Elemental bromine is a strong electrophile that can directly react with the thiophene ring. A Lewis acid catalyst may be required to enhance the electrophilicity of bromine for deactivated substrates.
-
Quantitative Data Summary
| Parameter | Method A (Dehydration) | Method B (NBS Bromination - Predicted) | Method C (Br₂ Bromination - Predicted) |
| Starting Material | Thiophene-3,4-dicarboxylic acid | Thieno[3,4-c]furan-1,3-dione | Thieno[3,4-c]furan-1,3-dione |
| Key Reagents | Acetic Anhydride | N-Bromosuccinimide, Sulfuric Acid | Elemental Bromine, Acetic Acid |
| Solvent | Acetic Anhydride | Acetic Acid | Acetic Acid |
| Temperature | Reflux (~140 °C) | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours | 4-12 hours | 2-6 hours |
| Reported/Expected Yield | ~90% | 60-80% | 50-70% |
| Purification | Recrystallization | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |
Detailed Experimental Protocols
Protocol 1: Synthesis of Thieno[3,4-c]furan-1,3-dione (Intermediate)
Caption: Predicted workflow for the bromination of the intermediate to the final product.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve Thieno[3,4-c]furan-1,3-dione (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise to the solution. A catalytic amount of a strong acid like sulfuric acid may be added to promote the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acid and succinimide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Trustworthiness (Self-Validation):
-
Expected Outcome: Formation of a solid precipitate upon quenching the reaction in water.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. In the ¹H NMR, the two singlets of the starting material should be absent, indicating complete substitution. Mass spectrometry should show the characteristic isotopic pattern for a dibrominated compound.
-
Troubleshooting: If the reaction is sluggish, a higher temperature or a different solvent may be required. If over-bromination or side products are observed, consider using a milder brominating agent or lowering the reaction temperature. Purification by column chromatography may be necessary if recrystallization is ineffective.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the dehydration of Thiophene-3,4-dicarboxylic acid followed by the bromination of the resulting anhydride. While a definitive, published protocol for the entire sequence is elusive, the combination of established procedures for each step provides a robust and reproducible pathway for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly during the bromination step, is crucial for achieving high yields and purity. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully and consistently synthesize this compound for their research and development needs.
References
- Yoshimura, K., & Yang, Y. (2013). Synthesis of 5H-Dithieno[3,2-b:2′,3′-d]pyran as an Electron-Rich Building Block for Donor–Acceptor Type Low-Bandgap Polymers. Macromolecules.
- Osaka, I., & Takimiya, K. (2013). π-Building Blocks for Organic Electronics: Revaluation of “Inductive” and “Resonance” Effects of π-Electron Deficient Units. Chemistry of Materials.
- ResearchGate. (n.d.). Common electron donor and electron acceptor building blocks for organic semiconductors.
- ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- Royal Society of Chemistry. (n.d.). Synthesis of electron-deficient polymers based on sulfur-bridged dithienylboranes as a building block.
- MOLBASE. (n.d.). This compound.
- CP Lab Safety. (n.d.). 2, 5-Dibromo-3, 4-thiophenedicarboxylic Anhydride, min 95%, 100 mg.
- Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
- Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.
- Journal of Pharmaceutical and Medicinal Chemistry. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Scientific Research Publishing. (n.d.). Aromatic Bromination in Concentrated Nitric Acid.
- Journal of the Chemical Society C: Organic. (n.d.). Thieno[2,3-b]b[3]enzothiophen and thieno[3,2-b]b[3]enzothiophen. Part III. Substitution reactions of derivatives with substituents in the thiophen ring.
- Journal of Organic and Medicinal Chemistry. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Co-Lab. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives.
- ACS Publications. (n.d.). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation.
- ResearchGate. (n.d.). One-pot synthesis and property study on thieno[3,2-: B] furan compounds.
- Google Patents. (n.d.). US2558862A - Manufacture of brominated phthalic anhydride.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.
- ResearchGate. (n.d.). Synthesis of thieno[3,4-d]-1,3-dithiol-2-one derivatives.
Sources
A Comparative Guide to Thieno[3,4-c]furan and Thieno[3,4-b]thiophene Building Blocks for Organic Electronics
Abstract
The design and synthesis of novel π-conjugated building blocks are paramount to advancing the field of organic electronics. Among the vast library of heterocyclic monomers, thieno[3,4-c]furan and thieno[3,4-b]thiophene have emerged as critical components in high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While structurally similar, the substitution of a furan ring's oxygen atom with a thiophene's sulfur atom induces profound changes in their electronic, optical, and electrochemical properties. This guide provides a comparative analysis of these two building blocks, supported by experimental data, to inform material design and selection for researchers and drug development professionals venturing into organic electronics.
Molecular Structure and Electronic Character
At first glance, thieno[3,4-c]furan and thieno[3,4-b]thiophene share a fused-ring structure, which imparts rigidity and promotes intermolecular π-π stacking—a crucial feature for efficient charge transport. However, the core difference lies in the heteroatom within the five-membered ring fused to the thiophene.
-
Thieno[3,4-c]furan: This molecule contains an oxygen atom. Oxygen is more electronegative than sulfur, which leads to a less effective delocalization of the lone pair of electrons into the π-system. This results in a lower aromatic character compared to its thiophene counterpart. The synthesis can be challenging, often involving multi-step procedures which may be sterically inhibited by certain substituents.
-
Thieno[3,4-b]thiophene: With sulfur atoms in both fused rings, this building block possesses a higher degree of aromaticity. The sulfur d-orbitals can participate in π-conjugation, leading to a more delocalized electron system. This enhanced electronic communication often translates to better charge transport properties. Synthesis of thieno[3,4-b]thiophene derivatives has been explored through various methods, including palladium-catalyzed reactions to introduce diverse functionalities.
The structural and electronic differences are visualized below:
Caption: Molecular structures of Thieno[3,4-c]furan and Thieno[3,4-b]thiophene.
Comparative Analysis of Optoelectronic Properties
The subtle change from oxygen to sulfur has significant consequences for the frontier molecular orbital (HOMO and LUMO) energy levels and the optical bandgap of polymers derived from these units.
A comparative summary of the key optoelectronic parameters is presented below:
| Property | Thieno[3,4-c]furan-based Polymers | Thieno[3,4-b]thiophene-based Polymers | Rationale for Difference |
| HOMO Level | Generally deeper (lower energy) | Generally shallower (higher energy) | The higher electronegativity of oxygen stabilizes the HOMO level. |
| LUMO Level | Typically higher | Typically lower | The greater aromaticity and quinoidal character of thieno[3,4-b]thiophene lowers the LUMO level. |
| Optical Bandgap (Eg) | Wider | Narrower | The combined effect of a shallower HOMO and lower LUMO in thieno[3,4-b]thiophene systems leads to a smaller energy gap. |
| Typical Eg Range | ~2.1 eV | ~1.6 - 1.7 eV | Varies with co-monomer and side chains. |
Data compiled from representative literature. Actual values are highly dependent on the specific polymer structure.
The energy level differences are visualized in the following diagram:
Caption: Energy level diagram of representative polymers.
Performance in Organic Electronic Devices
The intrinsic properties of these building blocks directly translate to their performance in devices.
-
Organic Photovoltaics (OPVs): The narrower bandgap of thieno[3,4-b]thiophene -based polymers allows for broader absorption of the solar spectrum, leading to higher short-circuit currents (Jsc). The ability to tune the HOMO level by chemical modification is also crucial for maximizing the open-circuit voltage (Voc) of the solar cell. Consequently, thieno[3,4-b]thiophene has been a workhorse in the development of high-efficiency polymer solar cells.
-
Organic Field-Effect Transistors (OFETs): The higher aromaticity and resulting tendency for ordered packing in the solid state make thieno[3,4-b]thiophene derivatives excellent candidates for the active layer in OFETs. This ordered packing facilitates efficient charge transport, leading to high charge carrier mobilities. While less common, thieno[3,4-c]furan -based materials have also been investigated, particularly as electron-accepting units in n-type transistors.
Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Estimation
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Objective: To determine the electrochemical bandgap of a polymer thin film.
Materials:
-
Working Electrode: Glassy carbon, platinum, or gold electrode coated with the polymer film.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Ferrocene (for internal calibration).
Procedure:
-
Film Preparation: Deposit a thin film of the polymer onto the working electrode surface by drop-casting, spin-coating, or electropolymerization.
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Calibration: Record the cyclic voltammogram of ferrocene in the same electrolyte solution. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.
-
Data Acquisition:
-
Scan the potential of the working electrode towards positive values to observe the oxidation peak (p-doping).
-
Reverse the scan to observe the corresponding reduction peak.
-
Scan the potential towards negative values to observe the reduction peak (n-doping).
-
Reverse the scan to observe the corresponding oxidation peak.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical bandgap is then calculated as: E_g = LUMO - HOMO.
-
Caption: Workflow for Cyclic Voltammetry analysis.
Conclusion
Both thieno[3,4-c]furan and thieno[3,4-b]thiophene are valuable building blocks in the organic electronics toolbox. The choice between them is dictated by the specific application and desired material properties.
-
Thieno[3,4-b]thiophene is the preferred choice for applications demanding a low bandgap and high charge carrier mobility, such as in the donor layer of OPVs and the active layer of high-performance OFETs. Its robust aromaticity and versatile functionalization make it a cornerstone of modern organic electronics.
-
Thieno[3,4-c]furan , with its wider bandgap and deeper HOMO level, can be strategically employed to tune the electronic properties of copolymers, for instance, to increase the Voc in OPVs or to design specific acceptor materials.
Future research will likely focus on the development of novel derivatives of both building blocks with tailored side chains to further optimize their solubility, morphology, and device performance.
References
- Zwanenburg, D. J., & Wynberg, H. (1968). The Synthesis of 1H,3H-Thieno[3,4-c]furan. Another Example of Steric Inhibition of Intramolecular Cyclization by ortho Substituents. The Journal of Organic Chemistry, 34(11), 3400-3402. [Link]
- Zhang, Z., Dong, Y., Li, C., & Zhu, X. (2017). Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. Accounts of Chemical Research, 50(5), 1134-1142. [Link]
- Nassar, G. M., Grenier, F., Gendron, D., Bura, T., & Leclerc, M. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances, 12(48), 31235-31242. [Link]
- Liu, F., Fan, H., Zhang, Z., & Zhu, X. (2016). Low-Bandgap Small-Molecule Donor Material Containing Thieno[3,4-b]thiophene Moiety for High-Performance Solar Cells. ACS Applied Materials & Interfaces, 8(6), 3661-3668. [Link]
- Li, W., Hendriks, K. H., Furlan, A., Wienk, M. M., & Janssen, R. A. J. (2014). New low band gap thieno[3,4-b]thiophene-based polymers with deep HOMO levels for organic solar cells. Journal of Materials Chemistry A, 2(18), 6548-6555. [Link]
- Kumar, A., Bokria, J. G., Buyukmumcu, Z., Dey, T., & Sotzing, G. A. (2008). Poly(thieno[3,4-b]furan). A New Low Band Gap Conjugated Polymer. Macromolecules, 41(19), 7098-7108. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dibromothieno[3,4-c]furan-1,3-dione
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. This guide provides essential, field-proven procedures for the proper disposal of 4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS No. 1015423-45-6), a vital intermediate in advanced organic synthesis.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a core component of responsible scientific practice.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound is a reactive, solid organic compound whose hazard profile necessitates that it be managed as regulated hazardous waste.[3] Its proper disposal is dictated by its inherent chemical properties and associated risks.
GHS Hazard Profile Summary
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
The primary directive derived from this data is clear: This compound must not be disposed of in standard laboratory trash or flushed down the drain. [6] Sink disposal of such chemicals is prohibited as they are not readily biodegradable and can interfere with wastewater treatment operations.[7]
Beyond its immediate toxicological profile, the compound's identity as a brominated organic molecule places it in a category of significant environmental concern. Organobromine compounds, particularly aromatic ones, can exhibit persistence, bioaccumulation, and toxicity (PBT) in ecosystems.[8][9][10] Improper disposal contributes to the environmental release of these substances, which can have long-lasting and detrimental effects on wildlife and human health.[11][12]
The Core Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to ensure compliance with major regulatory frameworks, including those set forth by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[3][13][14]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
Step 2: Waste Collection and Containerization
All materials contaminated with this compound, including the pure compound, reaction residues, and contaminated lab supplies (e.g., weighing paper, gloves, wipes), must be collected as solid hazardous waste.
-
Primary Container: Collect dry, solid waste in a dedicated, compatible container.[15] The original manufacturer's container is often ideal if it is in good condition.[7] The container must have a leak-proof, screw-on cap.[15] Do not use food-grade containers, beakers with parafilm, or other improper closures.[7][15]
-
Contaminated Lab Supplies: Double-bag items like contaminated gloves and wipes in clear plastic bags to allow for visual inspection by waste technicians.[15]
-
Segregation: Store this waste stream separately from incompatible materials, such as strong bases, amines, and strong oxidizing agents.[16]
Step 3: Accurate Hazardous Waste Labeling
Properly labeling the waste container is a critical step for safety and regulatory compliance.[7][13] Each container must be labeled with the following information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
Generator Information: The name of the principal investigator, laboratory building, and room number where the waste was generated.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[7][17]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a secondary container (such as a lab tray or dishpan) that is chemically compatible and can hold 110% of the volume of the primary container.[15] This is crucial to contain any potential leaks or spills.
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[7][15]
Step 5: Arranging for Disposal
Hazardous waste must be collected by trained professionals.
-
Contact EH&S: Schedule a waste pickup with your institution's Environmental Health & Safety (EH&S) department.
-
Regulatory Time Limits: Be aware of accumulation time limits. Waste must typically be removed from the SAA within one year, or within three days once the container is full.[7]
Decontamination of Empty Containers
Chemical containers that have been emptied through normal laboratory use are not regulated as hazardous waste, provided they are properly decontaminated.[17]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethyl acetate) three times.
-
Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated liquid hazardous waste container for halogenated organic solvents.
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container is considered non-hazardous.[17] Completely deface or remove the original label and dispose of it in the regular laboratory glass or solid waste stream, as appropriate.[17]
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for managing waste related to this compound.
Caption: Decision workflow for proper waste stream management.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Clym Environmental. [Link]
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
- Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Bromine contamination and risk management in terrestrial and aqu
- Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. [Link]
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Laboratory Environmental Sample Disposal Inform
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Labor
- This compound. MOLBASE. [Link]
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Essential Safety Protocols: Handling 4,6-Dibromothieno[3,4-c]furan-1,3-dione in a Laboratory Setting
A comprehensive guide to personal protective equipment, operational procedures, and disposal for researchers, scientists, and drug development professionals.
The safe handling of specialized chemical reagents is a cornerstone of productive and responsible research. This guide provides essential, immediate safety and logistical information for 4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS 1015423-45-6), a brominated heterocyclic compound utilized in organic synthesis. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its hazard profile is paramount. For this compound, the available safety data indicates a clear set of risks that directly inform our personal protective equipment (PPE) and handling strategies.[1]
Hazard Profile:
-
Signal Word: Warning[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
-
Precautionary Statements:
This profile underscores the necessity of preventing exposure through all primary routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Directive: A Multi-Layered Defense Strategy
The selection of appropriate PPE is not a passive checklist but an active, risk-based decision-making process. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative controls before relying on PPE. All work with this compound must be conducted in accordance with your institution's Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, which is a solid that can become airborne, is a properly functioning and certified chemical fume hood .[6] This provides critical ventilation to minimize the inhalation of dust and vapors.[7]
Personal Protective Equipment: Your Immediate Barrier
The following table summarizes the recommended PPE for handling this compound. The causality behind each selection is directly linked to the identified hazards.
| Protection Area | Recommended PPE | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents Skin Irritation (H315): As a known skin irritant, direct contact must be avoided. Nitrile gloves offer excellent protection for handling solids and incidental contact with many organic compounds.[8][9] For tasks involving potential for significant contamination or immersion, heavier-duty neoprene gloves provide a more robust barrier.[10] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Prevents Serious Eye Irritation (H319): The compound can cause serious eye irritation. Standard safety glasses with side shields are the minimum requirement, but chemical splash goggles that form a seal around the eyes offer superior protection against airborne dust and accidental splashes.[9][11] |
| Body Protection | Fully-Buttoned, Long-Sleeved Laboratory Coat | Prevents Skin Contact and Contamination: A lab coat protects against accidental spills on skin and clothing.[6][8] It should be kept fully buttoned to provide a continuous barrier. |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | Prevents Respiratory Irritation (H335): While the fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if work cannot be conducted in a fume hood or in the event of a spill.[10][12] All respirator use must comply with a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134).[12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a structured workflow minimizes the risk of exposure. The following diagram and procedural steps outline the logical sequence for preparing, handling, and concluding work with this compound.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


